Silydianin
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,3R,6R,7R,10R)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11-,13-,18+,20+,22+,23-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGIJEJDYJOUAN-JSGXPVSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@]4([C@H]3C(=C[C@H]2C4=O)[C@@H]5[C@H](C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858696 | |
| Record name | Silidianin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29782-68-1 | |
| Record name | Silydianin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29782-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silidianin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029782681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silidianin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silidianin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILIDIANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P89L7W179 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of Silydianin
An In-Depth Technical Guide to the Physicochemical Properties of Silydianin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prominent flavonolignan isolated from the milk thistle plant (Silybum marianum), is a key bioactive constituent of the silymarin extract. For decades, silymarin has been recognized for its hepatoprotective properties, with this compound contributing significantly to its therapeutic effects, including anti-inflammatory, antioxidant, and antifibrotic activities.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies used for their determination, and explores its interaction with key cellular signaling pathways. This document is intended to serve as a vital resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics based on flavonolignans.
Core Physicochemical Properties
The therapeutic efficacy and pharmacokinetic profile of a drug candidate are fundamentally linked to its physicochemical characteristics. Understanding these properties is crucial for formulation development, dosage form design, and predicting its behavior in biological systems.
General and Structural Properties
This compound is a structurally complex molecule, biosynthesized from the coupling of taxifolin and coniferyl alcohol.[2] Its unique bicyclo structure sets it apart from other flavonolignans in silymarin.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₂O₁₀ | [3][4][5][6] |
| Molecular Weight | 482.44 g/mol | [2][3][4][6][7] |
| CAS Number | 29782-68-1 | [2][4][6][7] |
| Appearance | White to Off-White Solid | [2][3] |
| Hydrogen Bond Donors | 5 | [6] |
Solubility Profile
The solubility of this compound is a critical factor influencing its bioavailability. It is characterized by poor aqueous solubility.
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble (est. 481.9 mg/L at 25°C) | [2][8] |
| DMSO | ≥48.2 mg/mL to 96 mg/mL | [3][9] |
| Ethanol | ~12-18 mg/mL | [9] |
| Methanol | Soluble / Slightly Soluble (Sonication may be required) | [2][10] |
| Acetonitrile | Soluble | [10] |
Physicochemical Parameters
These parameters are essential for computational modeling and predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Value | Source(s) |
| Melting Point | 191°C | [2] |
| pKa (Predicted) | 7.41 ± 0.60 | [2] |
| XLogP3-AA | 0.8 | [6] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. This section outlines the general methodologies applicable to the analysis of this compound.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for characterizing a natural product like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to complete liquefaction is recorded.
-
Methodology (Capillary Method):
-
A small amount of finely powdered, dry this compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature at which melting begins and the temperature at which the sample is completely liquid are recorded as the melting range. For pure this compound, a sharp melting point of 191°C is observed.[2]
-
Solubility Analysis
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
-
Methodology:
-
An excess of this compound is added to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO).
-
The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium.
-
The resulting suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural confirmation and quantification.
-
UV-Visible Spectroscopy: Used for preliminary identification and quantification.
-
Protocol: A solution of this compound in a suitable solvent (e.g., methanol) is prepared. The absorbance is scanned across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[11][12] For silymarin components, the λmax is often observed around 287-288 nm.[12][13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[14][15][16] ¹H and ¹³C NMR spectra are recorded. The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the proton and carbon framework of the molecule, which is crucial for distinguishing it from its isomers like silychristin and silybin.[14][15]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.
-
Protocol: this compound is often analyzed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Electrospray ionization (ESI) is a common technique. The mass spectrum provides the mass-to-charge ratio (m/z), confirming the molecular weight. Tandem MS (MS/MS) experiments can provide specific fragmentation patterns useful for distinguishing this compound from its isomers, with characteristic fragment ions observed at m/z 151.[17]
-
Biological Activity and Signaling Pathways
This compound, as a component of silymarin, contributes to the modulation of critical cellular signaling pathways involved in inflammation, cell survival, and stress response. While many studies investigate the effects of the entire silymarin extract or its most abundant component, silibinin, this activity is partly attributable to this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in various diseases. Silymarin has been shown to modulate MAPK signaling by influencing the phosphorylation status of key kinases like ERK, JNK, and p38.[18][19][20]
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. It controls the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Silymarin and its components are known to suppress NF-κB activation, which is a key mechanism behind their anti-inflammatory effects.[21][22] This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[21]
Conclusion
This compound possesses a distinct set of physicochemical properties that define its behavior both in vitro and in vivo. Its poor water solubility presents a significant challenge for formulation but also highlights an opportunity for the application of advanced drug delivery technologies to enhance its bioavailability. The compound's ability to modulate fundamental signaling pathways like MAPK and NF-κB underscores its therapeutic potential beyond hepatoprotection, including applications in oncology and inflammatory diseases. This guide provides the foundational data and methodological context necessary for scientists to further explore and harness the pharmacological capabilities of this compound.
References
- 1. 29782-68-1(this compound) | Kuujia.com [kuujia.com]
- 2. This compound | 29782-68-1 [chemicalbook.com]
- 3. raybiotech.com [raybiotech.com]
- 4. scbt.com [scbt.com]
- 5. persianherb.com [persianherb.com]
- 6. This compound | C25H22O10 | CID 11982272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - this compound, Silidianin [sigmaaldrich.com]
- 8. This compound, 29782-68-1 [thegoodscentscompany.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Preparation and Evaluation of Silymarin-Loaded Solid Eutectic for Enhanced Anti-Inflammatory, Hepatoprotective Effect: In Vitro–In Vivo Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. scispace.com [scispace.com]
- 14. Silymarin content in Silybum marianum populations growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aph-hsps.hu [aph-hsps.hu]
- 16. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The role of silymarin and MAPK pathway in the regulation of proliferation and invasion of non-small cell lung cancer cells | Cellular and Molecular Biology [cellmolbiol.org]
- 21. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silydianin Biosynthesis Pathway in Silybum marianum: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the silydianin biosynthesis pathway in Silybum marianum (milk thistle). Tailored for researchers, scientists, and drug development professionals, this document details the core biochemical steps, regulatory mechanisms, and key experimental protocols for studying this important metabolic pathway.
Introduction to this compound and the Silymarin Complex
This compound is a major bioactive flavonolignan found in the silymarin complex, which is extracted from the seeds of milk thistle. Silymarin is a mixture of several flavonolignans, including silybin A and B, isosilybin A and B, silychristin, and this compound, all of which are known for their hepatoprotective properties.[1][2] this compound, along with other silymarin components, is synthesized through a complex intersection of the phenylpropanoid and flavonoid biosynthetic pathways.[3]
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that originates from the primary metabolite L-phenylalanine. The pathway can be broadly divided into three main stages: the general phenylpropanoid pathway, the flavonoid biosynthesis branch leading to taxifolin, and the monolignol pathway producing coniferyl alcohol, followed by the final oxidative coupling to form the flavonolignan structure.[3][4]
General Phenylpropanoid Pathway
The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[3] This is a critical regulatory point in the biosynthesis of numerous phenolic compounds. Trans-cinnamic acid is then hydroxylated and subsequently converted to p-coumaroyl-CoA.
Flavonoid Biosynthesis Branch: Synthesis of Taxifolin
p-Coumaroyl-CoA serves as a precursor for the flavonoid pathway. The key enzyme Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][6] This chalcone is then isomerized to naringenin by Chalcone Isomerase (CHI) . Subsequent hydroxylation steps, including the action of Flavanone 3-Hydroxylase (F3H) and Flavonoid 3'-Hydroxylase (F3'H) , lead to the formation of taxifolin (dihydroquercetin), a central precursor for this compound and other flavonolignans.[3][7]
Monolignol Biosynthesis Branch: Synthesis of Coniferyl Alcohol
In a parallel branch of the phenylpropanoid pathway, p-coumaroyl-CoA is converted to coniferyl alcohol. This process involves a series of reduction and methylation reactions.
Oxidative Coupling and the Role of Dirigent Proteins
The final and crucial step in this compound biosynthesis is the oxidative coupling of taxifolin and coniferyl alcohol.[8] This reaction is believed to be mediated by peroxidases and/or laccases, which generate free radicals from the two precursors.[3][4] The stereospecific coupling of these radicals to form the distinct flavonolignan isomers is thought to be guided by Dirigent Proteins (DIRs) .[9][10][11] While the precise mechanisms are still under investigation, DIRs are proposed to control the regioselectivity and stereoselectivity of the coupling reaction, leading to the formation of this compound and other specific flavonolignans.[9][12]
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by both developmental cues and environmental stresses. The expression of key biosynthetic genes, such as PAL, CHS, and F3H, is upregulated during fruit ripening, coinciding with the accumulation of silymarin components.[3][4]
Hormonal Regulation
Abscisic acid (ABA) has been identified as a key phytohormone that positively regulates the biosynthesis of flavonolignans in S. marianum.[4] ABA signaling can influence the expression of biosynthetic genes, and its concentration has been observed to increase during fruit maturation, correlating with silymarin accumulation.[4]
Jasmonic acid (JA) is another important signaling molecule involved in plant defense responses and the regulation of secondary metabolism.[9][13] There is evidence of crosstalk between the JA and ABA signaling pathways, which can synergistically or antagonistically affect the production of secondary metabolites like flavonolignans.[14][15][16]
Quantitative Data
The accumulation of this compound and other silymarin components varies depending on the developmental stage of the fruit and the specific genotype of S. marianum.
Table 1: Accumulation of Silymarin Components in Silybum marianum Seeds of Different Varieties (mg/g DW)
| Variety | Silychristin | This compound | Silybin A | Silybin B | Isosilybin A | Isosilybin B | Total Silymarin |
| Silma | 5.98 ± 0.02 | 1.14 ± 0.02 | 4.61 ± 0.04 | 5.78 ± 0.04 | 2.07 ± 0.02 | 0.70 ± 0.01 | 20.28 ± 0.13 |
| Silyb | 5.42 ± 0.03 | 0.98 ± 0.01 | 4.12 ± 0.03 | 5.15 ± 0.03 | 1.85 ± 0.02 | 0.63 ± 0.01 | 18.15 ± 0.11 |
| Mirel | 4.79 ± 0.02 | 3.01 ± 0.03 | 3.89 ± 0.03 | 4.86 ± 0.04 | 1.74 ± 0.02 | 0.59 ± 0.01 | 18.88 ± 0.12 |
| Moravia 55 | 3.55 ± 0.02 | 0.18 ± 0.01 | 4.39 ± 0.04 | 5.49 ± 0.05 | 1.96 ± 0.02 | 0.67 ± 0.01 | 16.24 ± 0.11 |
Data adapted from[17]. Values are means ± standard deviation.
Table 2: Silymarin Component Accumulation Under Drought Stress (mg/g DW)
| Treatment | Silychristin | This compound | Silybin A+B | Isosilybin A+B | Total Silymarin |
| Well-watered | 3.8 | 1.5 | 10.2 | 1.8 | 17.3 |
| Moderate Drought | 4.1 | 1.3 | 11.0 | 1.9 | 18.3 |
| Severe Drought | 4.5 | 1.1 | 12.8 | 2.2 | 20.6 |
Experimental Protocols
Extraction of Flavonolignans from Silybum marianum Seeds
This protocol describes a standard method for the extraction of silymarin components for subsequent analysis.
Materials:
-
Silybum marianum seeds
-
Grinder or mill
-
n-Hexane
-
Methanol
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
Filter paper
Procedure:
-
Grind the Silybum marianum seeds to a fine powder.
-
Defatting (optional but recommended): Extract the seed powder with n-hexane using a Soxhlet apparatus for 4-6 hours to remove lipids.[10] Alternatively, sonicate the powder in n-hexane. Discard the n-hexane fraction.
-
Dry the defatted seed powder to remove any residual solvent.
-
Extract the defatted powder with methanol using a Soxhlet apparatus for 4-6 hours or by sonication at room temperature for 3 x 30-minute intervals.[10]
-
Filter the methanolic extract to remove solid plant material.
-
Evaporate the methanol from the filtrate using a rotary evaporator under reduced pressure to obtain the crude silymarin extract.
-
Redissolve the dried extract in a known volume of methanol for HPLC or LC-MS analysis.
HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound and other silymarin components using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic or acetic acid, is commonly used. A typical gradient might be:
-
0-5 min: 30% Methanol
-
5-25 min: Gradient to 60% Methanol
-
25-30 min: Hold at 60% Methanol
-
30-35 min: Return to 30% Methanol
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare standard solutions of this compound and other silymarin components of known concentrations in methanol.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Identify the peaks corresponding to this compound and other flavonolignans based on their retention times compared to the standards.
-
Quantify the amount of each component in the samples using the calibration curve.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay
This spectrophotometric assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid.
Materials:
-
Plant tissue (e.g., developing fruits of S. marianum)
-
Extraction Buffer: 0.1 M sodium borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol.
-
Assay Buffer: 0.1 M sodium borate buffer (pH 8.8).
-
Substrate: 50 mM L-phenylalanine in assay buffer.
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer (e.g., 1 g tissue in 5 mL buffer).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
In a quartz cuvette, mix 500 µL of assay buffer, 200 µL of L-phenylalanine substrate, and 100 µL of the enzyme extract.
-
Immediately measure the absorbance at 290 nm and continue to record the change in absorbance over time (e.g., every 30 seconds for 5 minutes).
-
The rate of increase in absorbance is proportional to the PAL activity.
-
Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (10,000 M⁻¹ cm⁻¹).
-
Chalcone Synthase (CHS) Enzyme Activity Assay
This assay measures the activity of CHS by quantifying the formation of naringenin chalcone.
Materials:
-
Plant tissue
-
Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM EDTA and 10 mM β-mercaptoethanol.
-
Assay Mixture: 0.1 M potassium phosphate buffer (pH 7.5), 1 mM p-coumaroyl-CoA, and 2 mM malonyl-CoA.
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction:
-
Homogenize plant tissue in ice-cold extraction buffer.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Use the supernatant as the enzyme source.
-
-
Enzyme Assay:
-
Add the enzyme extract to the assay mixture.
-
Monitor the increase in absorbance at 390 nm, which corresponds to the formation of naringenin chalcone.
-
Calculate the enzyme activity based on the rate of change in absorbance.
-
RT-qPCR for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of genes involved in the this compound biosynthesis pathway.
Materials:
-
Plant tissue
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., PAL, CHS, F3H) and reference genes (e.g., Actin, GAPDH).[20][21]
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a suitable kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of one or more stable reference genes.
-
Conclusion
The biosynthesis of this compound in Silybum marianum is a complex and highly regulated process that involves the interplay of multiple metabolic pathways. This technical guide provides a foundational understanding of the key enzymes, intermediates, and regulatory networks involved. The detailed experimental protocols offer a starting point for researchers to investigate this pathway further, with the ultimate goal of enhancing the production of this medicinally important compound. Further research into the specific kinetics of the enzymes, the precise roles of dirigent proteins, and the intricate details of the signaling crosstalk will undoubtedly provide deeper insights into the fascinating biochemistry of flavonolignan biosynthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Study of effects topping on qualitative and quantitative of Silymarin in native populations of Milk thistle (Silybum marianum, L.) [ejcp.gau.ac.ir]
- 3. Gene Expression Analysis and Metabolite Profiling of Silymarin Biosynthesis during Milk Thistle (Silybum marianum (L.) Gaertn.) Fruit Ripening [mdpi.com]
- 4. Gene Expression Analysis and Metabolite Profiling of Silymarin Biosynthesis during Milk Thistle (Silybum marianum (L.) Gaertn.) Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone synthase genes from milk thistle (Silybum marianum): isolation and expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Identification of flavonoids 3-hydroxylase from [Silybum marianum (L.) Gaertn] and its application in enhanced production of taxifolin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
- 9. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic kinetic resolution of silybin diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 16. Abscisic acid receptors are involves in the Jasmonate signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Accumulation of silymarin in milk thistle seeds under drought stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Selection and validation of reference genes for RT-qPCR normalization in different tissues of milk thistle (Silybum marianum, Gaert.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Journal of Genetics | Indian Academy of Sciences [ias.ac.in]
The Core Mechanism of Silydianin in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silydianin, a prominent flavonolignan component of silymarin extracted from the seeds of the milk thistle plant (Silybum marianum), contributes to the well-documented hepatoprotective effects of this natural remedy. While much of the existing research has focused on the broader silymarin complex or its principal constituent, silybin, this technical guide consolidates the current understanding of the specific mechanisms of action of this compound in hepatocytes. This document delves into its antioxidant, anti-inflammatory, antifibrotic, and antiviral properties, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. It is important to note that research specifically isolating this compound is less extensive than for silymarin or silybin; therefore, some of its mechanisms are inferred from studies on the silymarin complex, with clear distinctions made where the data is not specific to this compound.
Core Mechanisms of Action
This compound's hepatoprotective effects are multifaceted, stemming from its ability to modulate various cellular processes and signaling pathways within liver cells.
Antioxidant Activity
This compound is a potent antioxidant, contributing significantly to silymarin's ability to neutralize reactive oxygen species (ROS).[1] In vitro studies have suggested that this compound's free radical scavenging activity is noteworthy. Some research indicates that this compound, along with silychristin, is 2- to 10-fold more active in scavenging free radicals than silybin.[1] This potent antioxidant capacity helps protect hepatocytes from oxidative stress-induced damage, a key factor in the pathogenesis of various liver diseases.
Table 1: Comparative Antioxidant Activity of Silymarin Components
| Compound | Relative Free Radical Scavenging Activity | Reference |
| This compound | 2-10x more active than silybin | [1] |
| Silychristin | 2-10x more active than silybin | [1] |
| Silybin | Baseline | [1] |
Anti-inflammatory Effects
Antifibrotic Activity
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, can progress to cirrhosis and liver failure. The activation of hepatic stellate cells (HSCs) is a critical event in fibrogenesis. Silymarin and its components have been shown to have antifibrotic effects by inhibiting HSC activation and proliferation.[3][4] This is partly mediated through the modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key driver of fibrosis. Although specific dose-response studies on this compound's direct effect on HSCs are limited, its role within the silymarin complex in mitigating fibrosis is recognized.
Antiviral Activity
Silymarin and its constituents have demonstrated antiviral activity against the Hepatitis C Virus (HCV) by inhibiting various stages of the viral life cycle, including viral entry and replication.[5][6] While much of the specific research has focused on silybin, this compound is also considered to contribute to the overall antiviral effect of the silymarin extract. For instance, a this compound-rich extract has shown antiviral activity against other viruses, suggesting a broader potential.[6] However, specific IC50 values for this compound against HCV in hepatocytes have not been consistently reported. One study on a this compound-rich extract against Enterovirus 71 (EV71) reported an EC50 value in the range of 120.88 to 186.10 µg/mL for cell protection.[6]
Key Signaling Pathways Modulated by this compound and Silymarin Components
The hepatoprotective effects of this compound are orchestrated through its interaction with several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Silymarin components, including by inference this compound, inhibit this pathway, leading to a reduction in the inflammatory response in hepatocytes.
Figure 1: this compound's inhibitory effect on the NF-κB signaling pathway.
TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is pivotal in the progression of liver fibrosis. TGF-β binding to its receptor activates Smad proteins, which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis. Silymarin components are known to interfere with this pathway, thus exerting their antifibrotic effects.
Figure 2: Postulated inhibition of the TGF-β/Smad pathway by this compound.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in various cellular processes, including inflammation and cell survival. Dysregulation of STAT3 is implicated in liver diseases. While direct evidence for this compound's effect on STAT3 is limited, other silymarin components like silybin have been shown to inhibit STAT3 phosphorylation, suggesting a potential mechanism for this compound as well.
Figure 3: Potential modulation of the STAT3 signaling pathway by this compound.
Farnesoid X Receptor (FXR) Agonism
FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Activation of FXR has protective effects in the liver. While specific studies on this compound as an FXR agonist are lacking, the broader silymarin complex has been shown to activate FXR, suggesting that this compound may contribute to this effect.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of flavonolignans like this compound in hepatocytes.
Cell Culture and Treatment
Protocol 1: Hepatocyte Culture and this compound Treatment
-
Cell Lines: Human hepatoma cell lines such as Huh-7 or HepG2 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: A stock solution of purified this compound is prepared in dimethyl sulfoxide (DMSO).
-
Treatment: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be kept below 0.1%.
-
Incubation: Cells are incubated for the desired time points (e.g., 24, 48, 72 hours) before being harvested for downstream analysis.
Figure 4: General workflow for in vitro studies of this compound in hepatocytes.
Western Blot Analysis for Signaling Proteins
Protocol 2: Western Blot for Phosphorylated and Total Signaling Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-Smad3, total Smad3, phospho-STAT3, total STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Protocol 3: qRT-PCR for Inflammatory and Fibrotic Gene Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression of target genes (e.g., IL-6, TNF-α, Collagen Type I, α-SMA) is quantified by qRT-PCR using SYBR Green master mix and gene-specific primers. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
This compound is a key bioactive constituent of silymarin that significantly contributes to its hepatoprotective properties. Its mechanism of action in hepatocytes involves potent antioxidant activity and modulation of critical signaling pathways, including NF-κB and TGF-β/Smad, which are central to inflammation and fibrosis. While more research is needed to fully elucidate the specific quantitative contributions and detailed molecular interactions of isolated this compound, the existing evidence strongly supports its role as a valuable hepatoprotective agent. Further investigation into its specific effects on pathways like STAT3 and FXR will provide a more complete picture of its therapeutic potential in the management of liver diseases. The experimental protocols outlined in this guide provide a framework for researchers to further explore the intricate mechanisms of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silibinin Inhibits Proliferation and Migration of Human Hepatic Stellate LX-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Multiple Effects of Silymarin on the Hepatitis C Virus Lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Free Radical Scavenging Activity of Silydianin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Oxidative stress, mediated by an overabundance of reactive oxygen species (ROS), is a key pathological driver in numerous diseases. Silydianin, a prominent flavonolignan isolated from the milk thistle (Silybum marianum), has demonstrated significant antioxidant properties. This document provides a comprehensive technical overview of the free radical scavenging activities of this compound. It consolidates quantitative data from various in vitro antioxidant assays, details the experimental protocols for reproducing these assessments, and visualizes the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound as an antioxidant agent.
Quantitative Analysis of Free Radical Scavenging Activity
This compound's capacity to neutralize free radicals has been quantified using several standard in vitro assays. Its activity is often compared with other components of silymarin, the crude extract from milk thistle seeds. The following table summarizes the key quantitative data, primarily focusing on the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, where a lower value indicates higher antioxidant potency.[1][2]
Table 1: Comparative In Vitro Antioxidant Activity of Silymarin Components
| Compound | DPPH Scavenging (EC50, µM) | Hydroxyl Radical Antioxidant Capacity (HORAC) (Gallic Acid Equivalent) | Oxygen Radical Antioxidant Capacity (ORAC) (Trolox Equivalent) | Total Antioxidant Capacity (TAC) (µM Copper Reducing Equivalents) | ABTS Trolox Equivalent |
| This compound | 115 ± 3.5[1][3] | 0.46 ± 0.01[1][3] | 0.59[1][3] | 3599[1][3] | 0.85 ± 0.08[1][3] |
| Silychristin | 130 ± 3.9[1][3] | 0.66 ± 0.08[1][3] | 0.65[1][3] | 4116[1][3] | 0.61 ± 0.06[1][3] |
| Silybin A | 311 ± 9.3[1][3] | 0.42 ± 0.04[1][3] | 0.33[1][3] | 4560[1][3] | 0.82 ± 0.04[1][3] |
| Silybin B | 344 ± 10[1] | 0.41 ± 0.02[1] | 0.31[1] | 4673[1] | 0.79 ± 0.02[1] |
| Taxifolin | 32 ± 1.0[1][3][4][5] | 0.57 ± 0.03[1][3][4][5] | 2.43[1][3][4][5] | 3699[1][3] | 0.75 ± 0.03[1][3] |
| iso-Silybin A | 855 ± 26[1] | 0.38 ± 0.03[1] | 0.25[1] | 1978[1] | 0.98 ± 0.06[1] |
| iso-Silybin B | 813 ± 25[6] | 0.37 ± 0.01[6] | 0.26[6] | 2011[6] | 0.94 ± 0.05[6] |
Data presented as mean ± standard deviation where available. Source:[1][3][4][5][6]
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through multiple mechanisms. While direct radical scavenging is a primary mode of action, its ability to influence endogenous antioxidant systems is also crucial.
-
Direct Radical Scavenging: this compound can directly donate a hydrogen atom or an electron to neutralize highly reactive free radicals, such as the superoxide radical and hydroxyl radical, converting them into more stable, non-toxic molecules.[7][8] This activity is attributed to the phenolic hydroxyl groups in its structure.
-
Modulation of Antioxidant Enzymes: this compound has been reported to enhance the activity of endogenous antioxidant enzymes.[9] This is a key mechanism for cellular protection against oxidative stress. By upregulating these enzymes, this compound helps maintain cellular redox homeostasis.[9]
-
Signaling Pathway Activation: this compound, like other components of silymarin, is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like glutathione peroxidase.[9][10]
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Detailed Experimental Protocols
The following protocols describe standard assays used to quantify the free radical scavenging activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: In its radical form, DPPH absorbs strongly at approximately 517-523 nm and has a deep violet color. When reduced by an antioxidant, it becomes a stable, non-radical molecule, and the solution turns yellow, leading to a decrease in absorbance.[11]
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol).
-
This compound stock solution (dissolved in a suitable solvent like methanol or DMSO).
-
Methanol or ethanol.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
-
Procedure:
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution (e.g., 1 mL) with a smaller volume of the this compound dilutions (e.g., 0.5 mL).[11]
-
Prepare a control sample containing the DPPH solution and the solvent used for the sample.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance of each solution at the characteristic wavelength (e.g., 523 nm) using a spectrophotometer.[11]
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100[11] The IC50 value is then determined by plotting the scavenging percentage against the concentration of this compound.[12]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical is blue-green and has a characteristic absorbance at ~734 nm. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form, causing a decrease in absorbance.[7][13]
-
Reagents:
-
ABTS solution (e.g., 7.4 mM).
-
Potassium persulfate solution (e.g., 2.6 mM).
-
This compound stock solution.
-
Phosphate Buffered Saline (PBS) or ethanol.
-
Positive control (e.g., Trolox).
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[7]
-
Dilute the ABTS•+ working solution with buffer/ethanol to an absorbance of ~0.70 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive control.
-
Add a small volume of the this compound dilution to a fixed volume of the diluted ABTS•+ solution.
-
Incubate for a set time (e.g., 6-30 minutes) at room temperature.[7][13]
-
Measure the absorbance at 734 nm.[13]
-
-
Calculation: The scavenging percentage is calculated similarly to the DPPH assay. The IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined from the dose-response curve.
References
- 1. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. doc-developpement-durable.org [doc-developpement-durable.org]
- 9. researchgate.net [researchgate.net]
- 10. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Isolated Silydianin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silydianin, a prominent flavonolignan constituent of silymarin extracted from the seeds of the milk thistle (Silybum marianum), has demonstrated a wide array of pharmacological activities. While often studied as part of the silymarin complex, isolated this compound exhibits distinct and potent effects, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of isolated this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.
Introduction
This compound, alongside silybin and silychristin, is one of the major bioactive components of silymarin.[1][2] Historically, research has predominantly focused on the crude silymarin extract or its most abundant component, silybin. However, emerging evidence suggests that this compound possesses a unique and potent pharmacological profile that warrants independent investigation. This document consolidates the current scientific knowledge on isolated this compound, offering a detailed resource for researchers.
Pharmacodynamics: Mechanism of Action
This compound exerts its pharmacological effects through the modulation of several key signaling pathways and molecular targets.
Anti-inflammatory and Immunomodulatory Effects
This compound has been shown to possess significant anti-inflammatory and immunomodulatory properties. It can reduce the production of pro-inflammatory cytokines such as IL-4 and IL-5.[3] The underlying mechanism likely involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, this compound can block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Antioxidant and Cytoprotective Effects
A key mechanism of this compound's cytoprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. While direct activators of Nrf2 often possess electrophilic properties, this compound's derivative, 2,3-dehydrothis compound, has been shown to activate Nrf2, leading to the upregulation of downstream targets like NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5] This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative stress-induced damage.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes:
-
Protein Tyrosine Phosphatase 1B (PTP1B): this compound inhibits PTP1B, a negative regulator of insulin and leptin signaling pathways.[3] This inhibitory action suggests its potential therapeutic value in metabolic disorders such as type 2 diabetes and obesity.
-
Tyrosinase: this compound significantly inhibits both the monophenolase and diphenolase activities of tyrosinase, the key enzyme in melanin biosynthesis.[3] This property makes it a potential candidate for applications in dermatology for treating hyperpigmentation disorders.
Induction of Apoptosis
In the context of cancer, this compound has been shown to induce apoptosis.[3] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic cascade initiated by this compound involves the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[6][7] Furthermore, the regulation of the Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, plays a critical role in this process.
Pharmacokinetics
The pharmacokinetic profile of isolated this compound is not as extensively characterized as that of silymarin or silybin. However, studies on silymarin mixtures indicate that this compound is rapidly absorbed and eliminated.[8][9] In a study with FVB mice, the half-life of this compound was notably longer (7.7 ± 1.1 h) compared to other silymarin flavonolignans (0.31–0.38 h).[10] Further studies with the pure compound are required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activities of isolated this compound.
Table 1: Enzyme Inhibitory Activity of this compound
| Enzyme Target | Assay Type | IC50 Value (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | In vitro enzymatic assay | 17.38 | [3] |
| Tyrosinase (monophenolase) | In vitro enzymatic assay | 2.6 | [3] |
| Tyrosinase (diphenolase) | In vitro enzymatic assay | 16.5 | [3] |
Table 2: In Vivo Efficacy of this compound-Rich Extract
| Therapeutic Area | Animal Model | Dosage | Key Findings | Reference |
| Allergic Asthma | Balb/c mouse model | 1% solution (aerosolized) | Reduced eosinophilic infiltration, decreased IL-4 and IL-5 levels in BAL fluid. | [3] |
| Antiviral Activity (Enterovirus 71) | In vitro cell protection assay | EC50: 186.10 µg/mL | Moderate cell protection against viral infection. | [11][12] |
| Antiviral Activity (Coxsackievirus A10) | In vitro post-infection assay | EC50: 105.06 µg/mL | Effective inhibition of viral replication post-infection. | [11][12] |
Detailed Experimental Protocols
PTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on human recombinant PTP1B.
Materials:
-
Human recombinant PTP1B
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the this compound dilution or vehicle control (DMSO in assay buffer).
-
Add 70 µL of the assay buffer to each well.
-
Add 10 µL of the PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay
Objective: To evaluate the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) as substrate
-
Assay buffer: 50 mM phosphate buffer (pH 6.8)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the this compound dilution or vehicle control.
-
Add 140 µL of the assay buffer.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Start the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA).
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm (for L-DOPA) or 490 nm (for L-tyrosine) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[13][14]
Ovalbumin-Induced Allergic Asthma Mouse Model
Objective: To assess the in vivo anti-inflammatory effects of this compound in a mouse model of allergic asthma.[1][2][15][16]
Animals:
-
Female BALB/c mice (6-8 weeks old)
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound solution (for administration)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
Challenge: From day 21 to 23, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of PBS.
-
Treatment: Administer this compound (e.g., via aerosol or other appropriate route) 1 hour before each OVA challenge.
-
Assessment (24 hours after the last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) to determine inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Measure levels of IL-4, IL-5, and IL-13 in the BALF using ELISA.
-
Perform histological analysis of lung tissue to assess inflammatory cell infiltration and mucus production.
-
Signaling Pathway and Experimental Workflow Visualizations
This compound's Modulation of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway.
This compound-Induced Apoptosis Pathway
Caption: this compound induces apoptosis via the mitochondrial pathway.
Workflow for In Vivo Asthma Model
Caption: Experimental workflow for the ovalbumin-induced asthma model.
Conclusion and Future Directions
Isolated this compound demonstrates a compelling pharmacological profile with significant potential for therapeutic applications in inflammatory diseases, metabolic disorders, and oncology. Its multifaceted mechanism of action, involving the modulation of key signaling pathways and enzyme inhibition, underscores its promise as a drug lead. However, to fully realize its therapeutic potential, further research is imperative. Specifically, comprehensive pharmacokinetic studies of isolated this compound are needed to optimize dosing and delivery strategies. Furthermore, well-designed clinical trials are essential to validate its efficacy and safety in human populations. This technical guide provides a solid foundation for these future investigations, which will be crucial in translating the preclinical promise of this compound into tangible clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flavonolignan 2,3-dehydrothis compound activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonolignan 2,3-dehydrothis compound activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro study of the protective effect of the flavonoid this compound against reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiviral Activity of a this compound-Rich Extract from Silybum marianum Seeds Against Four Strains of Enteroviruses: EV71, Coxsackievirus B2, Coxsackievirus A10, and Poliovirus SL-1 and Its Impact on Improving Delayed Gastric Emptying in Mice [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Activity of a this compound-Rich Extract from Silybum marianum Seeds Against Four Strains of Enteroviruses: EV71, Coxsackievirus B2, Coxsackievirus A10, and Poliovirus SL-1 and Its Impact on Improving Delayed Gastric Emptying in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cmax/AUC is a clearer measure than Cmax for absorption rates in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
In Vitro Antioxidant Capacity of Silydianin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant capacity of Silydianin, a primary flavonolignan component of Silymarin from the milk thistle plant (Silybum marianum). This compound, along with other constituents of Silymarin, is recognized for its significant antioxidant properties, which are central to its therapeutic potential, particularly in hepatoprotection.[1][2] This document details the experimental protocols for key antioxidant assays, presents quantitative data from relevant studies, and illustrates the underlying molecular signaling pathways.
Quantitative Antioxidant Capacity of this compound
This compound's antioxidant activity has been quantified using various assays that measure its ability to scavenge free radicals and reduce oxidants. The following table summarizes the available quantitative data for this compound compared to other Silymarin components.
| Assay | This compound | Taxifolin | Silychristin | Silymarin (Mixture) | Units | Reference |
| DPPH Radical Scavenging | 178 ± 5.3 | 32 ± 1.0 | 115 ± 3.5 | 280 ± 8.4 | EC₅₀ (µM) | [3] |
| Hydroxyl Radical Antioxidant Capacity (HORAC) | 0.51 ± 0.02 | 0.57 ± 0.04 | 0.52 ± 0.02 | 0.42 ± 0.02 | Gallic Acid Equiv. | [3] |
| Oxygen Radical Antioxidant Capacity (ORAC) | 1.34 ± 0.09 | 2.43 ± 0.11 | 1.32 ± 0.09 | 1.43 ± 0.01 | Trolox Equiv. | [3] |
| Total Antioxidant Capacity (TAC) | 1.94 ± 0.11 (4246) | 2.22 ± 0.01 (4858) | 1.83 ± 0.01 (4006) | 1.43 ± 0.01 (3131) | Uric Acid Equiv. (µM Cu Equiv.) | [3] |
EC₅₀: Effective concentration required to scavenge 50% of the radicals.
Experimental Protocols for In Vitro Antioxidant Assays
The following sections detail the principles and methodologies for the most common assays used to evaluate the antioxidant capacity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which is characterized by a deep purple color and strong absorbance at approximately 517 nm.[4][5][6] The reduction of the DPPH radical by an antioxidant results in a color change to a pale yellow, which is measured as a decrease in absorbance.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM or 0.004%) in a suitable solvent like methanol or ethanol.[4][7] This solution should be freshly prepared and protected from light.[8]
-
Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[8]
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the this compound dilutions (e.g., 20 µL).[4]
-
Add a larger volume of the DPPH working solution (e.g., 200 µL) to each well.[4]
-
For the blank/control, the solvent is used instead of the antioxidant sample.[5]
-
Mix the contents thoroughly and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[5][7]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[4][7]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
The EC₅₀ value, the concentration of the antioxidant that causes a 50% decrease in the initial DPPH concentration, is determined by plotting the percentage of inhibition against the sample concentrations.[7] A lower EC₅₀ value indicates higher antioxidant activity.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized by an agent like potassium persulfate to generate the radical cation, which is blue-green and has a characteristic absorbance at 734 nm.[9][10] In the presence of an antioxidant, the radical is reduced, and the solution's color fades. This decolorization is proportional to the antioxidant's activity.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[11][12]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11]
-
Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[11][12]
-
Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[9]
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[13] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[14]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP working solution fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[13]
-
Warm the working solution to 37°C before use.
-
Prepare serial dilutions of this compound and a ferrous standard (e.g., FeSO₄).
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.[13]
-
A standard curve is generated using the ferrous standard.
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is typically expressed as µM of Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates higher protection and thus greater antioxidant capacity.[16]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a black 96-well microplate, add the this compound sample or Trolox standard (e.g., 25 µL).[17][18]
-
Add the fluorescein working solution (e.g., 150 µL) to all wells.[16][18]
-
Mix and pre-incubate the plate at 37°C for a period (e.g., 30 minutes).[17][18]
-
Initiate the reaction by adding the AAPH solution (e.g., 25 µL) using a multichannel pipette or an automated injector.[16][18]
-
-
Measurement and Calculation:
-
Immediately begin reading the fluorescence kinetically (e.g., every 1-2 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C.[17][18]
-
The Net Area Under the Curve (Net AUC) is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the Net AUC of the sample to a Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE).[17]
-
Visualization of Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro antioxidant capacity of a compound like this compound.
Caption: General workflow for in vitro antioxidant assays.
Key Signaling Pathways in this compound's Antioxidant Action
This compound's antioxidant effects extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control the expression of protective enzymes and inflammatory mediators.
Nrf2 Pathway Activation:
A primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[19][20][21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or activators like this compound disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of Phase II detoxifying enzymes and antioxidant proteins (e.g., Heme oxygenase-1, Glutathione S-transferases).[20][21]
Caption: this compound activates the Nrf2 antioxidant response pathway.
NF-κB Pathway Inhibition:
This compound also exhibits anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][19][20] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines and enzymes that can contribute to oxidative stress. By preventing the activation of NF-κB, this compound reduces the inflammatory response, thereby mitigating a significant source of cellular oxidative damage.[1][20]
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
References
- 1. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalijcar.org [journalijcar.org]
- 8. iomcworld.com [iomcworld.com]
- 9. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. assaygenie.com [assaygenie.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. agilent.com [agilent.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant Mechanisms of Silymarin Powder in Cell Protection - Avans [avansnutri.com]
- 21. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Silydianin and its Impact on Mitochondrial Membrane Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silydianin, a prominent flavonolignan component of silymarin extracted from the milk thistle plant (Silybum marianum), is part of a complex mixture of compounds that have demonstrated significant biological activity, including potent anti-cancer effects. A critical aspect of the anti-neoplastic action of silymarin and its constituents is the induction of apoptosis, a process intricately linked to mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of how these compounds, with a focus on the broader effects of silymarin and its principal component silibinin as a proxy for this compound due to limited specific data, modulate mitochondrial membrane potential (ΔΨm) to trigger programmed cell death. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for the assessment of mitochondrial health in response to these agents.
Introduction: The Role of Mitochondria in Apoptosis
The mitochondrion is a central player in the intrinsic pathway of apoptosis. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm), which leads to mitochondrial outer membrane permeabilization (MOMP). This permeabilization results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates a cascade of executioner caspases, ultimately leading to cell death.[1][2]
Silymarin and its components, including this compound, have been shown to induce apoptosis in various cancer cell lines.[2][3] While much of the detailed mechanistic research has focused on the most abundant and active component, silibinin, the findings provide a strong foundation for understanding the potential actions of this compound. These compounds appear to exert their pro-apoptotic effects by directly or indirectly targeting mitochondrial integrity.
Quantitative Impact on Mitochondrial Membrane Potential
The effect of silymarin and its constituents on mitochondrial membrane potential is often dose-dependent. While low concentrations of silibinin A have been reported to increase basal mitochondrial membrane potential, higher concentrations lead to a significant decrease in ΔΨm.[1][4]
Below are tables summarizing the quantitative data from studies investigating the effects of silymarin and its components on mitochondrial membrane potential and related apoptotic markers.
Table 1: Effect of Silymarin on Mitochondrial Membrane Potential in HepG2 Cells
| Treatment | Concentration | Method | Outcome | Reference |
| Silymarin | 50 µg/ml | Rhodamine 123 staining | Significant decrease in mean fluorescence intensity, indicating depolarization. | [2] |
| Silymarin | 75 µg/ml | Rhodamine 123 staining | Further significant decrease in mean fluorescence intensity. | [2] |
Table 2: Dose-Dependent Effects of Silibinin A on Mitochondrial Membrane Potential
| Cell Line | Treatment | Concentration | Outcome | Reference |
| HepG2 | Silibinin A | Low concentrations | Increased basal mitochondrial membrane potential. | [1][4] |
| HepG2 | Silibinin A | High concentrations | Significantly decreased mitochondrial membrane potential. | [1][4] |
| PC12 | Silibinin A | Low concentrations | Maintained protective properties and increased basal MMP. | [1] |
| PC12 | Silibinin A | High concentrations | Significantly decreased mitochondrial membrane potential. | [1] |
Table 3: Modulation of Apoptotic Proteins by Silymarin/Silibinin
| Cell Line | Treatment | Concentration | Protein | Effect | Reference |
| JB6 C141 | Silymarin | Not specified | Bcl-2, Bcl-xl | Decreased expression | [5] |
| JB6 C141 | Silymarin | Not specified | Bax | Increased expression | [5] |
| HepG2 | Silymarin | 50 & 75 µg/ml | p53, Bax, APAF-1, Caspase-3 | Upregulated expression | [2] |
| HepG2 | Silymarin | 50 & 75 µg/ml | Bcl-2, survivin | Decreased expression | [2] |
| Pancreatic Cancer Cells | Silibinin | 100 & 200 µM | Caspase-3, -8, -9 | Activated | [6] |
Signaling Pathways
The induction of apoptosis by silymarin and its constituents involves a complex interplay of signaling pathways that converge on the mitochondrion.
The Intrinsic (Mitochondrial) Apoptotic Pathway
Silibinin, and by extension likely this compound, triggers the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c.[2][5]
Caption: Intrinsic apoptotic pathway induced by this compound.
Regulation of the Mitochondrial Permeability Transition Pore (mPTP)
Silibinin has been shown to suppress the mitochondrial permeability transition pore (mPTP), which can be triggered by factors like high calcium levels.[7][8] The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the loss of ΔΨm and mitochondrial swelling, contributing to cell death.[9][10]
Caption: this compound's regulation of the mPTP.
Experimental Protocols
Measurement of Mitochondrial Membrane Potential using JC-1
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[11][12]
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (positive control for depolarization)
-
96-well black plates or other suitable cell culture vessels
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black plate at a density of 5 x 10^4 - 5 x 10^5 cells/well and incubate overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control and a positive control (e.g., 50 µM CCCP for 15-30 minutes).
-
JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium). Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Washing: Aspirate the staining solution and wash the cells with PBS or an assay buffer.
-
Analysis: Measure the fluorescence intensity. For red aggregates, use an excitation of ~540 nm and an emission of ~590 nm. For green monomers, use an excitation of ~485 nm and an emission of ~535 nm. The ratio of red to green fluorescence is then calculated.
Caption: Experimental workflow for JC-1 assay.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bax, Bcl-2, and cytochrome c, in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol for Cytosolic Cytochrome c Detection:
-
Cell Fractionation: After treatment, harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is crucial to specifically detect the released cytochrome c.[13]
-
Protein Quantification: Determine the protein concentration of the cytosolic fractions.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cytochrome c overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a cytosolic loading control (e.g., β-actin) to ensure equal protein loading.
This compound: A Note on the Current State of Research
While the broader effects of silymarin and silibinin on mitochondrial membrane potential are well-documented, specific research on this compound is limited. Some studies suggest that this compound, at concentrations up to 100 µM, may not exhibit cytotoxic effects and could even be protective of mitochondria in certain contexts.[14] This contrasts with the pro-apoptotic effects observed with silymarin and silibinin in cancer cells. This discrepancy highlights the need for further research to elucidate the specific role of this compound in modulating mitochondrial function and to determine if its effects are cell-type dependent.
Conclusion and Future Directions
The evidence strongly suggests that silymarin and its primary constituent, silibinin, induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. This is achieved through the modulation of Bcl-2 family proteins and potentially through the regulation of the mitochondrial permeability transition pore. While these findings provide a strong framework for understanding the potential mechanisms of this compound, further research is imperative to delineate its specific effects on mitochondrial function. Future studies should focus on isolating this compound and investigating its dose-dependent effects on ΔΨm, its interaction with mitochondrial proteins, and its efficacy in various cancer models. Such research will be invaluable for the development of novel, targeted anti-cancer therapies.
References
- 1. Differential Effects of Silibinin A on Mitochondrial Function in Neuronal PC12 and HepG2 Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Silibinin A on Mitochondrial Function in Neuronal PC12 and HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin induces apoptosis primarily through a p53-dependent pathway involving Bcl-2/Bax, cytochrome c release, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A systematic review of silymarin and silibinin mechanisms for attenuating cerebral ischemia-reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Silibinin A on Bioenergetics in PC12APPsw Cells and Mitochondrial Membrane Properties in Murine Brain Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mitochondrial permeability transition pore: Molecular nature and role as a target in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 14. researchgate.net [researchgate.net]
Silydianin's Role in Metabolic Syndrome: A Technical Guide for Researchers
Abstract
Metabolic syndrome (MetS) represents a cluster of cardiometabolic risk factors, including insulin resistance, dyslipidemia, hypertension, and central obesity, that significantly elevates the risk for type 2 diabetes and cardiovascular disease. The complex pathophysiology of MetS necessitates the exploration of novel therapeutic agents. Silydianin, a flavonolignan derived from milk thistle (Silybum marianum), has emerged as a compound of interest. While much of the research has historically focused on the broader silymarin extract or its primary component, silybin, recent evidence suggests that this compound possesses significant therapeutic potential in ameliorating key aspects of metabolic syndrome. This technical guide provides an in-depth analysis of the current understanding of this compound's role in MetS, detailing its effects on metabolic parameters, outlining key experimental protocols, and visualizing its proposed mechanisms of action through relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for metabolic diseases.
Introduction
Silybum marianum (milk thistle) has been utilized for centuries in traditional medicine, primarily for liver-related ailments.[1][2] The active complex, silymarin, is a mixture of flavonolignans, including silybin, isosilybin, silychristin, and this compound.[3][4] While silybin has been the most extensively studied component, emerging research is beginning to shed light on the distinct biological activities of other constituents like this compound.[5][6] A recent study investigating an ethyl acetate extract of S. marianum seeds, found to be particularly rich in this compound and silychristin (51.2%), has provided direct evidence for its efficacy in an animal model of metabolic syndrome.[5][6] This guide will synthesize these findings and explore the potential molecular mechanisms underpinning this compound's therapeutic effects.
Effects of this compound-Rich Extract on Metabolic Syndrome Parameters
A key preclinical study provides the most direct evidence to date of the beneficial effects of a this compound-rich S. marianum ethyl acetate extract (SMEE) in a rat model of metabolic syndrome induced by a high-fat/high-fructose (HFD/F) diet.[5][6] The study evaluated both the preventive and therapeutic potential of the extract.
Quantitative Data Summary
The following tables summarize the significant quantitative outcomes from the aforementioned study, comparing the effects of the this compound-rich extract to control and standard-of-care (metformin) groups.
Table 1: Preventive Effects of this compound-Rich Extract (SMEE) on Metabolic Parameters in Rats [5][7]
| Parameter | HFD/F Control Group (Mean ± SD) | SMEE/P Group (200 mg/kg/day) (Mean ± SD) | Statistical Significance (p-value) |
| Triglycerides (mg/dL) | 125.3 ± 15.2 | 98.7 ± 10.5 | < 0.05 |
| Total Cholesterol (mg/dL) | 85.6 ± 9.8 | 82.1 ± 7.3 | Not Significant |
| Fasting Blood Sugar (mg/dL) | 110.4 ± 12.1 | 105.9 ± 11.5 | Not Significant |
| OGTT (AUC) | Data not provided | Significantly lower than control | < 0.001 |
| Body Weight Gain (g) | 150.2 ± 18.5 | Attenuated gain | Data not provided |
| Blood Pressure | Elevated | Reduced compared to control | Data not provided |
HFD/F: High-Fat Diet/Fructose; SMEE/P: Silybum marianum Ethyl Acetate Extract / Preventive; OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve.
Table 2: Therapeutic Effects of this compound-Rich Extract (SMEE) on Metabolic Parameters in Rats [5][7]
| Parameter | HFD/F Control Group (Mean ± SD) | SMEE/T Group (200 mg/kg/day) (Mean ± SD) | Metformin Group (Mean ± SD) | Statistical Significance (p-value) |
| Triglycerides (mg/dL) | 130.1 ± 16.8 | 89.4 ± 9.2 | Data not provided | < 0.001 (vs. Control) |
| OGTT (AUC) | Data not provided | Significantly lower than control | Data not provided | < 0.05 (vs. Control), < 0.005 (vs. Metformin) |
| Body Weight | Increased | Reduced weight gain | Data not provided | Data not provided |
| Blood Pressure | Elevated | Normalized | Data not provided | < 0.005 (vs. Control) |
HFD/F: High-Fat Diet/Fructose; SMEE/T: Silybum marianum Ethyl Acetate Extract / Therapeutic; OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve.
Experimental Protocols
The following section details the methodology for the key in vivo study that forms the basis of our current understanding of this compound's effects on metabolic syndrome.
In Vivo Model of Metabolic Syndrome[5][6]
-
Animal Model: Male Wistar rats.
-
Induction of Metabolic Syndrome: A high-fat diet (HFD) supplemented with fructose in drinking water was administered for a period of 6 weeks. The HFD consisted of 45% fat, 20% protein, and 35% carbohydrates. The normal diet contained 18% fat, 24% protein, and 58% carbohydrates.
-
Confirmation of MetS: Induction was confirmed by a significant elevation in at least three of the following parameters: triglycerides (TG), total cholesterol (TC), body weight (BW), fasting blood sugar (FBS), and blood pressure (systolic and diastolic).
-
Preventive Protocol: Healthy rats were administered the this compound-rich extract (SMEE) at a dose of 200 mg/kg/day for 3 weeks, followed by the HFD/F diet for 6 weeks.
-
Therapeutic Protocol: Rats were first fed the HFD/F diet for 6 weeks to induce metabolic syndrome. Subsequently, they were treated with SMEE at a dose of 200 mg/kg/day for 3 weeks.
-
Control Groups: A healthy control group on a normal diet, an untreated HFD/F control group, and a metformin-treated HFD/F group were included for comparison.
-
Outcome Measures: Body weight, blood pressure, fasting blood sugar, oral glucose tolerance test (OGTT), serum triglycerides, and total cholesterol were measured.
Proposed Signaling Pathways and Mechanisms of Action
While direct molecular studies on isolated this compound are limited, the known mechanisms of silymarin and silybin, coupled with the observed effects of the this compound-rich extract, allow for the formulation of hypothesized signaling pathways.[6] It is plausible that this compound shares some of the mechanisms of action of silybin, as they belong to the same class of flavonolignans.[6]
Anti-inflammatory and Antioxidant Effects
Metabolic syndrome is characterized by a state of chronic low-grade inflammation and oxidative stress.[6] this compound likely exerts anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[6] Its antioxidant properties may help neutralize free radicals, reduce oxidative stress, and enhance insulin sensitivity.[6]
Modulation of Lipid and Glucose Metabolism
The significant reduction in triglycerides and improved glucose tolerance observed with the this compound-rich extract suggest a profound impact on lipid and glucose metabolism.[5][6] These effects may be mediated through the modulation of key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ).
-
AMPK Activation: Activation of AMPK is a central mechanism for improving insulin sensitivity and promoting fatty acid oxidation. While direct evidence for this compound is pending, silymarin has been shown to activate AMPK.[8]
-
PPARγ Modulation: Flavonolignans from S. marianum are potential agonists of PPARγ, a key regulator of adipogenesis and lipid metabolism.[5]
Logical Relationships and Therapeutic Potential
The evidence, primarily from the study on the this compound-rich extract, points to a multi-faceted therapeutic potential of this compound in the context of metabolic syndrome.
References
- 1. Silybin counteracts lipid excess and oxidative stress in cultured steatotic hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silybin A from Silybum marianum reprograms lipid metabolism to induce a cell fate-dependent class switch from triglycerides to phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preventive and Therapeutic Effects of Silybum marianum Seed Extract Rich in this compound and Silychristin in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silymarin Ameliorates Metabolic Dysfunction Associated with Diet-Induced Obesity via Activation of Farnesyl X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Silydianin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silydianin is a naturally occurring flavonolignan and a component of Silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum).[1][2][3] Silymarin and its primary active constituent, silibinin, have been extensively studied for their hepatoprotective and anticancer properties.[3][4] this compound, while less studied than silibinin, also contributes to the biological activity of the extract and is a subject of growing interest for its potential as a chemopreventive and therapeutic agent.[2][3][5] The anticancer effects of the Silymarin complex are attributed to its ability to modulate various cell signaling pathways, leading to the induction of cell cycle arrest, apoptosis, and inhibition of cell migration and angiogenesis.[2][4][6][7]
This technical guide provides an in-depth overview of the methodologies used for the preliminary in vitro cytotoxicity screening of this compound against cancer cell lines. It details the experimental protocols for assessing cell viability, apoptosis, and cell cycle distribution, presents quantitative data from relevant studies, and illustrates key workflows and signaling pathways.
Note on Available Data: While this guide focuses on this compound, a significant portion of the available research has been conducted on the broader Silymarin extract or its most abundant component, silibinin. Data from these related compounds is included to illustrate the likely mechanisms of action for this compound and to provide a framework for its investigation.
Section 1: Cytotoxicity and Cell Viability Assessment
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxic effect—its ability to kill cancer cells or inhibit their proliferation. This is typically quantified by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the biological process by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8]
Data Presentation: IC50 Values
The following table summarizes the IC50 values for Silymarin and its components in various cancer cell lines. This data demonstrates a dose-dependent inhibitory effect on cell proliferation.
| Compound | Cancer Cell Line | IC50 Value | Incubation Time | Reference |
| Silymarin | HepG2 (Hepatocellular Carcinoma) | 58.46 µmol/L | Not Specified | [9] |
| Silymarin | Hep3B (Hepatocellular Carcinoma) | 75.13 µmol/L | Not Specified | [9] |
| Silymarin | KB (Oral Carcinoma) | 555 µg/ml | 24 hours | [9] |
| Silymarin | A549 (Lung Carcinoma) | 511 µg/ml | 24 hours | [9] |
| Silymarin | RD (Rhabdomyosarcoma) | >400 µg/ml | 72 hours | [10] |
| Silibinin | PC-9 (Lung Cancer, EGFR mutant) | Not specified, but sensitive | Not Specified | [11] |
| Silibinin | H460 (Lung Cancer, KRAS mutant) | 52.58 ± 1.65 µmol/L | Not Specified | [11] |
| Silibinin | H2228 (Lung Cancer, ALK fusion) | 122.13 ± 6.66 µmol/L | Not Specified | [11] |
| Silibinin | CaCo-2 (Colorectal Adenocarcinoma) | Cytotoxic at 40 & 80 µM | 4-24 hours | [5] |
| This compound | A549 (Lung Carcinoma) | No significant cytotoxicity up to 100 µM | 24 hours | [12] |
Note: The cytotoxicity can vary significantly based on the cell line and experimental conditions. The study on A549 cells by Wójciak et al. did not observe significant cytotoxicity for this compound at the tested concentrations, highlighting the need for broader screening.[12]
Experimental Workflow: MTT Cell Viability Assay
Caption: A generalized workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay[8][13][14][15]
-
Cell Plating: Seed cells into a 96-well flat-bottomed microtiter plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Create a series of dilutions of the compound in culture medium. After incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Section 2: Mechanism of Action - Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. Studies on Silymarin and silibinin show they induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[14] This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[1][6][15][16]
Data Presentation: Apoptosis Induction in Cancer Cells
| Cell Line | Treatment | Effect | Reference |
| HepG2 | Silymarin (50 & 75 µg/ml) | Increased percentage of apoptotic cells. | [15] |
| HepG2 | Silymarin | Decreased mitochondrial membrane potential; increased cytosolic cytochrome c. | [1][15] |
| HepG2 | Silymarin | Upregulated pro-apoptotic proteins (p53, Bax, APAF-1, Caspase-3). | [1][15] |
| HepG2 | Silymarin | Downregulated anti-apoptotic proteins (Bcl-2, survivin). | [1][15] |
| A2780s & PA-1 (Ovarian) | Silymarin | Increased Bax protein expression; decreased Bcl-2 protein expression. | [16][17] |
| A2780s & PA-1 (Ovarian) | Silymarin | Activated caspase-9 and caspase-3. | [16][17] |
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Experimental Workflow: Annexin V-FITC & PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Detailed Protocol: Annexin V-FITC & PI Staining[20][21][22][23][24]
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the appropriate duration to induce apoptosis. Include positive and negative controls.
-
Cell Harvesting: Collect cells by centrifugation. For adherent cells, first, detach them using gentle trypsinization, then combine with the supernatant which may contain apoptotic floating cells.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS) to remove any residual medium. Centrifuge at ~300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18] The binding buffer typically contains HEPES, NaCl, and CaCl₂, as the binding of Annexin V to phosphatidylserine is calcium-dependent.[19]
-
Staining: Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution (e.g., 20-50 µg/mL).
-
Incubation: Gently vortex the cells and incubate the mixture for 15-20 minutes at room temperature in the dark.[19]
-
Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the samples promptly by flow cytometry.[19][18]
Section 3: Mechanism of Action - Cell Cycle Arrest
In addition to inducing apoptosis, many anticancer compounds inhibit tumor growth by arresting the cell cycle at specific checkpoints, preventing cells from progressing through division. Silymarin and its components have been shown to induce cell cycle arrest, commonly at the G1/S or G2/M phase, by modulating the expression and activity of key regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).[2][16][17][20]
Data Presentation: Cell Cycle Distribution
| Cell Line | Treatment | Effect | Reference |
| A2780s & PA-1 (Ovarian) | Silymarin | Arrested cell cycle progression at the G1/S phase. | [16][17] |
| A2780s & PA-1 (Ovarian) | Silymarin | Upregulated p53, p21, and p27 protein expression. | [16][17] |
| A2780s & PA-1 (Ovarian) | Silymarin | Downregulated CDK2 protein expression. | [16][17] |
| LNCaP (Prostate) | Silibinin | Induced G1 arrest. | [20] |
| LNCaP (Prostate) | Silibinin | Decreased cyclin D1, CDK4, and CDK6 levels. | [20] |
| LNCaP (Prostate) | Silibinin | Increased levels of CDK inhibitors Cip1/p21 and Kip1/p27. | [20] |
Signaling Pathway: this compound-Induced Cell Cycle Arrest
Caption: this compound induces G1 arrest by upregulating CDK inhibitors.
Experimental Workflow: Cell Cycle Analysis by PI Staining
Caption: Workflow for analyzing cell cycle distribution via PI staining.
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide[26][27][28][29][30]
-
Cell Preparation: Culture cells and treat them with this compound for the desired time. Harvest approximately 1-5 x 10⁶ cells per sample.
-
Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[21][22][23] Fix the cells for at least 1-2 hours at 4°C. (Note: Cells can be stored in ethanol at -20°C for several weeks).[21]
-
Washing: Centrifuge the fixed cells (a higher speed may be required to pellet them) and discard the ethanol.[22] Wash the cell pellet twice with cold PBS.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[22] Incubate for 30 minutes at 37°C or room temperature.
-
DNA Staining: Add Propidium Iodide (PI) staining solution to a final concentration of approximately 50 µg/mL.[21][22] PI is a fluorescent intercalating agent that stains DNA.
-
Incubation: Incubate the samples for at least 15-30 minutes at room temperature in the dark.[24]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.[15]
Conclusion and Future Directions
The preliminary screening of this compound, informed by data from the broader Silymarin complex, suggests its potential as a valuable anticancer agent. The established methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest provide a robust framework for its evaluation. Evidence points towards mechanisms involving the induction of apoptosis through both intrinsic and extrinsic pathways and the halting of cell proliferation via G1/S phase arrest.
Future research should focus on:
-
Conducting comprehensive cytotoxicity screens of pure this compound across a wider panel of cancer cell lines to identify specific cancer types that are most sensitive.
-
Performing detailed molecular studies to confirm the modulation of specific signaling proteins (Bcl-2 family, caspases, CDKs) by this compound itself.
-
Investigating potential synergistic effects when this compound is combined with conventional chemotherapeutic agents.
-
Progressing to in vivo studies using animal models to validate the in vitro findings and assess the compound's safety and efficacy in a whole-organism context.
This systematic approach will be crucial in fully elucidating the therapeutic potential of this compound and advancing its development as a novel anticancer drug.
References
- 1. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitargeted therapy of cancer by silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silybin Showed Higher Cytotoxic, Antiproliferative, and Anti-Inflammatory Activities in the CaCo Cancer Cell Line while Retaining Viability and Proliferation in Normal Intestinal IPEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Silibinin Suppresses Tumor Cell-Intrinsic Resistance to Nintedanib and Enhances Its Clinical Activity in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Cytotoxicity and Genotoxicity of Flavonolignans in Different Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Silymarin induces cell cycle arrest and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. pnas.org [pnas.org]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. medicine.uams.edu [medicine.uams.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Silydianin: A Technical Overview for Researchers
Silydianin, a prominent flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of this compound's chemical properties, experimental protocols for its study, and its role in key cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a complex polyphenolic molecule with a distinct chemical structure. Its fundamental properties are crucial for understanding its biological activity and for the development of analytical and therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C25H22O10 | [1][2][3][4] |
| Molecular Weight | 482.44 g/mol | [1][2] |
| CAS Number | 29782-68-1 | [2][4] |
| Purity | ≥95% - 98.74% | [1][2] |
| Appearance | White to Off-White Solid | [1][5] |
| Solubility | Soluble in Acetonitrile, Methanol, and DMSO (≥48.2mg/mL) | [1][4] |
| Storage Temperature | -20°C | [1][4] |
Key Experimental Protocols
The following section details methodologies for critical experiments cited in the literature to assess the biological activity of this compound.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol is designed to determine the free radical scavenging capacity of this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO).
-
Create a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the DPPH solution.
-
Include a control group with the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can then be determined. This compound has been reported to have an IC50 of 66.8 µM in a cell-free DPPH radical scavenging assay.[4][5]
Cell Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Culture cancer cells (e.g., DU145 and PC3 prostate cancer cells) in appropriate media and conditions.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control. This compound has been shown to inhibit the proliferation of DU145 and PC3 prostate cancer cells at a concentration of 90 µM.[4][5]
Signaling Pathways and Experimental Workflows
This compound and its parent extract, silymarin, have been shown to modulate several critical signaling pathways involved in cellular stress response, inflammation, and cell survival.
This compound and the Nrf2 Antioxidant Response Pathway
This compound is an activator of the Nrf2 pathway, a key regulator of cellular antioxidant defenses.[6]
Caption: this compound-mediated activation of the Nrf2 pathway.
Silymarin's Influence on mTOR and NF-κB Signaling
Silymarin, which contains this compound, has been shown to suppress cellular inflammation by modulating the mTOR and NF-κB signaling pathways, often in an AMPK-dependent manner.[7]
Caption: Inhibition of mTOR and NF-κB pathways by Silymarin.
Experimental Workflow for Evaluating this compound in a Metabolic Syndrome Model
This diagram outlines a typical experimental workflow for assessing the preventative and therapeutic effects of a this compound-rich extract in a rat model of metabolic syndrome.[8]
Caption: Workflow for in vivo metabolic syndrome study.
References
- 1. raybiotech.com [raybiotech.com]
- 2. CAS 29782-68-1 | this compound [phytopurify.com]
- 3. persianherb.com [persianherb.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 29782-68-1 [chemicalbook.com]
- 6. Flavonolignan 2,3-dehydrothis compound activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Quantification of Silydianin in Plant Extracts by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silydianin, a key flavonolignan component of silymarin extracted from the seeds of milk thistle (Silybum marianum), is recognized for its hepatoprotective properties.[1] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and reliable analytical technique for this purpose.[2] This document provides a detailed protocol for the quantification of this compound in plant extracts using an HPLC-UV method, including sample preparation, chromatographic conditions, and method validation.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol. Sonicate for 10-20 minutes to ensure complete dissolution.[3][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]
-
Filtration: Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.[5]
Sample Preparation from Plant Material (Silybum marianum seeds)
-
Grinding: Grind the dried seeds of Silybum marianum into a fine powder.
-
Defatting (Optional but Recommended): To remove lipids that can interfere with the analysis, a defatting step can be performed. Extract the powdered seeds with petroleum ether in a Soxhlet apparatus for 3 hours. Discard the petroleum ether extract and air-dry the residue.[3][6]
-
Extraction:
-
Methanol Extraction: Accurately weigh about 0.5 g of the powdered (or defatted) seed meal into a flask. Add 10 mL of methanol and extract in an ultrasonic bath at 80°C for 30 minutes. Repeat the extraction process at least four times to ensure complete extraction of flavonolignans.[3]
-
Alternative Methanol Extraction: An alternative method involves weighing approximately 0.2 g of the extract, reconstituting it with 20 mL of methanol, vortexing for 5 minutes, followed by 30 minutes of ultrasonication and 15 minutes of centrifugation at 10,000 rpm.[5]
-
-
Final Preparation: Combine the methanolic extracts in a 50 mL volumetric flask and dilute to volume with methanol.[3]
-
Dilution and Filtration: Dilute the combined extract as needed with methanol to bring the this compound concentration within the range of the calibration curve.[5] Filter the final diluted sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[5]
HPLC-UV Method
The following table summarizes a validated HPLC-UV method for the quantification of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Liquid Chromatograph or equivalent |
| Column | Eclipse XDB C18 (4.6 mm × 250 mm, 5 µm)[5] |
| Mobile Phase | A: 1% Acetic Acid in Water, B: Methanol (Gradient)[3] |
| Gradient Program | Varies, a typical gradient could be: 0-12 min, 30-60% B; 12-13 min, 60% B; 13-14 min, 60-30% B; 14-16.5 min, 30% B.[2] |
| Flow Rate | 1.1 mL/min[2] |
| Column Temperature | 30 °C[5] |
| Injection Volume | 2 µL[2] |
| UV Detection | 288 nm[7] |
Data Presentation
Table 1: Method Validation Parameters
This table presents typical validation data for an HPLC-UV method for this compound quantification.
| Parameter | Result |
| Linearity Range | 1 - 400 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Recovery | 98.2 - 101.9 %[3] |
| Limit of Detection (LOD) | 3.155 µg/mL[8] |
| Limit of Quantification (LOQ) | 9.61 µg/mL[8] |
| Precision (RSD%) | < 2%[9] |
Table 2: this compound Content in Silybum marianum Extracts
The following table shows representative concentrations of this compound found in different samples of Silybum marianum.
| Sample Source | This compound Content (mg/g of extract) | Reference |
| Silymarin Preparation 1 | 131 | [2] |
| Silymarin Preparation 2 | 0.5 | [2] |
| Seeds from Rif-Damascus | Highest Concentration | [4] |
| Seeds from Homs | Lowest Concentration | [4] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the quantification of this compound in plant extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. florajournal.com [florajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. prabandh.itmuniversity.ac.in [prabandh.itmuniversity.ac.in]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for Silydianin Purification using High-Speed Counter-Current Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Silydianin from milk thistle ( Silybum marianum ) extracts using High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that offers significant advantages for the separation of natural products, including high recovery and the elimination of irreversible adsorption to a solid support.[1][2]
Introduction to this compound and HSCCC
This compound is a major bioactive flavonolignan found in silymarin, an extract from the seeds of milk thistle. Along with other components like silybin and silychristin, this compound is investigated for its potential hepatoprotective and other pharmacological properties.[3][4][5] High-Speed Counter-Current Chromatography (HSCCC) is an effective preparative technique for isolating and purifying compounds from complex mixtures like silymarin.[6][7] The method relies on the partitioning of solutes between two immiscible liquid phases, where a centrifugal force retains the stationary phase while the mobile phase is pumped through.[1] This technique is particularly well-suited for the separation of flavonoids and other natural products.[8]
Experimental Data Summary
The following tables summarize quantitative data from various studies on the HSCCC purification of this compound and related compounds from milk thistle extracts.
Table 1: HSCCC Systems for this compound Purification
| Solvent System (v/v/v/v) | Sample Loading | Yield of this compound | Purity of this compound | Reference |
| n-hexane–chloroform–methanol–water (0.5:11:10:6 with 0.5% acetic acid) | 1.463 g of co-products | 146 mg | 95.1% | [6] |
| heptane/ethyl acetate/methanol/water (1:4:3:4) | Not specified | Not specified | 93.7% | [9] |
| hexane/ethyl acetate/methanol/water (3:7:4:6) | Not specified | Not specified | Not specified | [10] |
Table 2: General HSCCC Operating Parameters
| Parameter | Typical Range/Value |
| Rotational Speed | 800 - 1800 rpm |
| Flow Rate | 1.0 - 5.0 mL/min |
| Detection Wavelength | 254 nm |
Detailed Experimental Protocols
This section provides a detailed protocol for the purification of this compound using HSCCC, based on established methodologies.[6]
Materials and Reagents
-
Crude silymarin extract or a co-product mixture enriched with this compound
-
n-hexane (analytical grade)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Water (deionized or distilled)
-
Acetic acid (analytical grade)
-
HSCCC instrument equipped with a pump, sample injection valve, and UV detector
-
Fraction collector
-
Rotary evaporator
-
HPLC system for purity analysis
Preparation of Two-Phase Solvent System and Sample
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, chloroform, methanol, and water in the volume ratio of 0.5:11:10:6. Add 0.5% acetic acid to the total volume.
-
Equilibration: Thoroughly shake the mixture in a separatory funnel and allow it to stand until the two phases are completely separated.
-
Phase Separation: Separate the upper and lower phases and degas them by sonication before use.
-
Sample Solution Preparation: Dissolve the crude extract or sample in a suitable volume of the lower phase of the solvent system.
HSCCC Operation
-
Column Filling: Fill the entire HSCCC column with the upper phase as the stationary phase.
-
Rotation and Equilibration: Set the apparatus to rotate at a desired speed (e.g., 800 rpm) and pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min). Continue pumping until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established.
-
Sample Injection: Inject the prepared sample solution through the injection valve.
-
Elution and Fraction Collection: Continuously pump the mobile phase and monitor the effluent with a UV detector at 254 nm. Collect fractions at regular intervals using a fraction collector.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing this compound of high purity.
-
Compound Isolation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound purification using HSCCC.
HSCCC Parameter Relationships
Caption: Interrelationship of key HSCCC parameters and performance.
References
- 1. HSCCC-based strategy for preparative separation of in vivo metabolites after administration of an herbal medicine: Saussurea laniceps, a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and characterization of silybin, isosilybin, this compound and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Silydianin from Crude Silymarin Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silydianin is a prominent bioactive flavonolignan found in silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum). Silymarin and its constituents are well-regarded for their hepatoprotective, anti-inflammatory, and antioxidant properties. This compound, in particular, has demonstrated noteworthy biological activities, including the regulation of caspase-3 activation, which is crucial in apoptosis, and acting as a free radical scavenger.[1][2] The isolation of pure this compound from the complex mixture of flavonolignans in crude silymarin extract is essential for detailed pharmacological studies and potential drug development.
This document provides a comprehensive protocol for the isolation of this compound, including methods for the initial extraction of crude silymarin and subsequent purification steps. Quantitative data on yields and purity are presented, and the underlying signaling pathways of silymarin's therapeutic effects are illustrated.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of this compound from milk thistle.
Table 1: Yield of this compound and Other Flavonolignans from Silybum marianum Fruits using Pressurized Liquid Extraction (PLE)
| Flavonolignan | Yield (mg/g of non-defatted fruits) |
| Silychristin | 3.3 |
| This compound | 6.9 |
| Silybin A | 3.3 |
| Silybin B | 5.1 |
| Isosilybin A | 2.6 |
| Isosilybin B | 1.5 |
Data sourced from a study utilizing acetone as the extraction solvent in a 10-minute PLE at 125°C.[3]
Table 2: Composition of this compound in Various Silymarin Preparations
| Silymarin Preparation | This compound Content (mg/g) |
| SM 1 | Not specified |
| SM 2 | Not specified |
| SM 3 | 131 |
| SM 4 | Not specified |
| SM 5 | 0.5 |
| SM 6 | Not specified |
This table illustrates the significant variability in this compound content among different commercial silymarin preparations.[4]
Table 3: Purity and Yield of this compound from Different Purification Techniques
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Co-products of silybin refined process | 95.1% | 146 mg from 1.463 g | [5] |
| Fast Centrifugal Partition Chromatography | Crude pressurized hot water extract | 93.7% | Not specified | [5] |
| Sephadex LH-20 Chromatography | Crude silymarin extract | 98% | Not specified | [5] |
| Two-step Column Chromatography (Silica gel then Sephadex LH-20) | Crude silymarin extract | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Extraction of Crude Silymarin from Milk Thistle Seeds
This protocol is based on the European Pharmacopoeia recommendation, which involves a two-step extraction process to first remove fatty oils and then extract the flavonolignans.[3]
1. Defatting of Milk Thistle Seeds: a. Grind the dried ripe fruits of Silybum marianum to a fine powder. b. Place the powdered seeds in a Soxhlet apparatus. c. Extract the powder with n-hexane for 6 hours to remove the fatty oils. d. Discard the n-hexane extract containing the lipids. e. Air-dry the defatted seed meal to remove any residual solvent.
2. Extraction of Silymarin: a. Transfer the defatted seed meal to a clean Soxhlet apparatus. b. Extract the defatted meal with methanol for 5 hours. c. The resulting methanol extract contains the crude silymarin. d. Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude, resinous silymarin extract.
Alternative Extraction Methods:
-
Pressurized Liquid Extraction (PLE): Offers a much faster extraction time (e.g., 10 minutes) and can eliminate the need for a separate defatting step.[3] Acetone has been shown to be an effective solvent for PLE, yielding high amounts of this compound.[3]
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, leading to high yields in a short processing time at low temperatures.[7]
Protocol 2: Isolation of this compound by Column Chromatography
This protocol outlines a two-step column chromatography procedure for the purification of this compound from the crude silymarin extract.[6]
1. Silica Gel Column Chromatography (Initial Separation): a. Prepare a silica gel column. b. Dissolve the crude silymarin extract in a minimal amount of a suitable solvent (e.g., methanol). c. Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. d. Load the dried sample onto the top of the prepared silica gel column. e. Elute the column with a gradient of chloroform and acetone, starting with a higher concentration of chloroform and gradually increasing the proportion of acetone. A suggested solvent system is chloroform:acetone:formic acid (75:16.5:8.5). f. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system. g. Combine the fractions containing this compound.
2. Sephadex LH-20 Column Chromatography (Fine Purification): a. Concentrate the this compound-rich fractions from the silica gel column. b. Prepare a Sephadex LH-20 column and equilibrate it with methanol. c. Load the concentrated this compound fraction onto the Sephadex LH-20 column. d. Elute the column with methanol. e. Collect fractions and monitor by TLC or HPLC to identify the fractions containing pure this compound. f. Combine the pure this compound fractions and evaporate the solvent to obtain the isolated compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Analysis and Purification
HPLC is a powerful technique for both the analysis and semi-preparative purification of this compound.
Analytical HPLC Method for this compound Separation:
-
Column: YMC ODS-AQ or a similar C18 column.[8]
-
Mobile Phase: A gradient mobile phase system is often required for complete separation of all silymarin components.[8] One effective system consists of:
-
Solvent A: 5% acetonitrile, 0.1% formic acid in water.
-
Solvent B: 80% methanol, 0.1% formic acid in water.
-
A gradient program can be optimized, for example: 0 min 30% B, ramp to 60% B over 12 minutes, hold for 1 minute, then return to initial conditions.[4]
-
-
Flow Rate: 1.1 mL/min.[4]
-
Detection: UV at 288 nm.
-
Temperature: 25 °C.[4]
Note on Separation Challenges: The separation of this compound and silychristin B can be challenging as they often co-elute.[4] The use of a gradient elution with a C18 column has been shown to achieve baseline separation.[4]
Mandatory Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Simplified signaling pathways of silymarin.
References
- 1. HPLC Method for the Separation of Nine Key Silymarin Components of Milk Thistle [sigmaaldrich.com]
- 2. akjournals.com [akjournals.com]
- 3. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Silymarin content in Silybum marianum populations growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and characterization of silybin, isosilybin, this compound and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Silydianin from Milk Thistle
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient extraction of silydianin, a bioactive flavonolignan, from milk thistle (Silybum marianum) seeds using ultrasound-assisted extraction (UAE). The protocols cover the entire workflow from sample preparation to quantification, and the application notes discuss the relevance of this compound in drug development by detailing its impact on key biological signaling pathways.
Introduction
This compound is a component of the silymarin complex, a mixture of flavonolignans extracted from milk thistle seeds renowned for its hepatoprotective properties.[1] Emerging research has also highlighted the anticancer and other therapeutic potentials of individual silymarin constituents, including this compound.[1][2] Ultrasound-assisted extraction is a green and efficient method for extracting these bioactive compounds, offering higher yields and shorter extraction times compared to traditional methods like maceration.[3][4] The mechanism relies on acoustic cavitation, which disrupts plant cell walls, enhancing the release of intracellular contents into the solvent.[5]
Experimental Protocols
This section outlines the detailed methodologies for the ultrasound-assisted extraction and subsequent quantification of this compound from milk thistle seeds.
1. Materials and Equipment
-
Plant Material: Dried milk thistle (Silybum marianum) seeds.
-
Reagents: n-hexane, ethanol, methanol (HPLC grade), water (deionized or distilled), formic acid, this compound analytical standard.
-
Equipment: Grinder or mill, Soxhlet apparatus (for optional defatting), ultrasonic bath or probe sonicator, centrifuge, rotary evaporator, syringe filters (0.45 µm), HPLC system with UV or DAD detector, analytical balance.
2. Sample Preparation: Defatting of Milk Thistle Seeds (Optional but Recommended)
To improve the extraction efficiency of polar flavonolignans, it is advisable to first remove lipids from the seed powder.
-
Grind the dried milk thistle seeds into a fine powder.
-
Weigh the desired amount of powdered seeds and place it in a cellulose thimble.
-
Perform Soxhlet extraction with n-hexane for approximately 6-8 hours to remove the lipid content.
-
Air-dry the defatted seed powder to remove any residual solvent.
3. Ultrasound-Assisted Extraction (UAE) of this compound
The following protocol is based on optimized conditions for the extraction of silymarin components.[3][4]
-
Solvent Preparation: Prepare a 54.5% (v/v) aqueous ethanol solution.[3][4]
-
Extraction:
-
Weigh the defatted milk thistle seed powder.
-
Add the extraction solvent at a liquid-to-solid ratio of 25:1 (mL/g).[3][4]
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasound at a frequency of 36.6 kHz for 60 minutes.[3][4]
-
Maintain the temperature at 45°C throughout the extraction process.[3][4]
-
-
Post-Extraction Processing:
-
Centrifuge the extract to separate the supernatant from the solid residue.
-
Collect the supernatant.
-
The solvent can be removed using a rotary evaporator to concentrate the extract.
-
For analytical purposes, filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
4. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid is commonly used. A typical gradient could be:
-
Start with a higher aqueous concentration and gradually increase the methanol concentration.[7]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of dilutions to generate a calibration curve.
-
-
Analysis:
-
Inject the filtered extract and the standards into the HPLC system.
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
Data Presentation
The following tables summarize quantitative data from studies on the ultrasound-assisted extraction of silymarin components.
Table 1: Optimal Conditions for Ultrasound-Assisted Extraction of Silymarin Flavonolignans
| Parameter | Optimal Value | Reference |
| Solvent | 54.5% (v/v) aqueous Ethanol | [3][4] |
| Ultrasound Frequency | 36.6 kHz | [3][4] |
| Extraction Time | 60 minutes | [3][4] |
| Temperature | 45°C | [3][4] |
| Liquid-to-Solid Ratio | 25:1 (mL/g) | [3][4] |
Table 2: Comparison of Yields of this compound and Other Flavonolignans using Optimized UAE and Maceration
| Compound | UAE Yield (mg/g DW) | Maceration Yield (mg/g DW) | Reference |
| This compound | ~1.5 | ~0.5 | [3] |
| Silychristin | ~4.0 | ~1.5 | [3] |
| Silybin A | ~3.5 | ~1.0 | [3] |
| Silybin B | ~5.0 | ~2.0 | [3] |
| Isosilybin A | ~1.5 | ~0.5 | [3] |
| Isosilybin B | ~0.5 | ~0.2 | [3] |
| Total Silymarin | ~16.0 | ~6.0 | [3] |
Note: Yields are approximate values derived from graphical data in the cited reference for illustrative purposes.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and quantification of this compound.
Signaling Pathways Modulated by Silymarin Components
Silymarin and its constituents, including this compound, have been shown to modulate multiple signaling pathways implicated in cancer and other diseases.[2][9] This makes them attractive candidates for drug development.
1. Induction of Apoptosis
Silymarin components can induce apoptosis (programmed cell death) in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[10][11]
Caption: this compound's role in inducing apoptosis in cancer cells.
2. Inhibition of Pro-Survival and Proliferative Pathways
This compound and other silymarin components can inhibit signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and STAT3 pathways.[10]
References
- 1. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitargeted therapy of cancer by silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biblio.eui.eu [biblio.eui.eu]
- 4. preprints.org [preprints.org]
- 5. Green extraction of silymarin from Milk thistle seeds and its encapsulation using the spray drying method [ejchem.journals.ekb.eg]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating the Hepatoprotective Effects of Silydianin Using the HepG2 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatotoxicity is a significant cause of drug-induced liver injury and a primary reason for the withdrawal of approved drugs from the market. The human hepatoma cell line, HepG2, is a widely utilized in vitro model for screening potential hepatoprotective compounds due to its well-characterized metabolic capabilities and resemblance to primary hepatocytes.[1][2] Silydianin, a flavonolignan component of silymarin extracted from the milk thistle plant (Silybum marianum), has garnered interest for its potential therapeutic properties, including hepatoprotection.[3][4] Silymarin and its constituents are known for their antioxidant, anti-inflammatory, and anti-fibrotic properties.[4][5] This document provides detailed application notes and protocols for assessing the hepatoprotective effects of this compound against toxin-induced injury in HepG2 cells.
The primary mechanisms underlying the hepatoprotective effects of silymarin components involve the mitigation of oxidative stress and the inhibition of apoptosis.[6][7] Key signaling pathways implicated include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][8] This document outlines assays to probe these mechanisms, providing a comprehensive framework for evaluating this compound's efficacy.
Experimental Workflow
The general workflow for assessing the hepatoprotective activity of this compound in HepG2 cells involves several key stages: cell culture, induction of hepatotoxicity, treatment with this compound, and subsequent evaluation of cell viability, oxidative stress, and apoptosis.
Caption: Experimental workflow for this compound hepatoprotective assays.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| HepG2 Cells | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| This compound | Sigma-Aldrich | S0417 |
| Acetaminophen (APAP) | Sigma-Aldrich | A7085 |
| Hydrogen Peroxide (H2O2) | Sigma-Aldrich | H1009 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | Sigma-Aldrich | D6883 |
| Caspase-3 Activity Assay Kit | Cell Signaling Technology | 5723 |
| Antibodies (Nrf2, HO-1, β-actin) | Cell Signaling Technology | Various |
Detailed Experimental Protocols
HepG2 Cell Culture and Maintenance
The HepG2 cell line is an adherent human liver carcinoma cell line that exhibits an epithelial-like morphology.[9]
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cells with phosphate-buffered saline (PBS), and detach them using 0.25% Trypsin-EDTA.[9]
-
Neutralize trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:4 to 1:8.[9]
Induction of Hepatotoxicity
Acetaminophen (APAP) and hydrogen peroxide (H2O2) are commonly used to induce hepatotoxicity in HepG2 cells, mimicking drug-induced liver injury and oxidative stress, respectively.
Protocol for APAP-induced Toxicity:
-
Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere for 24 hours.[11]
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 2-12 hours.
-
After pre-treatment, expose the cells to a toxic concentration of APAP (e.g., 5-20 mM) for 24-48 hours.[12]
Protocol for H2O2-induced Oxidative Stress:
-
Seed HepG2 cells as described above.
-
Pre-treat cells with this compound for 2-12 hours.
-
Induce oxidative stress by treating the cells with H2O2 (e.g., 100-500 µM) for 2-4 hours.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13]
Protocol:
-
After the treatment period, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the untreated control.
Table 1: Typical Parameters for MTT Assay
| Parameter | Value | Reference |
| Cell Seeding Density | 1 x 10^4 - 5 x 10^4 cells/well | [6][15] |
| This compound Concentration | 10 - 150 µg/mL (as Silymarin/Silybin) | [3] |
| APAP Concentration | 5 - 20 mM | [12] |
| Incubation Time (APAP) | 24 - 48 hours | [12] |
| MTT Incubation Time | 4 hours | [6] |
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[16]
Protocol:
-
Seed HepG2 cells in a black, clear-bottom 96-well plate and treat as described in section 2.
-
After treatment, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.[17]
-
Incubate the plate at 37°C for 30 minutes in the dark.[16]
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[16]
Apoptosis Assessment (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.[6]
Protocol:
-
Seed HepG2 cells in a 6-well plate and treat as described in section 2.
-
After treatment, lyse the cells according to the manufacturer's protocol of the Caspase-3 activity assay kit.
-
Add the cell lysate to a black 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[12]
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation of ~380 nm and an emission of ~460 nm.[12]
Table 2: Summary of Assay Parameters
| Assay | Key Reagent | Detection Method | Purpose |
| Cell Viability | MTT | Colorimetric (Absorbance at 570 nm) | To quantify cell survival |
| Oxidative Stress | DCFH-DA | Fluorometric (Ex/Em: ~485/~535 nm) | To measure intracellular ROS levels |
| Apoptosis | Caspase-3 Substrate | Fluorometric (Ex/Em: ~380/~460 nm) | To quantify apoptosis |
Signaling Pathway Analysis
Nrf2/HO-1 Signaling Pathway
This compound is expected to exert its antioxidant effects through the activation of the Nrf2 signaling pathway.[1][8] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes such as HO-1.
Caption: this compound's proposed mechanism via the Nrf2/ARE pathway.
Western Blot Protocol for Nrf2 and HO-1
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
All quantitative data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine statistical significance (p < 0.05).
Table 3: Example Data Presentation for Cell Viability
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| APAP | 10 mM | 45.3 ± 4.1 |
| This compound + APAP | 50 µM + 10 mM | 68.7 ± 6.3# |
| This compound + APAP | 100 µM + 10 mM | 85.1 ± 5.9# |
| This compound | 100 µM | 98.2 ± 4.8 |
| p < 0.05 vs. Control; # p < 0.05 vs. APAP |
Conclusion
The protocols outlined in this document provide a robust framework for investigating the hepatoprotective effects of this compound in the HepG2 cell line. By assessing cell viability, oxidative stress, and apoptosis, researchers can gain valuable insights into the mechanisms of action of this compound and its potential as a therapeutic agent for drug-induced liver injury. Further analysis of key signaling pathways, such as the Nrf2/HO-1 axis, will help to elucidate the molecular basis of its protective effects.
References
- 1. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin Prevents Palmitate-Induced Lipotoxicity in HepG2 Cells: Involvement of Maintenance of Akt Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Liver protection by silymarin: in vitro effect on dissociated rat hepatocytes. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Screening of Hepatoprotective Plant Components using a HepG2 Cell Cytotoxicity Assay [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Silydianin in 3D Cell Culture Models of Liver Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2][3][4] For hepatocellular carcinoma (HCC), the most common type of liver cancer, 3D models like spheroids can replicate crucial aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug resistance.[2][3][5] Silydianin, a component of silymarin extracted from milk thistle, has shown potential anticancer properties.[6][7] These application notes provide detailed protocols for utilizing this compound in 3D liver cancer spheroid models to investigate its therapeutic efficacy and mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from the described experimental protocols. These are intended to serve as examples for data presentation.
Table 1: Effect of this compound on Liver Cancer Spheroid Viability (HepG2 Cell Line)
| This compound Concentration (µM) | Spheroid Diameter (µm) (Mean ± SD) | % Viability (Relative to Control) (Mean ± SD) |
| 0 (Control) | 550 ± 25 | 100 ± 5.0 |
| 25 | 530 ± 30 | 92 ± 6.2 |
| 50 | 480 ± 28 | 78 ± 5.5 |
| 100 | 410 ± 35 | 61 ± 7.1 |
| 200 | 350 ± 40 | 45 ± 8.3 |
Table 2: this compound-Induced Apoptosis in 3D Liver Cancer Spheroids
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 3.5 ± 1.2 | 2.1 ± 0.8 |
| This compound (100 µM) | 25.8 ± 3.5 | 15.2 ± 2.9 |
Table 3: Effect of this compound on Key Signaling Protein Expression in 3D Spheroids
| Target Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| HIF-1α | This compound (100 µM) | 0.45 |
| VEGF | This compound (100 µM) | 0.52 |
| p-Akt | This compound (100 µM) | 0.38 |
| p-mTOR | This compound (100 µM) | 0.41 |
| c-Met | This compound (100 µM) | 0.60 |
| β-catenin | This compound (100 µM) | 0.55 |
| TRAIL | This compound (100 µM) | 2.5 |
| DR5 | This compound (100 µM) | 2.1 |
Experimental Protocols
Protocol 1: Formation of 3D Liver Cancer Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
HepG2 or Huh7 human hepatocellular carcinoma cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Cell counter or hemocytometer
Procedure:
-
Culture HepG2 or Huh7 cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add 3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes to detach the cells.
-
Neutralize the trypsin with 7 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Adjust the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Dispense 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (resulting in 5,000 cells per well).
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids will form within 48-72 hours.[8]
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed liver cancer spheroids (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove 100 µL of the old medium from each well without disturbing the spheroids.
-
Add 100 µL of the freshly prepared this compound-containing medium or control medium to the respective wells.
-
Incubate the treated spheroids for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Analysis by Flow Cytometry
This protocol involves dissociating the spheroids into single cells for analysis.
Materials:
-
This compound-treated spheroids
-
Trypsin-EDTA (0.25%)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Collect spheroids from each treatment group into separate microcentrifuge tubes.
-
Wash the spheroids with PBS.
-
Add 500 µL of Trypsin-EDTA and incubate at 37°C, pipetting gently every 2-3 minutes until a single-cell suspension is achieved.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 5: Western Blot Analysis of Signaling Proteins
Materials:
-
This compound-treated spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary antibodies (e.g., against HIF-1α, VEGF, p-Akt, β-catenin, TRAIL)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Collect spheroids and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
Caption: Experimental workflow for this compound application in 3D liver cancer models.
Caption: Proposed signaling pathways of this compound in liver cancer cells.
Discussion and Expected Outcomes
This compound, as a component of silymarin, is expected to exert anti-cancer effects on 3D liver cancer spheroids. The protocols outlined above provide a framework to quantitatively assess these effects.
-
Spheroid Growth and Viability: It is anticipated that this compound will inhibit the growth of liver cancer spheroids in a dose-dependent manner. This can be visualized by a decrease in spheroid diameter and quantified through viability assays like the CellTiter-Glo® 3D assay. 3D models may exhibit greater resistance to treatment compared to 2D cultures, highlighting the importance of these more physiologically relevant systems.[3][9]
-
Induction of Apoptosis: this compound is expected to induce apoptosis in the 3D spheroid model. This can be confirmed by an increase in the population of Annexin V-positive cells as determined by flow cytometry.
-
Modulation of Signaling Pathways: Based on studies with silymarin and its components, this compound is hypothesized to modulate several key signaling pathways critical for HCC progression.[10][11][12]
-
Inhibition of Pro-Survival Pathways: Western blot analysis is expected to show a downregulation of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), which are crucial for tumor survival and angiogenesis under hypoxic conditions often found in solid tumors.[10] Furthermore, inhibition of the PI3K/Akt/mTOR, HGF/c-Met, and Wnt/β-catenin pathways is anticipated, leading to decreased cell proliferation and survival.[11][12]
-
Activation of Pro-Apoptotic Pathways: this compound may upregulate components of the extrinsic apoptosis pathway, such as TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5), leading to the activation of executioner caspases like caspase-3.[6]
-
These protocols and application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound in advanced, more clinically relevant 3D models of liver cancer. The data generated from these studies will be valuable for drug development and for furthering our understanding of this compound's mechanism of action.
References
- 1. selectscience.net [selectscience.net]
- 2. Three-Dimensional Cell Culture Models of Hepatocellular Carcinoma - a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-dimensional (3D) cell culture: a valuable step in advancing treatments for human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-Dimensional Aggregated Spheroid Model of Hepatocellular Carcinoma Using a 96-Pillar/Well Plate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Silymarin as a Therapeutic Agent for Hepatocellular Carcinoma: A Multi-Approach Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. 3D-bioprinted liver cancer models derived from primary hepatocytes for simulating cancer initiation and drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silymarin suppresses proliferation of human hepatocellular carcinoma cells under hypoxia through downregulation of the HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silybum marianum total extract, silymarin and silibinin abate hepatocarcinogenesis and hepatocellular carcinoma growth via modulation of the HGF/c-Met, Wnt/β-catenin, and PI3K/Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Silydianin as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silydianin is a key bioactive flavonolignan found in silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum). Silymarin and its constituents are renowned for their hepatoprotective, antioxidant, and potential anti-cancer properties. Accurate and precise quantification of this compound in raw materials, finished products, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant analytical techniques for this purpose, where a well-characterized this compound reference standard is indispensable.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis. It includes validated methodologies, quantitative data, and visual representations of experimental workflows and relevant biological pathways. This compound is available as a United States Pharmacopeia (USP) Reference Standard and as a certified reference material from various suppliers, ensuring its suitability for quality control and research applications[1][2].
Chromatographic Methodologies
The separation of this compound from other closely related flavonolignans in silymarin, such as silybin A, silybin B, silychristin, and isosilybin, presents an analytical challenge due to their structural similarities. Reversed-phase chromatography is the most common and effective technique.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely established for the analysis of this compound. C18 columns are the most frequently used stationary phases, offering good resolution and peak shape.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Ascentis Express C18[3] | Chromolith RP-18e (100 x 3 mm)[4] | Eclipse XDB C18 (4.6 mm × 250 mm, 5 μm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] | 5% Acetonitrile, 0.1% Formic Acid[4] | 1% Acetic Acid in Water[5] |
| Mobile Phase B | Methanol[3] | 80% Methanol, 0.1% Formic Acid[4] | 1% Acetic Acid in MeOH[5] |
| Gradient | 5% to 95% B[3] | 30% to 60% B in 12 min[4] | 5% to 20% B (0-20 min), 20% to 50% B (20-25 min), 50% B (25-40 min)[5] |
| Flow Rate | Not Specified | 1.1 mL/min[4] | 1.0 mL/min[5] |
| Column Temperature | 30°C[3] | 25°C[4] | 30°C[5] |
| Detection (UV) | 254 nm[3] | 285 nm[4] | 288 nm[5] |
| Injection Volume | 20 µL[3] | 2 µL[4] | 10 µL[5] |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers enhanced sensitivity and selectivity, which is particularly advantageous for the analysis of this compound in complex matrices like plasma or tissue extracts.
Table 2: UHPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method 1 |
| Column | YMC ODS-AQ HPLC column[6][7] |
| Mobile Phase A | Ammonium Acetate[6][7] |
| Mobile Phase B | Methanol/Water/Formic Acid[6][7] |
| Gradient | Gradient elution[6][7] |
| Ionization Mode | Electrospray Negative Ion Mode[8] |
| MS Detection | Tandem Mass Spectrometry (MS/MS)[6][7] |
Quantitative Data
The following table summarizes key quantitative validation parameters for the analysis of this compound using chromatographic methods.
Table 3: Quantitative Performance Data for this compound Analysis
| Parameter | Value | Reference |
| Linearity Range | 1.2–512 ng/mL | [9][10] |
| Correlation Coefficient (r²) | ≥ 0.999 | [11] |
| Limit of Detection (LOD) | 0.05 - 0.08 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.13 - 0.21 µg/mL | [5] |
| Recovery | 98.52% - 104.41% | [5] |
| Stability (in solution at room temp.) | Stable up to 48 hours (RSD% 1.27%) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Accurately weigh a suitable amount of this compound USP Reference Standard or certified reference material.
-
Dissolve the standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sonication may be used to ensure complete dissolution.
-
Store the stock solution at 2-8°C, protected from light. The stability of the solution should be verified over time.
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Perform serial dilutions of the this compound Standard Stock Solution with the mobile phase or a suitable diluent (e.g., methanol) to prepare a series of calibration standards at different concentration levels.
-
The concentration range should encompass the expected concentration of this compound in the test samples.
-
Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentrations) in a similar manner.
Protocol 3: Sample Preparation
-
Accurately weigh the powdered sample.
-
Extract the this compound using a suitable solvent such as methanol. An extraction technique like ultrasonication for 15-30 minutes can be employed to enhance extraction efficiency[5][12].
-
Centrifuge the mixture to separate the solid residue.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the chromatography system.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
Dilute the liquid sample with methanol or the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Protocol 4: Chromatographic Analysis
-
Set up the HPLC or UHPLC-MS/MS system according to the parameters outlined in Table 1 or Table 2.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase or diluent) to ensure the absence of interfering peaks.
-
Inject the prepared calibration standards in increasing order of concentration.
-
Inject the QC samples and the prepared test samples.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound using a reference standard.
Caption: Workflow for this compound Quantification.
Signaling Pathway
This compound, as a component of silymarin, is involved in various cellular signaling pathways that contribute to its biological activities. One of the key pathways is the Nrf2-mediated antioxidant response.
Caption: this compound-mediated Nrf2 Signaling Pathway.
This compound has been shown to contribute to the activation of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. By promoting the dissociation of Nrf2 from its inhibitor Keap1, this compound facilitates the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. The resulting proteins, such as NQO1 and HO-1, play a vital role in protecting cells from damage.
References
- 1. Mechanistic Insights into the Pharmacological Significance of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonolignan 2,3-dehydrothis compound activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caringsunshine.com [caringsunshine.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Silydianin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common in vitro and in vivo bioassays to evaluate the anti-inflammatory properties of Silydianin, a major bioactive constituent of Silymarin from the milk thistle plant (Silybum marianum). The protocols and data presented are intended to guide researchers in the screening and characterization of this compound's therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to various diseases. This compound, along with other flavonolignans in Silymarin, has demonstrated significant anti-inflammatory effects.[1][2] Its mechanisms of action are multifaceted and include the inhibition of key inflammatory mediators and signaling pathways.[1][3][4] This document outlines key bioassays to investigate these effects.
Key Anti-inflammatory Bioassays for this compound
The anti-inflammatory activity of this compound can be assessed using a variety of established in vitro and in vivo models. These assays target different stages and components of the inflammatory cascade.
In Vitro Assays
-
Inhibition of Pro-inflammatory Cytokine Production: Assesses the ability of this compound to reduce the secretion of key inflammatory signaling molecules.
-
Inhibition of Inflammatory Enzymes: Measures the direct inhibitory effect of this compound on enzymes that produce inflammatory mediators.
-
Modulation of Inflammatory Signaling Pathways: Investigates the effect of this compound on intracellular signaling cascades that regulate the inflammatory response.
-
General Anti-inflammatory Screening Assays: Rapid, preliminary tests to evaluate the general anti-inflammatory potential of a compound.[5][6]
In Vivo Assays
-
Carrageenan-Induced Paw Edema: A classic model to evaluate acute inflammation and the efficacy of anti-inflammatory compounds.[7][8][9]
Data Presentation
The following tables summarize quantitative data on the anti-inflammatory effects of this compound and its related compounds from Silymarin.
Table 1: In Vitro Anti-inflammatory Activity of Silymarin and its Constituents
| Assay Target | Compound | Cell Line/System | IC50 / % Inhibition | Reference |
| IL-6 Release | Dehydrosilybin A | LPS-stimulated RAW 264.7 macrophages | IC50: 16.2 µM | [10] |
| IL-6 Release | Silybin AB | LPS-stimulated RAW 264.7 macrophages | IC50: 38.5 µM | [10] |
| IL-6 Release | Silybin B | LPS-stimulated RAW 264.7 macrophages | IC50: 42.1 µM | [10] |
| NO Production | Dehydrosilybin AB | LPS-stimulated RAW 264.7 macrophages | IC50: 21.3 µM | [10] |
| TNF-α Production | Silibinin | LPS-stimulated RAW 264.7 cells | Significant reduction at 50-200 µM | [11][12] |
| IL-6 Production | Silibinin | LPS-stimulated RAW 264.7 cells | Significant reduction at 50-200 µM | [11][12] |
| IL-8 Production | Silibinin | PMA + A23187-stimulated HMC-1 cells | Significant reduction at 50-200 µM | [11] |
| 5-Lipoxygenase | Silymarin | Papaya latex-induced inflammation model | Significant inhibition | [1] |
| Prostaglandin Synthetase | This compound | In vitro | Log-linear concentration-dependent inhibition | [3] |
| Lipoxygenase | This compound | Soybean lipoxygenase | Non-competitive inhibition | [4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol details the procedure for assessing the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[11][13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell counting solution (e.g., Trypan Blue)
-
MTT or other viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[15] Include a vehicle control (DMSO) and an unstimulated control (no LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Cell Viability: Assess the viability of the cells treated with this compound using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control. Determine the IC50 value if a dose-response curve is generated.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in vivo model to evaluate the acute anti-inflammatory activity of this compound.[7][8][9]
Materials:
-
Wistar rats (150-200 g)
-
This compound suspension (e.g., in 1% carboxymethylcellulose)
-
Carrageenan solution (1% in saline)
-
Positive control (e.g., Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=5-6 per group):
-
Vehicle control (e.g., 1% CMC)
-
This compound (different doses)
-
Positive control (e.g., Diclofenac sodium)
-
-
Compound Administration: Administer this compound or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[7]
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each group at each time point compared to the baseline. Calculate the percentage inhibition of edema by this compound compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflows
Caption: Workflow for in vitro cytokine inhibition assay.
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
References
- 1. researchgate.net [researchgate.net]
- 2. An in vitro study of the protective effect of the flavonoid this compound against reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silymarin, an inhibitor of prostaglandin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silymarin, an inhibitor of lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. Multidrug Resistance Modulation Activity of Silybin Derivatives and Their Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Silydianin's Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the water solubility and oral bioavailability of silydianin, a key bioactive component of silymarin.
Frequently Asked Questions (FAQs)
Q1: Why is improving the water solubility of this compound crucial for oral administration?
A1: this compound, a component of silymarin, has very low water solubility (<50 μg/mL) and poor intestinal absorption, leading to low oral bioavailability (23-47%).[1][2][3][4][5] This means that a large portion of the orally administered dose is not absorbed into the bloodstream, limiting its therapeutic effectiveness. Enhancing its water solubility is a critical step to improve its dissolution in the gastrointestinal fluids and subsequently its absorption and bioavailability.[1][5]
Q2: What are the primary formulation strategies to enhance this compound's oral bioavailability?
A2: Several strategies have proven effective in improving the oral bioavailability of this compound. These primarily include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[1]
-
Solid Dispersions: Dispersing this compound in a solid matrix of polymers and surfactants to improve its dissolution rate.[1][6][7]
-
Nanoparticles: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.[8][9][10]
-
Inclusion Complexes: Forming complexes with cyclodextrins to enhance its aqueous solubility.[2][3][4][11]
-
Co-administration with Bioenhancers: Using natural compounds that can enhance the absorption of this compound.[12]
Q3: How significant is the improvement in bioavailability with these methods?
A3: The improvement can be substantial. For instance, some lipid-based formulations have been reported to increase the relative bioavailability of silymarin components by several fold compared to the unformulated extract.[1][13][14][15] Solid dispersions have also demonstrated a significant increase in bioavailability, in some cases nearly 3-fold.[1] Nanoparticle formulations have shown a 3.66-fold increase in oral bioavailability.[8]
Troubleshooting Guides
Lipid-Based Formulations (Liposomes, SLNs, SEDDS)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Drug Entrapment Efficiency | - Inappropriate lipid or surfactant selection.- Incorrect drug-to-lipid ratio.- Suboptimal processing parameters (e.g., homogenization speed, temperature). | - Screen different lipids and surfactants for better drug compatibility.- Optimize the drug-to-lipid ratio; an excess of drug can lead to precipitation.- Adjust homogenization speed and temperature to ensure proper nanoparticle formation and drug encapsulation. |
| Particle Aggregation/Instability | - Insufficient stabilizer (surfactant or polymer).- Incompatible formulation components.- Improper storage conditions. | - Increase the concentration of the stabilizer.- Ensure all components are compatible and do not cause precipitation.- Store the formulation at the recommended temperature and protect from light. |
| Inconsistent Particle Size | - Non-uniform homogenization or sonication.- Fluctuations in temperature during preparation. | - Ensure consistent and adequate energy input during particle size reduction.- Maintain a constant temperature throughout the formulation process. |
| Poor In Vivo Performance Despite Good In Vitro Results | - Rapid clearance of the formulation from the GI tract.- Degradation of the lipid carrier in the stomach.- P-glycoprotein (P-gp) mediated efflux of the drug. | - Consider using mucoadhesive polymers to increase GI residence time.- Use enteric-coated capsules to protect the formulation from gastric fluid.- Incorporate P-gp inhibitors like TPGS in the formulation.[16][17] |
Solid Dispersions
| Issue | Possible Cause | Troubleshooting Steps |
| Drug Crystallization During Storage | - The drug is not in a fully amorphous state.- The polymer carrier does not sufficiently inhibit crystallization.- High humidity or temperature during storage. | - Confirm the amorphous state using techniques like DSC or XRD.- Select a polymer with a high glass transition temperature (Tg) that has strong interactions with the drug.- Store the solid dispersion in a cool, dry place in airtight containers. |
| Incomplete Drug Release | - Poor wettability of the solid dispersion.- High drug loading leading to drug-rich domains.- The carrier swells but does not dissolve quickly. | - Incorporate a surfactant into the solid dispersion to improve wettability.- Optimize the drug-to-carrier ratio to ensure a monomolecular dispersion.- Use a carrier that dissolves rapidly in the dissolution medium. |
| Phase Separation of Drug and Carrier | - Thermodynamic immiscibility between the drug and the carrier.- Use of an inappropriate solvent system for preparation. | - Select a carrier that is thermodynamically miscible with the drug.- Use a co-solvent system that can dissolve both the drug and the carrier effectively during preparation. |
Nanoparticles
| Issue | Possible Cause | Troubleshooting Steps |
| Broad Particle Size Distribution (High Polydispersity Index) | - Inefficient particle size reduction method.- Ostwald ripening (growth of larger particles at the expense of smaller ones). | - Optimize the parameters of the homogenization or milling process (e.g., pressure, number of cycles, time).- Use a combination of stabilizers to prevent particle growth. |
| Low Yield of Nanoparticles | - Adhesion of nanoparticles to the processing equipment.- Loss of product during downstream processing (e.g., centrifugation, filtration). | - Pre-coat the equipment surfaces with a suitable anti-adherent.- Optimize the recovery methods to minimize product loss. |
| Residual Organic Solvent Above Acceptable Limits | - Incomplete solvent evaporation during the drying process. | - Optimize the drying parameters (e.g., temperature, vacuum, time) to ensure complete removal of the organic solvent.[8] |
Cyclodextrin Inclusion Complexes
| Issue | Possible Cause | Troubleshooting Steps |
| Low Complexation Efficiency | - Stoichiometric ratio of drug to cyclodextrin is not optimal.- The cavity size of the cyclodextrin is not suitable for the drug molecule.- Inefficient complexation method. | - Determine the optimal molar ratio through phase solubility studies.[3]- Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD) to find the best fit.- Compare different preparation methods such as kneading, co-precipitation, and solvent evaporation to find the most efficient one.[2][3][4][11] |
| Precipitation of the Complex Upon Dilution | - The complex is not stable at lower concentrations. | - The stability constant (Kc) of the complex should be sufficiently high. A higher Kc indicates a more stable complex.[3] |
Quantitative Data on Bioavailability Enhancement
| Formulation Strategy | Carrier/Method | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Lipid-Based | Liposomes (with bile salt) | ~2.0 | ~4.8 | [14][15] |
| Liposomes (phytosomal) | 5.25 | 3.5 | [1][13] | |
| Self-Emulsifying Drug Delivery System (SEDDS) | - | 3.6 | [1] | |
| Solid Dispersion | PVP/Tween 80 | - | ~3.0 | [1] |
| Gelucire 44/14 | - | ~13.0 | [18] | |
| TPGS | - | - (Increased liver distribution by 3.4-fold) | [17] | |
| Nanoparticles | Emulsion Solvent Evaporation | - | 3.66 | [8] |
| Bioenhancers | Fulvic Acid | 10.0 | 14.47 | [12] |
| Piperine | 1.21 | 3.65 | [12] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Values are compared to the unformulated drug.
Experimental Protocols
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Dissolution: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unentrapped drug by centrifugation or dialysis.
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and the carrier (e.g., polyvinylpyrrolidone - PVP) in a common volatile solvent (e.g., ethanol).
-
Evaporation: Evaporate the solvent under vacuum at a controlled temperature.
-
Drying and Pulverization: Dry the resulting solid mass completely in a vacuum oven to remove any residual solvent. Pulverize the dried mass and sieve it to obtain a uniform particle size.
Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix this compound and β-cyclodextrin in a 1:1 molar ratio in a mortar.[4]
-
Kneading: Add a small amount of a water-methanol mixture to the powder and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a paste of suitable consistency.[4]
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until it is completely dry.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
Visualizations
Caption: Workflow for preparing this compound-loaded liposomes.
Caption: Workflow for preparing this compound solid dispersion.
Caption: Logical pathway from formulation to improved bioavailability.
References
- 1. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Dissolution Testing and Pharmacokinetic Studies of Silymarin Solid Dispersion After Oral Administration to Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silymarin nanoparticles through emulsion solvent evaporation method for oral delivery with high antioxidant activities, bioavailability, and absorption in the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Silymarin-loaded solid nanoparticles provide excellent hepatic protection: physicochemical characterization and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes | Semantic Scholar [semanticscholar.org]
- 12. scielo.br [scielo.br]
- 13. Silymarin liposomes improves oral bioavailability of silybin besides targeting hepatocytes, and immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced oral bioavailability of silymarin using liposomes containing a bile salt: preparation by supercritical fluid technology and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
- 17. Enhanced Bioavailability and Efficacy of Silymarin Solid Dispersion in Rats with Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Silydianin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of silydianin. This compound, a component of the silymarin complex from milk thistle (Silybum marianum), exhibits promising therapeutic activities but is hindered by poor oral bioavailability.[1][2][3][4] This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the liver.[5][6][7]
The following sections detail various formulation strategies, provide experimental protocols, and offer solutions to common challenges. While much of the available research focuses on the broader silymarin complex or its main constituent, silybin, the principles and methodologies described are directly applicable to improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low?
A1: The low oral bioavailability of this compound, as a component of silymarin, is attributed to several factors:
-
Poor Aqueous Solubility: this compound is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][3][4][5]
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes rapid and extensive metabolism in the liver, primarily through phase II conjugation reactions (glucuronidation and sulfation).[5][8][9] This converts the active molecule into inactive metabolites that are readily excreted.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump this compound back into the intestinal lumen, reducing its net absorption.[6]
-
Rapid Excretion: The metabolites of this compound are quickly eliminated from the body through bile and urine.[5]
Q2: What are the primary strategies to enhance this compound's bioavailability?
A2: The main strategies focus on improving its solubility and protecting it from metabolic degradation. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common nanoformulations include nanoemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles.[1][2][10]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can enhance its absorption via the lymphatic pathway, bypassing the first-pass metabolism in the liver. Examples include self-emulsifying drug delivery systems (SEDDS) and liposomes.[1][5]
-
Phytosomes: Forming a complex of this compound with phospholipids (phosphatidylcholine) creates a more lipophilic entity that is better absorbed.[11][12][13]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.[5][14][15][16][17]
-
Use of Bioenhancers: Certain natural compounds, like piperine, can inhibit metabolic enzymes and efflux transporters, thereby increasing the systemic exposure of this compound.[6]
Q3: How much can the bioavailability of this compound (as part of silymarin) be increased?
A3: The extent of bioavailability enhancement varies depending on the formulation strategy. Studies on silymarin and its components have reported significant improvements:
-
Solid Dispersions: A solid dispersion of silymarin with PVP and Tween 80 improved the oral bioavailability in rats by nearly 3-fold compared to a commercial product.[1]
-
Liposomes: An optimized liposomal formulation of silymarin resulted in a 3.5-fold higher bioavailability (AUC) and a 5.25-fold higher maximum plasma concentration (Cmax) compared to a drug suspension.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): A SEDDS formulation of silymarin showed a 227% relative bioavailability compared to a commercial suspension.[1]
-
Nanoemulsions: A silymarin-loaded nanoemulsion led to a 4-fold and 6-fold increase in AUC and Cmax, respectively, compared to an aqueous suspension.[1]
-
Phytosomes: Phosphatidylcholine complexes of silymarin components have demonstrated a 3 to 5-fold improvement in bioavailability over conventional milk thistle extracts.[13]
Troubleshooting Guides
This section addresses common problems encountered during the formulation and evaluation of this compound delivery systems.
Issue 1: Low Drug Loading/Entrapment Efficiency in Nanoparticles/Liposomes
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the lipid/polymer matrix. | - Screen different lipids or polymers to find one with higher solubilizing capacity for this compound.- Incorporate a co-solvent in the formulation process, ensuring its subsequent removal.- For lipid-based systems, consider using oils where this compound has higher solubility. |
| Drug precipitation during the formulation process. | - Optimize the homogenization or sonication parameters (time, intensity) to ensure rapid particle formation and drug encapsulation.- For solvent evaporation methods, control the rate of solvent removal to prevent premature drug precipitation. |
| Inappropriate ratio of drug to carrier. | - Systematically vary the drug-to-carrier ratio to find the optimal loading capacity without compromising formulation stability. |
Issue 2: Instability of the Formulation (e.g., Particle Aggregation, Drug Leakage)
| Potential Cause | Troubleshooting Steps |
| Insufficient surface stabilization. | - Increase the concentration of the stabilizer (e.g., surfactant, polymer).- Use a combination of stabilizers for synergistic effects (e.g., a non-ionic surfactant and a charged lipid). |
| Incompatible formulation components. | - Ensure all excipients are compatible with each other and with this compound. Perform pre-formulation compatibility studies using techniques like DSC and FTIR. |
| Improper storage conditions. | - Store the formulation at an appropriate temperature (e.g., refrigerated) and protect it from light, especially for photosensitive compounds. |
Issue 3: Inconsistent In Vitro Dissolution Results
| Potential Cause | Troubleshooting Steps |
| "Sink" conditions not maintained. | - Ensure the volume of the dissolution medium is large enough to dissolve at least three times the amount of drug in the formulation. If necessary, use a larger volume or add a solubilizing agent (e.g., surfactant) to the medium. |
| Inappropriate dissolution medium. | - Use a dissolution medium that mimics the physiological conditions of the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid). The pH of the medium is critical. |
| Inadequate agitation. | - Optimize the stirring speed (RPM) of the dissolution apparatus to ensure proper mixing without causing excessive shear that could damage the formulation. |
Issue 4: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent dosing. | - Ensure accurate and consistent administration of the formulation to the animal subjects. For oral gavage, ensure the formulation is well-suspended before each administration. |
| Physiological variability in animals. | - Use a sufficient number of animals per group to account for inter-individual variability.- Ensure animals are properly fasted before dosing, as food can affect drug absorption. |
| Issues with blood sampling or analytical method. | - Standardize the blood collection and processing protocol.- Validate the analytical method (e.g., HPLC-MS/MS) for quantifying this compound in plasma to ensure it is sensitive, specific, accurate, and precise.[18][19] |
Quantitative Data Summary
The following tables summarize the reported enhancements in the bioavailability of silymarin/silybin using various formulation strategies. These results provide a benchmark for what can be potentially achieved for this compound.
Table 1: Enhancement of Silymarin/Silybin Bioavailability with Different Formulations
| Formulation Type | Carrier(s) | Fold Increase in AUC (Compared to Control) | Fold Increase in Cmax (Compared to Control) | Reference |
| Solid Dispersion | PVP/Tween 80 | ~3 | - | [1] |
| Liposomes | Soybean Lecithin/Cholesterol | 3.5 | 5.25 | [1] |
| SEDDS | - | 2.27 (Relative Bioavailability) | - | [1] |
| Nanoemulsion | - | 4 | 6 | [1] |
| Solid Dispersion | Gelucire 44/14 | ~13 | - | [20] |
| Micellar Formulation | - | 11.4 | 18.9 | [21] |
| Nanosuspension | - | Significantly Increased | - | [22] |
Table 2: Pharmacokinetic Parameters of Silymarin with Natural Bioenhancers in Rats
| Formulation | Cmax (µg/mL) | AUC (0-8h) (µg-h/mL) | Tmax (h) |
| Silymarin Control | 1.517 ± 0.21 | 2.3183 ± 1.35 | 1.0 |
| Silymarin + Piperine | 1.84 ± 0.32 | 8.45 ± 1.65 | 2.0 |
Data adapted from an in vivo pharmacokinetic study.[6]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Phytosomes
This protocol is based on the solvent evaporation method for preparing silymarin-phospholipid complexes.[12]
Materials:
-
This compound (or Silymarin extract)
-
Phosphatidylcholine (e.g., from soybean)
-
Acetone (or another suitable organic solvent)
-
Vacuum oven or rotary evaporator
Procedure:
-
Dissolve a specific amount of this compound and phosphatidylcholine (e.g., in a 1:2 molar ratio) in a sufficient volume of acetone in a round-bottom flask.
-
Stir the solution continuously at a controlled temperature (e.g., 50-60°C) for 2-3 hours to ensure complex formation.
-
Remove the acetone under vacuum using a rotary evaporator or by drying in a vacuum oven at a controlled temperature (e.g., 40-45°C) until a thin film or a dry powder is formed.
-
The resulting this compound-phosphatidylcholine complex (phytosome) can be collected and stored in a desiccator.
-
Characterize the complex using FTIR and DSC to confirm the interaction between this compound and phosphatidylcholine.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is widely used to prepare solid dispersions of poorly water-soluble drugs.[14][15][16][23]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Suitable solvent (e.g., ethanol, methanol)
-
Water bath
-
Vacuum desiccator
Procedure:
-
Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., 1:5 drug-to-carrier ratio).
-
Dissolve both this compound and the carrier in a common solvent in a beaker.
-
Gently heat the solution on a water bath (e.g., 40-50°C) with constant stirring to evaporate the solvent.
-
Once the solvent has evaporated, a solid mass will be formed.
-
Place the solid mass in a vacuum desiccator for 24-48 hours to ensure complete removal of any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, in vitro dissolution, and solid-state properties (using DSC and XRD to confirm the amorphous nature of the drug).
Protocol 3: In Vitro Dissolution Study
This protocol outlines a general procedure for assessing the dissolution rate of this compound from a formulated product.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
Dissolution Medium:
-
900 mL of simulated intestinal fluid (pH 6.8) or another relevant medium.
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place a quantity of the this compound formulation (e.g., solid dispersion, phytosomes) equivalent to a specific dose of this compound into each dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 75 RPM).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the sample from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for the concentration of dissolved this compound using a validated analytical method such as HPLC.[24][25][26]
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
References
- 1. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altmedrev.com [altmedrev.com]
- 6. scielo.br [scielo.br]
- 7. jddtonline.info [jddtonline.info]
- 8. Metabolism, Transport and Drug–Drug Interactions of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art | Semantic Scholar [semanticscholar.org]
- 11. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jopcr.com [jopcr.com]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Separation and characterization of silybin, isosilybin, this compound and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. japer.in [japer.in]
- 24. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ultrasound-Assisted Extraction of Silydianin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ultrasound-assisted extraction (UAE) of silydianin from its source, primarily milk thistle (Silybum marianum). This compound is a key bioactive component of the silymarin complex.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for maximizing this compound yield using UAE?
A1: The most influential factors in ultrasound-assisted extraction are solvent concentration, extraction time, temperature, and ultrasonic power.[3][4] The liquid-to-solid ratio and ultrasonic frequency are also important parameters to consider for process optimization.[4][5]
Q2: What is the recommended solvent for extracting this compound?
A2: Aqueous ethanol is widely recommended for the extraction of silymarin components, including this compound. The optimal concentration typically ranges from 50% to 70% (v/v).[5][6] For instance, one study identified an optimal ethanol concentration of 54.5% for extracting flavonolignans from Silybum marianum.[5][7][8][9][10]
Q3: How does ultrasonic power affect extraction efficiency?
A3: Ultrasonic power directly influences the intensity of acoustic cavitation, the primary mechanism of UAE.[11] Increasing power generally enhances extraction yield up to a certain point by improving cell wall disruption. However, excessive power can lead to the degradation of thermolabile compounds like this compound. Optimal power levels are often found in the range of 180 W to 411 W.[6][12][13]
Q4: What is the ideal temperature range for the extraction process?
A4: Higher temperatures can improve solvent viscosity and diffusion rates, but may also cause degradation of the target compounds. A common optimal temperature for this compound extraction is around 45°C.[5][7][8][9] It is crucial to maintain a consistent temperature, often using a cooling bath, to prevent thermal degradation.[11]
Q5: How long should the ultrasound-assisted extraction be performed?
A5: Extraction time is a critical factor. While longer durations can increase yield, prolonged exposure to ultrasonic waves may degrade the extracted flavonolignans.[5][6] Optimized extraction times in various studies range from 30 to 120 minutes.[5][6][12] For example, a 60-minute extraction has been reported as optimal in some protocols.[5][7][8]
Troubleshooting Guide
Q: My this compound yield is consistently low. What are the potential causes and how can I fix it?
A: Low yield can stem from several factors. Systematically review the following parameters:
-
Improper Solvent Concentration: The polarity of the solvent is crucial. If the ethanol concentration is too high or too low, the solubility of this compound will be suboptimal.
-
Solution: Verify your ethanol-water mixture. It is advisable to test a range of concentrations (e.g., 40%, 50%, 60%, 70%) to determine the optimal value for your specific plant material.[3]
-
-
Inadequate Sample Preparation: The efficiency of extraction is highly dependent on the particle size of the plant material.
-
Suboptimal Ultrasonic Power or Frequency: Insufficient acoustic energy will result in incomplete cell disruption.
-
Incorrect Extraction Time and Temperature: The extraction process may be too short for complete diffusion, or the temperature may be too low, increasing solvent viscosity. Conversely, excessive time or temperature can degrade this compound.
-
Poor Liquid-to-Solid Ratio: An insufficient volume of solvent may become saturated before all the target compound is extracted.
Q: The final extract shows signs of degradation (e.g., color change, loss of activity). What is happening?
A: Degradation is often caused by excessive energy input or environmental factors.
-
Thermal Degradation: High temperatures during sonication are a primary cause of degradation.
-
Solution: Use a cooling jacket or an ice bath around your extraction vessel to maintain a constant, optimal temperature.[11] Monitor the temperature throughout the process.
-
-
Oxidative and Photolytic Degradation: this compound, like many flavonoids, is sensitive to light, oxygen, and high humidity.[17]
Optimized UAE Parameters for Silymarin/Silydianin Extraction
The following table summarizes optimal parameters reported in various studies for the extraction of silymarin, the complex containing this compound.
| Parameter | Optimal Value / Range | Source(s) |
| Solvent | Aqueous Ethanol | [5][6] |
| Ethanol Concentration | 50% - 58.86% (v/v) | [6][12][13] |
| 54.5% (v/v) | [5][7][8][9][10] | |
| Temperature | 45 °C | [5][7][8][9] |
| Extraction Time | 30 - 120 minutes | [6][12] |
| 60 minutes | [5][7][8] | |
| Ultrasonic Power | 180 W - 411.43 W | [6][12][13] |
| Ultrasonic Frequency | 30 - 36.6 kHz | [1][5] |
| Liquid-to-Solid Ratio | 6:1 - 25:1 (mL/g) | [5][6][13] |
Detailed Experimental Protocol: Ultrasound-Assisted Extraction of this compound
This protocol provides a general methodology. Researchers should perform single-factor experiments or use response surface methodology (RSM) to determine the precise optimal conditions for their specific equipment and material.[18]
1. Materials and Reagents:
-
Dried milk thistle (Silybum marianum) seeds
-
n-Hexane (for optional defatting)
-
Ethanol (Reagent grade)
-
Deionized water
-
This compound standard (for analytical purposes)
2. Equipment:
-
Grinder or mill
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Extraction vessel (beaker or flask)
-
Cooling water bath or jacket
-
Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
3. Sample Preparation:
-
Grind the dried milk thistle seeds into a fine powder (e.g., 40-60 mesh).
-
(Optional but Recommended) Defatting: Macerate the seed powder with n-hexane (e.g., at a 1:5 w/v ratio) for approximately 15 minutes with agitation.[11] Filter and discard the hexane. Allow the defatted powder to air-dry completely to remove residual hexane.
4. Ultrasound-Assisted Extraction:
-
Place a known quantity of the prepared powder (e.g., 10 g) into the extraction vessel.
-
Add the predetermined volume of aqueous ethanol solvent (e.g., 250 mL for a 25:1 ratio).
-
Place the vessel in the ultrasonic device. If using a bath, ensure the water level is adequate. If using a probe, ensure the tip is submerged about 1 cm below the solvent level.[11]
-
Set the extraction parameters (e.g., Temperature: 45°C, Power: 300 W, Time: 60 minutes).
-
Engage a cooling system to maintain a constant temperature throughout the extraction.
-
Begin sonication for the specified duration.
5. Post-Extraction Processing:
-
After extraction, separate the solid residue from the liquid extract via filtration or centrifugation.
-
Wash the residue with a small amount of the same solvent to recover any remaining extract.
-
Combine the liquid fractions.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous concentrate can be freeze-dried or used for further purification and analysis.
6. Analysis:
-
Quantify the this compound yield in the final extract using a validated HPLC method with a suitable standard.
Visual Workflow for this compound Extraction
Caption: A flowchart of the key stages in the ultrasound-assisted extraction of this compound.
References
- 1. A Green Ultrasound-Assisted Extraction Optimization of the Natural Antioxidant and Anti-Aging Flavonolignans from Milk Thistle Silybum marianum (L.) Gaertn. Fruits for Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasonic-assisted enzymatic extraction of silymarin from the Silybum marianum seed shell and evaluation of its antioxidant activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. A Green Ultrasound-Assisted Extraction Optimization of the Natural Antioxidant and Anti-Aging Flavonolignans from Milk Thistle Silybum marianum (L.) Gaertn. Fruits for Cosmetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. hielscher.com [hielscher.com]
- 12. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 13. Ultrasonic-assisted enzymatic extraction of silymarin from the Silybum marianum seed shell and evaluation of its antioxidant activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Ultrasound-assisted extraction of silymarin components from milk thistle seeds (Silybum marianum L.). | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. How to quickly solve the stability defects of natural silybum marianum extract? [plantextractwholesale.com]
- 18. journal.hep.com.cn [journal.hep.com.cn]
Technical Support Center: Large-Scale Purification of Silydianin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Silydianin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
The large-scale purification of this compound presents several significant challenges stemming from its natural source, the milk thistle (Silybum marianum). The primary hurdles include:
-
Complex Starting Material: this compound is a component of silymarin, a complex mixture of at least seven major flavonolignans and one flavonoid. These compounds, including silybin A and B, isosilybin A and B, and silychristin A and B, are structurally very similar isomers, making their separation difficult.[1][2][3][4]
-
Co-elution with Isomers: this compound often co-elutes with other silymarin components, particularly silychristin, in chromatographic separations, complicating the isolation of pure this compound.[5][6]
-
Low Natural Abundance: this compound is one of the minor components of the silymarin extract, which makes obtaining large quantities a challenge.[7]
-
Poor Solubility: Silymarin and its constituents have low aqueous solubility (around 50 μg/mL), which can limit the choice of purification techniques and solvents.[8][9][10][11]
-
Diastereomeric Complexity: While this compound exists as a single diastereomer, it needs to be separated from the diastereomeric pairs of silybin, isosilybin, and silychristin.[6][12]
Q2: What initial steps are recommended before proceeding with large-scale purification?
Before scaling up the purification of this compound, it is crucial to:
-
Characterize the Crude Extract: Perform analytical HPLC or LC-MS to determine the initial concentration of this compound and the profile of other major flavonolignans in your silymarin extract. This will help in selecting the most appropriate purification strategy.[13][14]
-
Optimize Analytical Separation: Develop a robust analytical HPLC method that provides baseline separation of this compound from other closely eluting isomers like silychristin. This method will be essential for monitoring the purity of fractions during preparative chromatography.[5]
-
Conduct Small-Scale Pilot Studies: Test different purification strategies (e.g., various chromatographic resins, solvent systems) on a small scale to identify the most effective and scalable method.
Q3: Which chromatographic techniques are most effective for this compound purification?
Several chromatographic techniques have proven effective for the separation of this compound, each with its own advantages and disadvantages for large-scale operations:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with C18 columns is a common and effective method for achieving high purity. However, scaling up HPLC can be expensive due to high solvent consumption and the cost of large-scale columns and equipment.[1][5][15]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, reducing the risk of irreversible adsorption of the sample. It has been successfully used to obtain high-purity this compound (95.1%) on a preparative scale.[7][16]
-
Column Chromatography with Sephadex LH-20: This size-exclusion and adsorption chromatography method, using methanol as the mobile phase, has been shown to be a simple and rapid method for separating minor components of silymarin, yielding this compound with up to 98% purity.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and Silychristin in HPLC. | Inadequate mobile phase composition or column chemistry. | Optimize the gradient and/or the organic modifiers (e.g., acetonitrile, methanol) in the mobile phase. Experiment with different C18 column brands or consider a different stationary phase.[5] |
| Low yield of this compound after purification. | This compound is a minor component of the extract. Suboptimal fractionation during chromatography. Degradation of the compound during processing. | Start with a larger quantity of crude silymarin extract. Optimize the collection of fractions based on a high-resolution analytical chromatogram. Ensure mild processing conditions (e.g., avoid high temperatures and extreme pH) to prevent degradation. |
| Precipitation of sample during injection or on the column. | Poor solubility of the silymarin extract in the mobile phase. | Dissolve the sample in a stronger solvent (e.g., THF, as it has a higher solubility for silymarin components than methanol or water) before injection.[15] Ensure the initial mobile phase composition is compatible with the sample solvent. |
| Difficulty in removing final traces of impurities. | Co-eluting isomers with very similar properties. | Consider a multi-step purification strategy. For example, an initial separation by HSCCC or Sephadex LH-20 chromatography followed by a final polishing step with preparative HPLC.[7] Crystallization from a suitable solvent like methanol can also be an effective final purification step.[6][17] |
| Inconsistent purity between batches. | Variability in the composition of the starting silymarin extract. Inconsistent chromatographic conditions. | Standardize the source and initial processing of the milk thistle seeds.[7] Tightly control all chromatographic parameters, including mobile phase preparation, gradient, flow rate, and temperature. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of this compound and other silymarin components.
Table 1: Purity and Yield of this compound from Different Purification Methods
| Purification Method | Starting Material | Purity of this compound | Yield | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Co-products of silybin refining process | 95.1% | 146 mg from 1.463 g | [7][16] |
| Sephadex LH-20 Chromatography | Silymarin mixture | 98% | ~200-500 mg from 4 g | [7] |
| Fast Centrifugal Partition Chromatography (FCPC) | Pressurized hot water extract of seeds | 93.7% | Not specified | [16] |
Table 2: Analytical HPLC Method Parameters for Silymarin Component Separation
| Parameter | Method 1 | Method 2 |
| Column | Chromolith RP-18e (100 x 3 mm) | Nucleosil 100-3 C18 HD (125 x 2.0 mm, 3 µm) |
| Mobile Phase A | 5% acetonitrile, 0.1% formic acid | Water with 0.1% formic acid |
| Mobile Phase B | 80% methanol, 0.1% formic acid | Methanol |
| Gradient | 0 min 30% B, 12 min 60% B, 13 min 60% B, 14 min 30% B | 0 min 30% B, 30 min 55% B, 35 min 55% B, 40 min 30% B |
| Flow Rate | 1.1 mL/min | 0.2 mL/min |
| Temperature | 25 °C | Ambient |
| Detection | 285 nm | 288 nm |
| Reference | [5] | [1] |
Experimental Protocols
Protocol 1: Preparative Purification of this compound using Sephadex LH-20 Chromatography
This protocol is based on a method described for the gram-scale separation of minor silymarin components.[6][7]
-
Sample Preparation: Dissolve 4 g of crude silymarin extract in a minimal amount of methanol.
-
Column Packing: Prepare a column (e.g., 800 x 50 mm) with Sephadex LH-20 resin, thoroughly equilibrated with methanol.
-
Chromatography:
-
Load the dissolved sample onto the column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions of a defined volume.
-
-
Fraction Analysis: Analyze the collected fractions using an optimized analytical HPLC method to identify the fractions containing pure this compound.
-
Pooling and Concentration: Pool the fractions containing this compound of the desired purity (e.g., >98%).
-
Solvent Evaporation: Remove the methanol under reduced pressure to obtain the purified this compound.
Protocol 2: Analytical HPLC for Monitoring this compound Purity
This protocol is adapted from a method providing baseline separation of silymarin components.[5]
-
Instrumentation: HPLC system with a PDA detector.
-
Column: Chromolith RP-18e (100 x 3 mm) with a compatible guard column.
-
Mobile Phase:
-
A: 5% acetonitrile, 0.1% formic acid
-
B: 80% methanol, 0.1% formic acid
-
-
Gradient Elution:
-
0-12 min: 30% to 60% B
-
12-13 min: Hold at 60% B
-
13-14 min: 60% to 30% B
-
14-16.5 min: Hold at 30% B
-
-
Flow Rate: 1.1 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 2 µL
-
Detection: Monitor at 285 nm.
Visualizations
Caption: A generalized workflow for the large-scale purification of this compound.
Caption: A troubleshooting decision tree for low this compound purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation and characterization of active flavonolignans of Silybum marianum by liquid chromatography connected with hybrid ion-trap and time-of-flight mass spectrometry (LC-MS/IT-TOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Dissolution Testing and Pharmacokinetic Studies of Silymarin Solid Dispersion After Oral Administration to Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Production, Characterization, and In Vitro Behavior of Silymarin–Eudragit Electrosprayed Fiber for Anti-Inflammatory Effects: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Separation and characterization of silybin, isosilybin, this compound and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A rapid and simple chromatographic separation of diastereomers of silibinin and their oxidation to produce 2,3-dehydrosilybin enantiomers in an optically pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 29782-68-1 [chemicalbook.com]
Technical Support Center: Stabilizing Silydianin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing silydianin in solution to prevent degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation in solution?
A1: this compound, a major bioactive component of silymarin, is susceptible to degradation under various conditions. The primary factors contributing to its instability in solution include:
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound. Studies have shown that this compound is the most susceptible to decomposition during baking and other thermal processes[1][2].
-
pH: Like many flavonoids, the stability of this compound is pH-dependent. Although specific data for this compound is limited, related compounds are known to be more stable in acidic conditions (pH < 7) and degrade in neutral to alkaline solutions[3][4].
-
Water Content: The presence of water can promote degradation, especially at elevated temperatures. The degradation of silymarin components, including this compound, increases exponentially with higher water content in ethanol/water mixtures at 140°C[2].
-
Light and Oxygen: Exposure to light and oxygen can induce oxidative degradation of polyphenolic compounds like this compound. Proper storage and handling are crucial to minimize this[5][6].
Q2: My this compound solution appears to be precipitating. What is the cause and how can I resolve this?
A2: Precipitation of this compound in aqueous solutions is primarily due to its poor water solubility (<50 μg/mL)[7][8]. This inherent lipophilicity is a major challenge in its formulation and experimental use. To resolve this, consider the following strategies:
-
Co-solvents: Employing organic co-solvents such as ethanol, methanol, acetone, or polyethylene glycol (PEG) can significantly enhance the solubility of this compound[9][10][11].
-
pH Adjustment: Maintaining a slightly acidic pH can improve the stability of related flavonoids, though the effect on this compound's solubility needs to be empirically determined for your specific solvent system[3][4].
-
Formulation Technologies: For more stable and concentrated solutions, advanced formulation strategies may be necessary. These include the use of cyclodextrins, solid dispersions with polymers like PVP, or nanoformulations such as nanoemulsions and nanocrystals[7][12][13].
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the stability and reproducibility of your experiments, follow these best practices:
-
Solvent Selection: Prepare stock solutions in a suitable organic solvent where this compound is highly soluble and stable, such as ethanol or methanol[9][10].
-
Concentration: Prepare concentrated stock solutions to minimize the volume of organic solvent added to your aqueous experimental medium.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) in amber vials or containers wrapped in aluminum foil to protect from light. To prevent oxidation, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing[5].
-
Working Solutions: Prepare fresh working solutions from the stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Minimize the time the solution is kept at room temperature. Consider using a stabilized formulation if the experiment requires prolonged incubation. |
| Inconsistent experimental results | Instability of this compound leading to variable concentrations. | Validate the stability of this compound in your specific experimental buffer and conditions (temperature, light exposure). Use a validated HPLC method to quantify this compound concentration before and after the experiment. |
| Color change in solution | Oxidation or degradation of this compound. | Protect the solution from light and oxygen. Prepare solutions in deoxygenated buffers. Consider adding antioxidants like EDTA, although their compatibility with the experimental system must be verified[5]. |
| Difficulty dissolving this compound | Poor aqueous solubility. | Increase the proportion of organic co-solvent in the final solution, if permissible for the experiment. Alternatively, explore formulation strategies like complexation with cyclodextrins or creating a solid dispersion[7][12]. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using Solid Dispersion
This protocol describes a method to enhance the solubility and stability of this compound by creating a solid dispersion with Polyvinylpyrrolidone (PVP).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K-30)
-
Ethanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K-30 in a 1:4 ratio (w/w) in a minimal amount of ethanol with gentle warming and stirring until a clear solution is obtained.
-
Remove the ethanol using a rotary evaporator at a temperature not exceeding 40°C.
-
Dry the resulting solid film under vacuum at room temperature for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be stored protected from light and moisture.
-
For experimental use, dissolve the solid dispersion in the desired aqueous buffer. The PVP will help maintain this compound in a supersaturated and more stable state[7][14].
Protocol 2: HPLC Method for this compound Quantification and Degradation Analysis
This protocol provides a general framework for an HPLC method to assess the concentration and stability of this compound.
Instrumentation and Columns:
-
HPLC system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase and Gradient:
-
A gradient elution is often required to separate this compound from other silymarin components and potential degradation products. A typical mobile phase consists of an acidified aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol)[15][16].
-
Example Gradient:
-
0-5 min: 20% B
-
5-15 min: Gradient to 90% B
-
15-20 min: Hold at 90% B
-
20-25 min: Return to 20% B and equilibrate
-
(A = 0.1% Formic Acid in Water, B = Acetonitrile)
-
Detection:
-
Monitor the elution at a wavelength of 288 nm, which is a common detection wavelength for flavonolignans[17].
Sample Preparation:
-
Dilute the this compound solution with the initial mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a known concentration of a this compound standard to establish retention time and create a calibration curve.
-
Analyze experimental samples to determine the concentration of this compound. The appearance of new peaks with a decrease in the this compound peak area can indicate degradation.
Quantitative Data Summary
Table 1: Thermal Degradation of Silymarin Components in Subcritical Water (pH 5.1) [2]
| Compound | Temperature (°C) | Degradation Rate Constant (min⁻¹) | Half-life (min) | Activation Energy (kJ/gmol) |
| This compound | - | - | - | 37.2 |
| Silychristin | 100 | 0.0104 | 58.3 | 45.2 |
| 160 | - | 6.2 | ||
| Silybin B | 160 | 0.0840 | - | - |
Note: This table highlights that this compound has the lowest activation energy for degradation among the tested components, indicating its higher susceptibility to thermal degradation.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for stability testing.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-effect-of-ph-and-temperature-on-the-stability-of-anthocyanins-from-black-soybean-skin-extracts - Ask this paper | Bohrium [bohrium.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. CZ292832B6 - Process for preparing silymarin exhibiting increased solubility - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Silydianin nanoparticle formulation for improved drug delivery
Welcome to the technical support center for silydianin (also known as silybin) nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your formulation and achieve consistent, reliable results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and characterization of this compound nanoparticles.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 0.3) | 1. Inefficient mixing or homogenization.2. Suboptimal surfactant/stabilizer concentration.3. Aggregation of nanoparticles during synthesis. | 1. Increase stirring speed, homogenization pressure, or sonication time/amplitude.[1]2. Optimize the concentration of the stabilizer (e.g., PVA, Tween 80, Poloxamer 407).[2][3]3. Ensure the organic phase is added to the aqueous phase at a slow, controlled rate.[2] |
| Low Encapsulation Efficiency (EE%) | 1. Poor solubility of this compound in the chosen organic solvent or lipid matrix.2. Drug leakage into the external aqueous phase during synthesis.3. Insufficient amount of polymer or lipid to encapsulate the drug.4. High hydrophilicity of the drug leading to partitioning in the aqueous phase. | 1. Select a solvent/lipid in which this compound has higher solubility.2. Increase the polymer or lipid concentration.[4]3. Optimize the drug-to-polymer/lipid ratio.[4]4. Use a surfactant with a suitable HLB value to improve drug retention in the core.[3] |
| Nanoparticle Aggregation & Sedimentation | 1. Insufficient surface charge (low absolute Zeta Potential).2. High surface energy of newly formed nanoparticles.3. Inadequate amount or type of stabilizer.4. Storage at inappropriate temperature or pH. | 1. Adjust the pH of the formulation to be further from the isoelectric point of the components.[5]2. Add or increase the concentration of stabilizers like polymers or surfactants to provide a steric barrier.[2][6]3. Lyophilize the nanoparticles with a cryoprotectant for long-term storage. |
| Inconsistent Particle Size Between Batches | 1. Variations in synthesis parameters (e.g., temperature, stirring rate, addition rate).2. Inconsistent quality or concentration of reagents.3. Fluctuations in energy input (sonication/homogenization). | 1. Strictly control all experimental parameters. Use automated dripping systems for consistent addition rates.[2]2. Prepare fresh solutions and use reagents from the same lot.3. Calibrate and maintain equipment regularly. |
| Poor In Vitro Drug Release / "Burst Release" | 1. (Poor Release) Drug recrystallization within the nanoparticle matrix.2. (Burst Release) High amount of drug adsorbed on the nanoparticle surface. | 1. (Poor Release) Ensure the drug is in an amorphous state, as confirmed by XRD or DSC analysis.[7][8]2. (Burst Release) Improve washing/purification steps (e.g., ultracentrifugation) to remove surface-adsorbed drug.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound? A1: The main challenge is its poor aqueous solubility and low oral bioavailability.[1][7][9][10] this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility, which limits its absorption and therapeutic efficacy.[6] Nanoparticle formulations are designed to overcome this by increasing the surface area for dissolution and converting the drug into a more soluble, amorphous form.[8][11]
Q2: Which nanoparticle preparation method is best for this compound? A2: The optimal method depends on the desired nanoparticle characteristics and the materials used (e.g., polymers, lipids).
-
Nanoprecipitation (or Antisolvent Precipitation): A simple and widely used method for hydrophobic drugs like this compound, often involving dissolving the drug and a polymer (e.g., PCL) in a water-miscible organic solvent and adding it to an aqueous phase.[2][8]
-
Hot Homogenization: Suitable for creating solid lipid nanoparticles (SLNs), where the drug is dissolved in a melted lipid and then dispersed in a hot aqueous surfactant solution under high-speed homogenization.
-
Wet-Milling: A top-down approach that reduces the size of crystalline drug particles to the nanoscale, which can enhance dissolution while maintaining the drug's crystalline structure.[6][12]
Q3: How does particle size affect the bioavailability of this compound nanoparticles? A3: Particle size is a critical factor. Nanoparticles in the range of 200-300 nm have shown greater intestinal transport and targeting to hepatic tissue.[2] Smaller particle sizes lead to an expanded effective surface area, which facilitates improved dissolution rates and, consequently, enhanced bioavailability.[7][8]
Q4: Why is Zeta Potential important? A4: Zeta potential measures the surface charge of the nanoparticles and is a key indicator of the stability of the colloidal dispersion. A higher absolute zeta potential value (e.g., > |±30| mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and ensures long-term stability.[3][7]
Q5: How can I confirm that this compound has been successfully encapsulated? A5: Successful encapsulation can be confirmed through several characterization techniques:
-
Differential Scanning Calorimetry (DSC): The absence or shift of the this compound melting peak in the nanoparticle formulation suggests its conversion from a crystalline to an amorphous state within the nanoparticle matrix.[8][13]
-
X-ray Powder Diffractometry (XRD): A reduction in the intensity of sharp diffraction peaks characteristic of crystalline this compound indicates its amorphous dispersion in the nanoparticles.[7][8]
-
Fourier Transform Infrared Spectroscopy (FTIR): This can be used to check for any chemical interactions between the drug and the excipients.[7]
Quantitative Data Summary
The tables below summarize key formulation parameters from various studies to provide a comparative overview.
Table 1: this compound Nanoparticle Formulation Parameters
| Formulation Type | Polymer/Lipid | Stabilizer | Method | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | PCL | PVA | Nanoprecipitation | ~250 | 0.13 | N/A | [2] |
| Chitosan Nanoparticles | Chitosan | TPP | Ionic Gelation | 104 | 0.206 | 83.23 | [4] |
| Chitosan Nanoparticles | Chitosan | TPP | Ionic Gelation | 263.7 | N/A | 82.94 | [7] |
| Drug Nanocrystals | None | N/A | EPN | 60.33 | 0.2 | N/A | [8][13] |
| BSA Nanoparticles | BSA | Glutaraldehyde | Coacervation | 197 | 0.275 | 67 | [5] |
| Gold Nanoparticles | Gold | This compound | Reduction | N/A | N/A | 90-96 | [14] |
| Solid Lipid Nanoparticles | Compritol 888 ATO | Tween 80 | Hot Homogenization | 150-250 | 0.15-0.30 | 75-82 | [3] |
PCL: Poly(caprolactone); PVA: Polyvinyl alcohol; TPP: Tripolyphosphate; EPN: Evaporative Precipitation of Nanosuspension; BSA: Bovine Serum Albumin; PDI: Polydispersity Index.
Table 2: In Vitro Drug Release Performance
| Formulation Type | Release Medium | Time to ~80% Release | Key Finding | Reference |
| Drug Nanocrystals (EPN) | Phosphate Buffer (pH 6.8) | < 30 min | Significantly faster dissolution than unprocessed drug. | [8] |
| BSA Nanoparticles | PBS + 5% Tween 80 | ~6-8 hours | Controlled release with ~89% released in 8 hours. | [5] |
| Gold Nanoparticles | PBS + 0.1% Tween 20 | ~18-24 hours | Biphasic release: initial burst followed by sustained release. | [14] |
| Solid Nanoparticles | Water | < 15 min | Reached ~80% dissolution in 15 mins, 3-fold better than commercial product. | [11] |
| Solid Lipid Nanoparticles | N/A | ~10 hours | Sustained release profile over 12 hours. | [3] |
Experimental Protocols
Protocol 1: Synthesis of Polymeric Nanoparticles by Nanoprecipitation
This protocol is adapted from the methodology used for preparing Poly(caprolactone) (PCL) nanoparticles.[2]
-
Organic Phase Preparation: Dissolve 60 mg of PCL and 10 mg of this compound in 5 mL of acetone with magnetic stirring until fully dissolved.
-
Aqueous Phase Preparation: Dissolve a stabilizer, such as 0.1% polyvinyl alcohol (PVA), in 60 mL of purified water.
-
Nanoprecipitation: Add the organic phase to the aqueous phase using an automated syringe pump at a constant rate (e.g., 20 mL/hour) under continuous magnetic stirring at room temperature.
-
Solvent Evaporation: Remove the organic solvent (acetone) using a rotary evaporator under reduced pressure.
-
Purification: Wash the resulting nanosuspension by ultracentrifugation. Discard the supernatant and resuspend the nanoparticle pellet in purified water. Repeat this washing step multiple times (e.g., 3-7 times) to remove residual solvent and non-encapsulated drug.[2]
-
Storage: Store the final nanoparticle suspension at 4 °C for short-term use or lyophilize for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency (EE%)
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.[5][14]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the non-encapsulated ("free") this compound.
-
Analysis: Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14]
-
Calculation: Calculate the EE% using the following formula:
EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis bag or vertical diffusion cell method.[5][14]
-
Apparatus Setup: Use a Franz-type vertical diffusion cell system or a dialysis bag (with an appropriate molecular weight cut-off).
-
Release Medium: Prepare a release medium, typically a phosphate-buffered saline (PBS, pH 7.4) solution. To maintain "sink conditions" for the poorly soluble this compound, add a surfactant like Tween 80 (e.g., 0.1-5%).[5][14]
-
Sample Preparation: Place a known amount of the this compound nanoparticle formulation into the diffusion cell chamber or dialysis bag.
-
Study Conditions: Place the apparatus in a shaking water bath maintained at 37 °C with continuous stirring.[14]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium for analysis.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.[5][14]
-
Analysis: Quantify the amount of this compound released in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: General experimental workflow for this compound nanoparticle synthesis and characterization.
Caption: Troubleshooting flowchart for issues with high PDI and nanoparticle aggregation.
References
- 1. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Targeting silymarin for improved hepatoprotective activity through chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanocrystal Formulation to Enhance Oral Absorption of Silybin: Preparation, In Vitro Evaluations, and Pharmacokinetic Evaluations in Rats and Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication, characterization and in vitro evaluation of silibinin nanoparticles: an attempt to enhance its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Silymarin-loaded solid nanoparticles provide excellent hepatic protection: physicochemical characterization and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. Preparation and Characterization of Silymarin-Conjugated Gold Nanoparticles with Enhanced Anti-Fibrotic Therapeutic Effects against Hepatic Fibrosis in Rats: Role of MicroRNAs as Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Liposomal Encapsulation of Silydianin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the liposomal encapsulation of Silydianin. While this compound is a key component of the Silymarin complex extracted from milk thistle, much of the available research focuses on the main component, Silibinin, or the complex itself. The methodologies and troubleshooting steps provided here are based on extensive data from Silymarin and Silibinin liposomal formulations and serve as a robust starting point for your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how do its properties affect liposomal encapsulation?
A1: this compound is a flavonolignan and one of the active components in Silymarin, the extract from milk thistle (Silybum marianum) seeds, alongside compounds like Silibinin and Silychristin[1][2][3]. Compared to Silybin, this compound has a higher polarity, which can influence its interaction with solvents during the encapsulation process[4]. Its relatively poor water solubility (a characteristic of the Silymarin complex) is a primary reason for encapsulation, as this method can improve bioavailability[4][5][6][7]. When designing your experiment, this compound's hydrophobic nature means it will primarily be entrapped within the liposomal bilayer, between the phospholipid tails[8].
Q2: What are the most common and effective methods for encapsulating this compound?
A2: Several techniques are widely used for encapsulating hydrophobic compounds like those in the Silymarin complex. The most common include:
-
Thin-Film Hydration (TFH): A conventional method where lipids and the drug are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated to form liposomes[4]. This method often produces multilamellar vesicles (MLVs) that may require further processing to achieve a uniform size[4].
-
Ethanol Injection: This technique involves dissolving the lipids and drug in ethanol and rapidly injecting the solution into an aqueous phase under stirring[5][9]. It is a straightforward method for producing small unilamellar vesicles (SUVs)[9].
-
Proliposome Method: This technique, suitable for larger-scale production, involves creating a dry, free-flowing powder (proliposome) which, upon addition of water, forms a liposomal dispersion[3][7][10]. It avoids the use of potentially harsh solvents like chloroform[7].
-
Reverse-Phase Evaporation (REV): This method can produce large unilamellar vesicles (LUVs) with high encapsulation efficiency for hydrophobic drugs[4].
Q3: What are the critical parameters to control for successful encapsulation?
A3: Key formulation and process variables significantly impact the final product:
-
Lipid Composition: The choice of phospholipids (e.g., soy phosphatidylcholine, lecithin) and the inclusion of cholesterol are critical. Cholesterol is known to modulate membrane fluidity and stability, which can affect both drug entrapment and leakage[6][9].
-
Drug-to-Lipid Ratio: This ratio directly influences the encapsulation efficiency (EE%). An optimal ratio must be determined empirically to maximize drug loading without compromising vesicle stability.
-
Charge-Inducing Agents: Including charged lipids like stearylamine (positive) or dicetyl phosphate (DCP) (negative) can increase the zeta potential, leading to better colloidal stability by preventing vesicle aggregation[6][9][11].
-
Hydration Medium: The pH and ionic strength of the aqueous buffer used for hydration can affect liposome formation and stability[9].
-
Downsizing Method: Post-formation processing steps like sonication or extrusion are essential for reducing particle size and achieving a narrow, uniform size distribution (low Polydispersity Index, PDI)[4][10].
Q4: How are this compound-loaded liposomes characterized?
A4: The primary characterization techniques include:
-
Encapsulation Efficiency (EE%): This measures the percentage of the initial drug that has been successfully encapsulated. It is typically determined by separating the unencapsulated drug from the liposomes (e.g., via ultracentrifugation) and quantifying the free drug in the supernatant using UV-Vis spectroscopy[3][5][7].
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS)[1][8]. Particle size is crucial for biodistribution, while PDI indicates the uniformity of the vesicle size distribution[8].
-
Zeta Potential (ζ): Also measured by DLS, this indicates the surface charge of the liposomes. A high absolute zeta potential (typically > ±20 mV) suggests good electrostatic stabilization, which prevents aggregation[8][12].
Troubleshooting Guide
| Problem / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (EE%) | 1. Suboptimal drug-to-lipid ratio. 2. Drug leakage from the bilayer. 3. This compound precipitation during formulation. 4. Inappropriate lipid composition. | 1. Optimize the drug-to-lipid ratio; start with established ratios for Silymarin/Silibinin and adjust. 2. Increase cholesterol content to enhance membrane rigidity and reduce leakage[9]. Using phospholipids without sterols can also create a stiffer bilayer[7][8]. 3. Ensure this compound is fully dissolved in the organic phase before proceeding. 4. For hydrophobic drugs, positively charged liposomes have shown superior entrapment[11]. Experiment with adding a charge inducer like stearylamine. |
| Large Particle Size (>500 nm) | 1. Inadequate energy during hydration. 2. Lack of a downsizing step. 3. Aggregation of vesicles. 4. Hydration temperature is below the lipid transition temperature (Tc). | 1. Increase agitation speed or duration during the hydration step. 2. Implement a post-formation downsizing step. Sonication (probe or bath) is effective for creating smaller vesicles[4][10]. Membrane extrusion produces vesicles with a more uniform size distribution[4]. 3. Check the zeta potential. If it is close to neutral, add a charge-inducing agent to increase electrostatic repulsion. 4. Ensure the hydration process occurs at a temperature above the Tc of the lipids used. |
| High Polydispersity Index (PDI > 0.4) | 1. Incomplete hydration. 2. Inefficient downsizing. 3. Presence of multiple vesicle types (e.g., MLVs and SUVs). | 1. Increase hydration time and maintain temperature above the lipid Tc. 2. Optimize the downsizing process. For extrusion, multiple passes through the membrane are recommended. For sonication, adjust the time and power. 3. Prefiltering the liposomal suspension before the final extrusion step can improve homogeneity. |
| Poor Stability (Aggregation/Fusion Over Time) | 1. Low zeta potential. 2. Lipid hydrolysis or oxidation. 3. Inappropriate storage temperature. | 1. Formulate with charged lipids to achieve a higher absolute zeta potential. Values around -25 mV to -35 mV have been shown to provide good stability[1][8]. 2. Use high-purity lipids and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Store liposomal dispersions at 4°C. This temperature reduces phospholipid mobility and delays oxidative processes, though some size changes may still occur over long periods[1][4]. |
Data Presentation: Physicochemical Properties of Silymarin/Silibinin Liposomes
The following tables summarize quantitative data from various studies on Silymarin and Silibinin liposomes, providing a baseline for expected results.
Table 1: Characterization of Silymarin/Silibinin Liposomes by Preparation Method
| Preparation Method | Lipid Composition (molar/mass ratio) | Active Compound | Particle Size (nm) | PDI | Zeta Potential (mV) | EE% | Citation(s) |
| Ethanol Injection | Lecithin:Cholesterol (10:1), SM:Lecithin (1:26) | Silymarin | 290.3 ± 10.5 | - | +22.98 ± 1.73 | 96.58 ± 3.06 | [5][13] |
| Ethanol Injection | Lipid:Cholesterol (10:2 mass ratio) | Silibinin | 266 - 466 | - | - | ~87.2 | |
| Proliposome Method | Phospholipon 90G | Silibinin | 2024.7 ± 22.1 | 0.323 ± 0.025 | -26.2 ± 0.6 | >96 | [8] |
| Proliposome Method | Phospholipids | Silymarin | 3541.3 ± 62.5 | 0.346 ± 0.044 | -27.0 ± 0.7 | 92.05 ± 1.41 | [3][14][15] |
| Proliposome Method | Phospholipids | Silibinin | 2074.7 ± 19.4 | 0.328 ± 0.030 | -29.4 ± 0.6 | 87.86 ± 2.06 | [3][14][15] |
| Thin-Film Hydration | SPC:Cholesterol (6:1 molar ratio) | Silymarin | - | - | - | ~55 | [6] |
| Reverse-Phase Evaporation | Lecithin:Cholesterol:Stearyl Amine:Tween 20 (9:1:1:0.5) | Silymarin | - | - | - | 69.22 | [4] |
| Sonication (post-TFH) | Not specified | Silymarin | 142 | 0.245 | - | 85 | [4] |
Abbreviations: SM (Silymarin), SPC (Soy Phosphatidylcholine)
Table 2: Stability of Silymarin/Silibinin Liposomes Under Storage
| Active Compound | Storage Condition | Duration | Parameter Change | Initial Value | Final Value | Citation(s) |
| Silibinin (MLVs) | 4°C | 60 days | Zeta Potential Decrease | -35.5 mV | -16.6 mV | [1] |
| Silibinin (SUVs) | 4°C | 60 days | Zeta Potential Decrease | -21.6 mV | -12.7 mV | [1] |
| Silymarin | 4°C | 28 days | Particle Size Decrease | 3541.3 nm | 2677.0 nm | [14][15] |
| Silymarin | 4°C | 28 days | PDI Decrease | 0.346 | 0.228 | [14][15] |
| Silibinin | 4°C | 28 days | Particle Size Increase | 2074.7 nm | 2704.0 nm | [14][15] |
| Silibinin | 4°C | 28 days | PDI Increase | 0.328 | 0.456 | [14][15] |
| Silymarin | 4°C | 28 days | Zeta Potential (Stable) | -27.0 mV | -26.4 mV | [14][15][16] |
Experimental Protocols
Protocol 1: Ethanol Injection Method
This protocol is adapted from the methodology for preparing Silymarin-loaded liposomes[5].
-
Preparation of Lipid Phase: Accurately weigh and dissolve this compound, lecithin, and cholesterol in a specific volume of absolute ethanol.
-
Preparation of Aqueous Phase: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separate beaker.
-
Injection: Place the aqueous phase on a magnetic stirrer set to a constant speed. Heat both the lipid and aqueous phases to a temperature above the lipid Tc (e.g., 35-60°C).
-
Formation: Slowly inject the ethanol-lipid solution into the stirring aqueous phase using a syringe or pump. Liposomes will form spontaneously.
-
Solvent Removal: Continue stirring for approximately 30 minutes to allow the vesicles to stabilize. Remove the ethanol from the suspension using a rotary evaporator under reduced pressure.
-
Storage: Store the final liposomal suspension at 4°C.
Protocol 2: Proliposome Method
This protocol is adapted from the methodology for preparing Silymarin and Silibinin-loaded liposomes[3].
-
Mixing: In a round-bottom flask, combine 1g of phospholipids, 0.02g of this compound, and 8 mL of ethanol.
-
Heating: Heat the mixture to 60°C while stirring for 10 minutes to ensure all components are fully dissolved and mixed.
-
Cooling: Allow the mixture to cool to room temperature (25°C).
-
Hydration: Gradually add 20 mL of distilled water in small portions to the cooled lipid mixture.
-
Stirring: Stir the resulting suspension for 1 hour at a constant speed (e.g., 800 rpm) to facilitate the formation of a homogenous liposomal dispersion.
-
Storage: Store the final product at 4°C.
Protocol 3: Determination of Encapsulation Efficiency (EE%)
This is a general protocol based on common practice[3][5][7].
-
Separation: Transfer a known volume (e.g., 5 mL) of the this compound-liposome dispersion into an ultracentrifuge tube.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 17,500 - 20,000 rpm) for 45-60 minutes at 4°C. This will pellet the liposomes, leaving the unencapsulated (free) this compound in the supernatant.
-
Quantification: Carefully collect the supernatant. Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax, e.g., ~288 nm for Silymarin complex[5]). A standard calibration curve of this compound in the same medium should be prepared beforehand.
-
Calculation: Calculate the EE% using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Mandatory Visualizations
Caption: Diagram 1: General workflow for this compound liposome preparation and evaluation.
Caption: Diagram 2: A decision tree for troubleshooting common issues in liposome formulation.
Caption: Diagram 3: How formulation inputs influence key liposomal characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. doisrpska.nub.rs [doisrpska.nub.rs]
- 4. mdpi.com [mdpi.com]
- 5. pjps.pk [pjps.pk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Liposome Encapsulation Enhances the Antidiabetic Efficacy of Silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and pharmacological evaluation of silibinin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silibinin-Loaded Liposomes: The Influence of Modifications on Physicochemical Characteristics, Stability, and Bioactivity Associated with Dermal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increasing bioavailability of silymarin using a buccal liposomal delivery system: preparation and experimental design investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abap.co.in [abap.co.in]
- 13. Formulation design and characterization of silymarin liposomes for enhanced antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Minimizing Silydianin loss during the defatting stage of extraction
Welcome to the Technical Support Center for silydianin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the loss of this compound during the defatting stage of extraction from milk thistle (Silybum marianum).
Frequently Asked Questions (FAQs)
Q1: Why is the defatting step necessary before this compound extraction?
The defatting step is crucial for increasing the overall yield of this compound and other flavonolignans. Milk thistle seeds contain a significant amount of lipids (oils), which can interfere with the subsequent extraction of the more polar active compounds. Removing these fats with a non-polar solvent enhances the access of the polar extraction solvent (like ethanol or methanol) to the this compound within the plant matrix. Properly defatted material can yield up to twice the concentration of silymarin.[1]
Q2: Which solvents are recommended for the defatting process to minimize this compound loss?
To minimize the loss of this compound, it is essential to use non-polar solvents in which this compound has very low solubility. The most commonly used and recommended solvents are:
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n-Hexane: Widely used in the food and pharmaceutical industries for oil extraction. It is highly effective at removing lipids with minimal co-extraction of flavonolignans.
-
Petroleum Ether: Another common non-polar solvent that effectively removes fats and oils.
The key is to use a solvent with a low polarity to ensure that the lipophilic compounds are dissolved while the more polar flavonolignans, like this compound, remain in the solid plant material.
Q3: Can I use a more "green" or alternative solvent for defatting?
Yes, several greener alternatives to traditional solvents are being explored:
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Supercritical Fluid Extraction (SFE) with CO₂: This method uses carbon dioxide in its supercritical state, which is an excellent non-polar solvent for lipids. It is highly efficient and leaves no residual solvent, making it an environmentally friendly option.
-
Enzyme-Assisted Extraction: Utilizing enzymes like cellulase can help break down the cell walls of the plant material, which may enhance the release of lipids and improve the subsequent extraction of this compound.
-
Aqueous Pretreatments: Some studies have investigated pretreating the milk thistle seed meal with aqueous solutions, such as dilute acids (e.g., 1.5% H₂SO₄), to replace the petroleum ether pretreatment.[2]
Q4: What is the ideal temperature for the defatting process?
While slightly elevated temperatures can increase the efficiency of lipid extraction, high temperatures should be avoided as they can potentially lead to the degradation of thermolabile compounds like this compound. A study on the thermal degradation of silymarin components in water showed that degradation increases with temperature, with noticeable degradation occurring at temperatures of 100°C and above.[3][4] Therefore, it is advisable to conduct the defatting process at a moderately elevated temperature, such as the boiling point of the solvent under reflux (for hexane, this is around 69°C), but to avoid excessively high temperatures.
Q5: How does the particle size of the ground milk thistle seeds affect defatting and this compound loss?
The particle size of the ground seeds is a critical parameter. A smaller particle size increases the surface area available for solvent contact, which generally leads to more efficient lipid removal. However, excessively fine powder can lead to difficulties in filtration and may increase the chances of this compound loss if not handled properly. A balance must be struck to ensure efficient defatting without compromising the recovery of the defatted material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Yield After Defatting and Extraction | 1. Co-extraction of this compound during Defatting: The defatting solvent may have been too polar. This can happen if the solvent is contaminated with water or a more polar solvent. | 1. Ensure the use of a high-purity, non-polar solvent like n-hexane or petroleum ether. Check for and remove any water from the solvent and the plant material before defatting. |
| 2. Incomplete Defatting: Residual lipids are interfering with the final extraction step. | 2. Increase the solvent-to-solid ratio, the extraction time, or the number of washes during the defatting process. Ensure adequate agitation to facilitate solvent penetration. | |
| 3. Thermal Degradation: The temperature during defatting or subsequent drying was too high. | 3. Maintain a moderate temperature during defatting (e.g., under reflux) and dry the defatted material at a lower temperature (e.g., under vacuum at 40-50°C). | |
| Defatted Material is Clumpy or Oily | Incomplete Lipid Removal: The defatting process was not sufficient to remove all the oils. | Repeat the defatting process with fresh solvent. Consider increasing the duration of the defatting step or using a higher solvent-to-solid ratio. |
| Discoloration of Defatting Solvent | Co-extraction of Pigments and Other Compounds: While some color change is normal, a dark coloration may indicate the extraction of non-lipid components. | This may not necessarily indicate a significant loss of this compound, as other pigments can be extracted. However, it is a good practice to analyze the spent defatting solvent by HPLC to quantify any potential loss of this compound. |
| Difficulty Filtering After Defatting | Particle Size Too Small: The seed material was ground too finely, leading to clogging of the filter. | Optimize the grinding process to achieve a particle size that is small enough for efficient extraction but large enough to allow for easy filtration. |
Quantitative Data Summary
The following tables summarize the yield of this compound and other major flavonolignans under different extraction conditions.
Table 1: Comparison of Pressurized Liquid Extraction (PLE) and Soxhlet Extraction on Defatted and Non-Defatted Milk Thistle Fruits [5][6]
| Extraction Method | Material | Solvent | This compound Yield (mg/g) | Silychristin Yield (mg/g) | Silybin A Yield (mg/g) | Silybin B Yield (mg/g) |
| PLE (125°C) | Non-Defatted | Acetone | 6.9 | 3.3 | 3.3 | 5.1 |
| PLE (100°C) | Defatted | Acetone | 7.03 | 2.98 | - | - |
| Soxhlet | Defatted | Methanol | - | - | - | ~72% of PLE |
Note: The Soxhlet method involved a 6-hour defatting step with n-hexane followed by a 5-hour methanol extraction.
Table 2: Yield of Flavonolignans from Defatted Milk Thistle Seeds Using Different Organic Solvents [1]
| Extraction Solvent | This compound Yield (mg/g) | Silychristin Yield (mg/g) | Silybinin A Yield (mg/g) | Silybinin B Yield (mg/g) |
| Ethanol | 0.4 | 4.0 | 4.0 | 7.0 |
| Methanol | - | - | - | - |
| Acetonitrile | - | - | - | - |
| Acetone | - | - | - | - |
Note: The study mentions that ethanol resulted in the highest overall silymarin yield.
Experimental Protocols
Protocol 1: Standard Defatting using Soxhlet Apparatus
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Preparation of Material: Grind the dried milk thistle seeds to a coarse powder. Dry the powder in an oven at 40-50°C to remove residual moisture.
-
Soxhlet Setup: Place a known amount of the ground seed powder into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
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Solvent Addition: Fill a round-bottom flask with a non-polar solvent (e.g., n-hexane or petroleum ether) to about two-thirds of its volume. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Extraction: Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle. Allow the solvent to reflux for at least 6 hours, or until the solvent in the siphon arm runs clear.
-
Drying the Defatted Material: Carefully remove the thimble containing the defatted seed meal. Allow the residual solvent to evaporate in a fume hood. Dry the defatted powder in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Storage: Store the dried, defatted powder in an airtight container in a cool, dark place until the final extraction of this compound.
Protocol 2: Pressurized Liquid Extraction (PLE) of Non-Defatted Seeds
-
Preparation of Material: Grind the dried milk thistle seeds to a fine powder.
-
Cell Loading: Mix the ground seeds with a dispersing agent like diatomaceous earth and load them into the extraction cell.
-
PLE System Parameters:
-
Solvent: Acetone
-
Temperature: 125°C
-
Pressure: Maintain a pressure high enough to keep the solvent in its liquid state (e.g., 1500 psi).
-
Extraction Time: Perform one or two static extraction cycles of 5-10 minutes each.
-
-
Collection: The extract containing the lipids and flavonolignans is collected. Further purification steps will be required to separate the this compound from the co-extracted lipids.
Visualizations
Caption: Standard workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Extraction of nutraceuticals from milk thistle: part II. Extraction with organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of co-products from biomass: example of thermal degradation of silymarin compounds in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Addressing Silydianin co-elution with other flavonolignans in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of silydianin and other flavonolignans during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often co-eluting with other flavonolignans in my HPLC analysis?
A1: Co-elution of this compound is a common issue in the HPLC analysis of silymarin extracts. This is primarily due to the structural similarity between this compound and other flavonolignan isomers, particularly silychristin B.[1] These compounds have very similar polarities and chromatographic behavior under certain conditions, making their separation challenging.
Q2: What is the most common stationary phase used for separating this compound?
A2: The most widely used stationary phase for the separation of silymarin components, including this compound, is a C18 reversed-phase column.[1][2] This type of column provides good retention and selectivity for the various flavonolignans.
Q3: Can I achieve a good separation with an isocratic method?
A3: While isocratic methods can be fast and reliable for some components, they often result in only partial separation of this compound and silychristin B.[1] For baseline separation of all major flavonolignans, a gradient elution method is generally recommended.[1] Gradient elution allows for better resolution of closely eluting peaks and sharpens the peak shapes, especially for later-eluting compounds.[1]
Q4: What mobile phase composition is recommended for separating this compound?
A4: A common and effective mobile phase for separating this compound and other flavonolignans on a C18 column is a mixture of an organic solvent (like methanol or acetonitrile) and water, with a small amount of acid (typically formic acid) to improve peak shape and resolution.[1][3] The choice between methanol and acetonitrile can influence the selectivity of the separation.
Troubleshooting Guide
Issue 1: Poor Resolution Between this compound and Silychristin B
Symptoms:
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Overlapping or partially resolved peaks for this compound and silychristin B.
-
Inaccurate quantification of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the gradient profile. A shallow gradient with a lower initial organic phase concentration can improve the separation of early-eluting, closely related compounds. Experiment with different organic modifiers (methanol vs. acetonitrile) to alter selectivity. |
| Isocratic Elution | Switch to a gradient elution method. An isocratic mobile phase may not have sufficient resolving power for these structurally similar compounds.[1] |
| Inappropriate Stationary Phase | While C18 is common, consider screening other stationary phases like phenyl-hexyl or pentafluorophenylpropyl (F5) which can offer different selectivities.[2] |
| Temperature Fluctuations | Ensure a stable column temperature. Temperature can affect retention times and selectivity. Operating at a slightly elevated and controlled temperature (e.g., 30°C or 40°C) can improve reproducibility. |
Issue 2: Peak Tailing for this compound and Other Flavonolignans
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Ensure the mobile phase is acidified (e.g., with 0.1% formic acid).[1] This suppresses the ionization of silanol groups on the silica support, minimizing secondary interactions. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. If the problem persists, consider replacing the guard column or the analytical column. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion. |
Issue 3: Inconsistent Retention Times for this compound
Symptoms:
-
This compound peak elutes at different times in subsequent runs.
-
Difficulty in peak identification and integration.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods. |
| Pump Malfunction | Check the pump for leaks and ensure a consistent flow rate. Inconsistent flow can lead to shifts in retention times.[4] |
| Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation, which can affect pump performance. |
Experimental Protocols
Optimized Gradient HPLC Method for Flavonolignan Separation
This method has been shown to achieve baseline separation of this compound from other major flavonolignans, including silychristin A and B.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40-70% B (linear gradient)
-
30-35 min: 70% B (isocratic)
-
35-40 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
Quantitative Data: Retention Times
The following table summarizes the approximate retention times for major flavonolignans obtained using a validated gradient HPLC method.[1][5]
| Compound | Retention Time (min) |
| Taxifolin | 2.4 |
| Silychristin A | 5.2 |
| Silychristin B | 5.7 |
| This compound | 6.1 |
| Silybin A | 9.0 |
| Silybin B | 9.6 |
| Isosilybin A | 11.1 |
| Isosilybin B | 11.5 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of flavonolignans.
Caption: Troubleshooting flowchart for poor this compound peak resolution.
References
- 1. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. researchgate.net [researchgate.net]
Silybinin Stock Solutions for Cell Culture: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of silybinin stock solutions for cell culture experiments. Accurate preparation and handling of silybinin solutions are critical for obtaining reliable and reproducible experimental results.
Silybinin Properties and Solubility
Silybinin, also known as silybin, is the major active constituent of silymarin, an extract from milk thistle seeds.[1] It is a flavonolignan with poor water solubility, which presents a challenge for its use in aqueous cell culture media.[2][3]
Table 1: Physicochemical Properties of Silybinin
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₂O₁₀ | [4] |
| Molecular Weight | 482.44 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
Table 2: Solubility of Silybinin in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~0.1 mg/mL | |
| Water | <0.04 mg/mL | [1] |
| Methanol | Poorly soluble | [5] |
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing silybinin stock solutions due to its high dissolving capacity and miscibility with cell culture media at low concentrations.
Experimental Protocol: Preparing a Silybinin Stock Solution
This protocol outlines the steps for preparing a 100 mM silybinin stock solution in DMSO.
Materials:
-
Silybinin powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of silybinin:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 100 mmol/L * 0.001 L * 482.44 g/mol = 0.04824 g = 48.24 mg
-
-
-
Weigh the silybinin powder:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 48.24 mg of silybinin powder and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the silybinin powder.
-
-
Dissolve the silybinin:
-
Tightly cap the tube and vortex thoroughly until the silybinin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization (Optional but Recommended):
-
Filter the silybinin stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants. This is particularly important if the stock solution will be used for long-term experiments.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]
-
Caption: Silybinin inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene transcription.
References
- 1. cocrystaltech.com [cocrystaltech.com]
- 2. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Selecting the optimal solvent for Silydianin extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal solvent for Silydianin extraction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate informed decision-making during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Which solvent is generally considered the most effective for extracting this compound?
A1: Based on comparative studies, methanol has been shown to be a highly effective solvent for extracting silymarin, the complex containing this compound, and its individual components.[1] Following methanol, acetone and acetonitrile have also demonstrated good extraction power for silymarin and its main constituent, silybin.[1]
Q2: Are there more environmentally friendly or "green" solvent options for this compound extraction?
A2: Yes, research has explored the use of "green" solvents. Hot water has been identified as a viable, non-toxic, and low-cost alternative to organic solvents for extracting silymarin compounds.[2] Additionally, solvents like polyethylene glycol-400 (PEG-400) and β-cyclodextrin aqueous solutions have been investigated for their ability to solubilize silymarin.[3]
Q3: Does the choice of extraction method influence the yield of this compound?
A3: Absolutely. Different extraction techniques significantly impact the yield. Modern methods like Pressurized Liquid Extraction (PLE) have been shown to provide higher recoveries of this compound in a much shorter time (minutes) compared to traditional methods like Soxhlet extraction (hours).[4][5] Ultrasound-Assisted Extraction (UAE) is another efficient method, particularly when using polar solvents like ethanol.[6]
Q4: Is a defatting step necessary before this compound extraction?
A4: The European Pharmacopoeia recommends a two-step process involving defatting with a lipophilic solvent like n-hexane to remove fatty acids, which can be undesired by-products.[4][6] However, for methods like PLE, studies have shown that eliminating the defatting stage does not significantly impact the overall silymarin yield, thus simplifying the procedure.[4][5]
Q5: How does temperature affect this compound extraction?
A5: Temperature is a critical parameter. For hot water extraction, increasing the temperature generally leads to higher extraction efficiency. For instance, extraction with water at 100°C has been shown to yield the highest amounts of several silymarin components.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Solvent: The chosen solvent may have low solubility for this compound. 2. Inefficient Extraction Method: The extraction technique may not be effective for penetrating the plant matrix. 3. Inadequate Extraction Time/Temperature: The conditions may not be sufficient for complete extraction. | 1. Solvent Selection: Refer to the data tables below. Consider switching to methanol or acetone. 2. Method Optimization: Explore more advanced techniques like PLE or UAE for improved efficiency.[4][6] 3. Parameter Adjustment: Increase extraction time or temperature according to established protocols. For hot water extraction, temperatures around 100°C are effective.[7] |
| Co-extraction of Impurities | 1. Presence of Lipids: Milk thistle seeds contain a significant amount of fatty acids.[6] 2. Non-selective Solvent: The solvent may be co-extracting other unwanted compounds. | 1. Defatting Step: Introduce a pre-extraction defatting step using a non-polar solvent like n-hexane or petroleum ether.[1][4] 2. Solvent Polarity: Adjust the polarity of your solvent system. A multi-step extraction with solvents of varying polarities can improve purity. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary between different batches of milk thistle seeds. 2. Inconsistent Protocol Execution: Minor deviations in the experimental procedure can lead to significant differences. | 1. Standardize Material: If possible, use a standardized source of Silybum marianum. 2. Strict Protocol Adherence: Ensure all experimental parameters (e.g., particle size, solvent-to-solid ratio, time, temperature) are kept constant between runs. |
| Solvent Toxicity Concerns | 1. Use of Hazardous Solvents: Solvents like methanol and acetone are toxic and require careful handling and disposal.[8] | 1. Alternative Solvents: Consider using greener alternatives such as hot water or PEG-400.[2][3] 2. Safety Precautions: Always work in a well-ventilated area and use appropriate personal protective equipment when handling organic solvents. |
Data Presentation: Solvent Performance in this compound Extraction
Table 1: Comparison of this compound Yield with Different Solvents using Pressurized Liquid Extraction (PLE)
| Solvent | This compound Yield (mg/g of non-defatted fruits) | Extraction Conditions |
| Acetone | 6.9 | 10 min extraction at 125°C |
| Methanol | Not specified for this compound alone | - |
| Ethyl Acetate | Not specified for this compound alone | - |
Source: Data compiled from a study on simplified silymarin extraction.[4][5]
Table 2: this compound Content in Different Extracts
| Extraction Solvent | This compound Content |
| Water Extract | Detected, but little difference compared to Ethanol extract |
| Ethanol Extract | Detected |
Source: Based on a study comparing water and ethanol extracts of milk thistle.[9]
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of this compound
This method is recommended for its high efficiency and short extraction time.
Materials:
-
Ground, non-defatted milk thistle fruits
-
Acetone (HPLC grade)
-
Pressurized Liquid Extraction System
Procedure:
-
Pack the extraction cell of the PLE system with a known amount of ground milk thistle fruits.
-
Set the extraction parameters:
-
Solvent: Acetone
-
Temperature: 125°C
-
Extraction Time: 10 minutes
-
-
Initiate the extraction process. The system will automatically pump the heated and pressurized solvent through the sample cell.
-
Collect the extract in a collection vial.
-
Analyze the extract for this compound content using a validated HPLC method.
This protocol is adapted from a simplified procedure for silymarin extraction.[4][5]
Protocol 2: Conventional Solvent Extraction (for comparison)
This protocol outlines a more traditional extraction method.
Materials:
-
Powdered and defatted milk thistle seeds
-
Petroleum ether (for defatting)
-
Methanol (HPLC grade)
-
Soxhlet apparatus or shaker
Procedure:
-
Defatting:
-
Place the powdered milk thistle seeds in a flask.
-
Add petroleum ether and shake or stir for a specified period (e.g., 2-4 hours).
-
Filter the mixture and discard the liquid. Air-dry the defatted powder.
-
-
Extraction:
-
Transfer the defatted powder to an extraction vessel.
-
Add methanol at a specific solid-to-solvent ratio.
-
Extract using one of the following methods:
-
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Quantify the this compound content using HPLC.
Visualizations
Signaling Pathway
This compound has been shown to activate the Nrf2 signaling pathway, which is crucial for cellular protection against oxidative stress.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound.
Caption: General experimental workflow for this compound extraction.
References
- 1. doaj.org [doaj.org]
- 2. Extraction of silymarins from milk thistle, <i>Silybum marianum</i>, using hot water as solvent - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. A novel approach for the efficient extraction of silybin from milk thistle fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Enhancing Silybinin Permeability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the permeability of silybinin across cell membranes.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low permeability of silybinin?
Silybinin's low permeability is primarily attributed to several factors:
-
Poor Water Solubility: Silybinin is a highly hydrophobic molecule with a water solubility of less than 0.04 mg/mL, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[1][2][3][4]
-
Efflux Transporter Activity: Silybinin is a substrate for efflux pumps like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively transport it out of cells, thereby reducing its intracellular concentration and net absorption.[5][6][7][8]
-
Extensive Metabolism: Silybinin undergoes rapid phase II metabolism, primarily glucuronidation, in the intestines and liver, which further reduces its systemic bioavailability.[1][4]
-
Rapid Elimination: The half-life of silybinin is short, ranging from one to three hours, leading to quick excretion from the body.[1][3]
Q2: What are the most common strategies to enhance silybinin permeability?
Several formulation strategies have been developed to overcome the challenges of silybinin's low bioavailability. These include:
-
Nanoformulations: Reducing the particle size of silybinin to the nanometer range increases its surface area, leading to enhanced solubility and dissolution rates.[9][10][11] Common nanoformulations include nanocrystals, nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[9][11][12][13][14]
-
Lipid-Based Formulations: Encapsulating silybinin in lipid-based carriers can improve its solubility and facilitate its transport across the intestinal membrane.[2][9] Examples include liposomes, phytosomes, and self-nanoemulsifying drug delivery systems (SNEDDS).[2][9][15][16][17][18][19][20][21][22]
-
Complexation: Forming complexes with hydrophilic molecules like cyclodextrins or phospholipids (in phytosomes) can enhance the aqueous solubility of silybinin.[9][23]
-
Prodrugs and Derivatives: Chemical modification of the silybinin molecule to create more water-soluble derivatives, such as silybinin-C-2',3-dihydrogen succinate, can improve its absorption.[24][25]
-
Co-administration with P-gp Inhibitors: The concurrent use of P-glycoprotein inhibitors can block the efflux of silybinin, thereby increasing its intracellular concentration and absorption.[7][26][27] Silymarin itself has been shown to inhibit P-gp.[8]
Q3: How do phytosomes improve the permeability of silybinin?
Phytosomes are complexes formed between a natural active ingredient and a phospholipid, typically phosphatidylcholine.[9] This complexation enhances the bioavailability of silybinin in a few ways:
-
It improves the lipophilicity of the silybinin molecule, facilitating its passage through the lipid-rich outer membranes of enterocytes.[15]
-
The phospholipid head of the complex can interact with the cell membrane, promoting fusion and subsequent uptake of the enclosed silybinin.
-
Studies have shown that silybinin-phosphatidylcholine complexes (phytosomes) are more bioavailable and have enhanced therapeutic activities compared to silybinin alone.[4][9][15]
Q4: What is the role of P-glycoprotein (P-gp) in silybinin transport?
P-glycoprotein is an ATP-dependent efflux pump located on the apical membrane of intestinal epithelial cells and other tissues. It recognizes a wide range of xenobiotics, including silybinin, and actively transports them out of the cell.[5][8] This efflux mechanism is a major contributor to the low oral bioavailability of silybinin.[6] Inhibition of P-gp has been shown to significantly increase the intestinal absorption and bioavailability of P-gp substrates.[7][26]
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of silybinin in liposomes or nanoparticles.
| Possible Cause | Troubleshooting Step |
| Poor solubility of silybinin in the organic solvent used for formulation. | - Select an organic solvent in which silybinin has higher solubility (e.g., acetone, dimethylformamide).[1][3][4]- Increase the volume of the organic phase. |
| Inappropriate lipid or polymer composition. | - For liposomes, using only phospholipids without sterols can create a more rigid bilayer, preventing leakage and increasing encapsulation efficiency.[18][20]- For SLNs, the choice of lipid and surfactant can significantly impact drug loading.[12] Experiment with different lipids (e.g., stearic acid, Compritol 888 ATO) and surfactants (e.g., Poloxamer 407, Tween 80).[12] |
| Suboptimal formulation process parameters. | - Optimize parameters such as sonication time and energy, homogenization speed and pressure, and stirring speed.[10][16]- For the thin-film hydration method for liposomes, ensure complete removal of the organic solvent to form a uniform lipid film. |
| Drug leakage during the formulation process. | - For methods involving high temperatures, ensure the temperature does not exceed the melting point of the lipid matrix in SLNs for prolonged periods. |
Issue 2: Formulated silybinin nanoparticles/liposomes show poor stability (aggregation, drug leakage).
| Possible Cause | Troubleshooting Step |
| Low zeta potential. | - A low absolute zeta potential can lead to particle aggregation. Aim for a zeta potential of at least ±20-30 mV for good electrostatic stabilization.[14][16]- Modify the surface of the nanoparticles with charged molecules or polymers. |
| Inappropriate storage conditions. | - Store formulations at the recommended temperature (e.g., 4°C for liposomes) to minimize lipid phase transition and drug leakage.[20]- Lyophilization can be a strategy to improve long-term stability, though it may affect particle size and encapsulation efficiency.[16] |
| Hydrolysis of lipids or polymers. | - Use saturated lipids or polymers that are less prone to hydrolysis. |
Issue 3: No significant improvement in silybinin permeability in Caco-2 cell assays despite successful formulation.
| Possible Cause | Troubleshooting Step |
| Formulation does not effectively bypass efflux transporters. | - Consider co-encapsulating a known P-gp inhibitor with silybinin in the formulation.- Test the effect of your formulation in the presence of specific efflux pump inhibitors (e.g., verapamil for P-gp, MK571 for MRP2) to confirm if efflux is the limiting factor.[6] |
| Poor release of silybinin from the carrier at the cell surface. | - Perform in vitro release studies under conditions mimicking the intestinal environment to ensure the drug is released from the formulation.[12][28]- Modify the composition of the carrier to achieve a more favorable release profile. |
| Integrity of the Caco-2 cell monolayer is compromised. | - Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity throughout the experiment.[1][3] |
| Concentration of silybinin used is too high, leading to saturation of uptake pathways. | - Perform permeability studies at different concentrations of silybinin to identify potential saturation of transport mechanisms.[29] |
Quantitative Data Summary
Table 1: Permeability of Different Silybinin Formulations in Caco-2 Cell Monolayers
| Formulation | Apparent Permeability Coefficient (Papp) (AP-BL) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BL-AP / Papp AP-BL) | Reference |
| Pure Silybinin | 3.2 | - | [1] |
| Silybinin-Meglumine | - | - | [1] |
| Silybinin-Phosphatidylcholine (Siliphos) | - | 3.3 | [1] |
| Eurosil85/Euromed | 3.3 | 1.57 | [1] |
| Silybin A | - | 5.05 | [6] |
| Silybin B | - | 4.61 | [6] |
| Solid Lipid Nanoparticles (SLN-SIB) | 11.32 ± 4.6 | - | [11] |
| SLN with Ursodeoxycholic Acid (SLN-SIB-U) | 25.82 ± 2.2 | - | [11] |
| Polymeric Nanoparticles (PN-SIB) | 20.76 ± 0.1 | - | [11] |
Note: Compounds with Papp < 1 x 10⁻⁶ cm/s are considered poorly absorbed, 1-10 x 10⁻⁶ cm/s are moderately absorbed, and > 10 x 10⁻⁶ cm/s are well absorbed.[1] An efflux ratio greater than 2 suggests active secretion.[1]
Table 2: Physicochemical Properties of Silybinin Formulations
| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Silybinin Nanoparticles (APSP method) | 104.5 ± 3.2 | - | [10] |
| Silymarin Phytosomes | 218.4 ± 2.54 | 90.21 ± 4.03 | [15] |
| Silybinin-Loaded Liposomes (MLVs) | 1675.0 ± 44.3 | 89.7 ± 1.4 | [16] |
| Silybinin-Loaded Liposomes (SUVs after sonication) | 277.5 ± 10.0 | 74.9 ± 1.0 | [16] |
| Silybinin-Loaded Liposomes | 2024.7 ± 22.1 | >96 | [18] |
| Silymarin-Loaded Liposomes | - | 92.05 ± 1.41 | [20] |
| Silybinin-Loaded Liposomes | - | 87.86 ± 2.06 | [20] |
| Solid Lipid Nanoparticles (Stealth SLNs) | 178.9 ± 5.5 | up to 7.55% drug incorporation | [14] |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | 190 | - | [19] |
| Supersaturatable SNEDDS (S-SNEDDS) | 37.42 ± 1.02 to 68.92 ± 0.09 | >95 | [30] |
Table 3: Pharmacokinetic Parameters of Silybinin Formulations in Animal Models and Humans
| Formulation | Subject | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |
| Un-processed Silybinin | Rabbits | 3.45 ± 0.07 | - | - | [10] |
| Silybinin Nanoparticles (APSP) | Rabbits | 23.76 ± 0.07 | - | - | [10] |
| Pure Silymarin | Rats | 0.4 ± 0.10 | - | - | [15] |
| Optimized Silymarin Phytosomes | Rats | 1.1 ± 0.12 | - | - | [15] |
| Silybinin-Phosphatidylcholine Complex | Humans | 4.24 ± 2.30 | 5.95 ± 1.90 | - | [4] |
| Silymarin Suspension | RYGB Rats | 5.37 | 72.77 | - | [19] |
| Silymarin PEG 400 Solution | RYGB Rats | 13.77 | 123.20 | - | [19] |
| Silymarin SNEDDS | RYGB Rats | 13.65 | 180.15 | 2.5-fold vs suspension, 1.5-fold vs PEG 400 | [19] |
| Milk Thistle Raw Material (Silybin) | Rats | - | - | - | [31] |
| Milk Thistle Nanocrystals (HM40) | Rats | - | - | 2.61-fold | [31] |
| Milk Thistle Raw Material (Silybin) | Humans | - | - | - | [31] |
| Milk Thistle Nanocrystals (HM40) | Humans | - | - | 1.51-fold | [31] |
| Legalon® (Commercial Product) | - | - | - | - | [21] |
| S-SNEDDS | - | - | - | ~760% vs Legalon® | [21] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is a generalized procedure based on common practices for assessing the intestinal permeability of silybinin formulations.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed Caco-2 cells onto permeable Transwell filter supports (e.g., 0.4 µm pore size) at an appropriate density.
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be stable and within the range reported for healthy Caco-2 monolayers.
- Optionally, assess the permeability of a paracellular marker like Lucifer yellow to confirm tight junction integrity.
3. Permeability Experiment (Apical to Basolateral - AP to BL):
- Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[3]
- Add the silybinin formulation dissolved in HBSS (pH 6.5, with MES buffer for apical side to mimic the acidic intestinal environment) to the apical (donor) chamber.[29]
- Add fresh HBSS (pH 7.4, with HEPES buffer) to the basolateral (receiver) chamber.
- At predetermined time points (e.g., 0, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.[1]
- At the beginning and end of the experiment, take samples from the apical chamber to determine the initial and final concentrations.
4. Permeability Experiment (Basolateral to Apical - BL to AP):
- To assess active efflux, perform the transport study in the reverse direction.
- Add the silybinin formulation to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
5. Sample Analysis:
- Quantify the concentration of silybinin in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
6. Calculation of Apparent Permeability Coefficient (Papp):
- Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state flux (rate of appearance of the substance in the receiver compartment).
- A is the surface area of the filter membrane.
- C₀ is the initial concentration of the substance in the donor compartment.
7. Calculation of Efflux Ratio:
- Calculate the efflux ratio by dividing the Papp (BL-AP) by the Papp (AP-BL).
Visualizations
Caption: Experimental workflow for assessing silybinin permeability.
References
- 1. Intestinal Permeability Study of Clinically Relevant Formulations of Silibinin in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism, Transport and Drug–Drug Interactions of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of silibinin, inhibitor of CYP3A4 and P-glycoprotein in vitro, on the pharmacokinetics of paclitaxel after oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Herbal modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of bioavailability and hepatoprotection by silibinin through conversion to nanoparticles prepared by liquid antisolvent method - Arabian Journal of Chemistry [arabjchem.org]
- 11. Evaluation of Silybin Nanoparticles against Liver Damage in Murine Schistosomiasis mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Preparation and characterization of solid lipid nanoparticles containing silibinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phytosomes as a Plausible Nano-Delivery System for Enhanced Oral Bioavailability and Improved Hepatoprotective Activity of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silibinin-Loaded Liposomes: The Influence of Modifications on Physicochemical Characteristics, Stability, and Bioactivity Associated with Dermal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposome-Based Silibinin for Mitigating Nonalcoholic Fatty Liver Disease: Dual Effects via Parenteral and Intestinal Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposome Encapsulation Enhances the Antidiabetic Efficacy of Silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Self-nanoemulsifying drug delivery systems ameliorate the oral delivery of silymarin in rats with Roux-en-Y gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. doisrpska.nub.rs [doisrpska.nub.rs]
- 21. Formulation and biopharmaceutical evaluation of supersaturatable self-nanoemulsifying drug delivery systems containing silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Self-Nanoemulsifying Drug Delivery Systems for Enhancing Solubility, Permeability, and Bioavailability of Sesamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. Effects of silybinin, CYP3A4 and P-glycoprotein inhibitor in vitro, on the bioavailability of loratadine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Silymarin as a flavonoid-type P-glycoprotein inhibitor with impact on the pharmacokinetics of carbamazepine, oxcarbazepine and phenytoin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 30. researchgate.net [researchgate.net]
- 31. Nanocrystal Formulation to Enhance Oral Absorption of Silybin: Preparation, In Vitro Evaluations, and Pharmacokinetic Evaluations in Rats and Healthy Human Subjects [mdpi.com]
Silydianin-Cyclodextrin Complexation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful complexation of silydianin with cyclodextrins to enhance solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound-cyclodextrin complexation?
A1: this compound is a component of silymarin, a bioactive compound extracted from milk thistle, which is known for its hepatoprotective effects.[1][2] However, its therapeutic potential is limited by its poor water solubility and subsequent low bioavailability.[1][3][4][5][6] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] this compound-cyclodextrin complexation is a process where the poorly soluble this compound molecule (the "guest") is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (the "host").[8][9] This formation of an "inclusion complex" masks the hydrophobic nature of this compound, significantly improving its aqueous solubility and dissolution rate.[1][7][10]
Q2: Which type of cyclodextrin is best for complexing with this compound?
A2: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used for complexing with silymarin components like this compound.[11][12] β-CD is often chosen due to its appropriate cavity size for encapsulating the this compound molecule and its cost-effectiveness.[11] HP-β-CD offers significantly higher aqueous solubility compared to β-CD, which can lead to even greater solubility enhancement of the guest molecule.[11] Studies have shown that HP-β-CD can exhibit a maximum solubility effect and a higher stability constant, indicating a strong tendency for complex formation.[11]
Q3: What is the typical stoichiometric ratio for this compound-cyclodextrin complexes?
A3: Phase solubility studies consistently indicate the formation of a 1:1 molar inclusion complex between silymarin (and its components like this compound) and beta-cyclodextrin.[1][3][4][5] This means one molecule of this compound is encapsulated within one molecule of cyclodextrin.
Q4: What are the common methods for preparing these inclusion complexes?
A4: Several methods are used to prepare this compound-cyclodextrin complexes, each with its own advantages. The most common techniques are:
-
Kneading Method: This involves mixing the drug and cyclodextrin in a mortar with a small amount of a hydroalcoholic solvent to form a paste, which is then dried.[1][2][9]
-
Co-precipitation Method: The drug and cyclodextrin are dissolved in separate solvents (e.g., methanol for this compound, water for β-CD), then mixed. The complex precipitates out, is filtered, and dried.[1][9] This method often yields superior results in terms of dissolution profile.[1][4][5]
-
Solvent Evaporation Method: this compound is dissolved in an organic solvent, and an aqueous solution of cyclodextrin is added. The solvent is then evaporated, leaving the solid inclusion complex.[1][10]
-
Freeze-Drying (Lyophilization): An aqueous solution containing both the drug and cyclodextrin is freeze-dried. This method is particularly suitable for thermolabile substances and can produce a high yield of the complex.[9][11]
Q5: How is the successful formation of an inclusion complex confirmed?
A5: The formation of an inclusion complex is confirmed by demonstrating that the properties of the complex are different from a simple physical mixture of the components. Standard characterization techniques include:
-
Differential Scanning Calorimetry (DSC): In an inclusion complex, the characteristic melting peak of the guest molecule (this compound) will typically disappear or shift to a different temperature, indicating its encapsulation within the CD cavity.[1]
-
X-ray Diffractometry (XRD): Pure this compound exhibits sharp peaks indicative of a crystalline structure. A successful complex will show a diffuse, amorphous pattern, indicating the loss of crystallinity.[1][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of this compound, such as shifts or changes in intensity, can suggest its interaction with the cyclodextrin molecule.[13]
-
Scanning Electron Microscopy (SEM): This technique reveals changes in the surface morphology and particle shape of the complex compared to the original components.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on silymarin/silydianin-cyclodextrin complexation.
Table 1: Stability Constants and Complexation Efficiency
| Cyclodextrin Type | Guest Molecule | Stoichiometry | Apparent Stability Constant (Kc) | Complexation Efficiency (CE) |
| β-Cyclodextrin | Silymarin | 1:1 | 722 M⁻¹[1][3][4][5] | 0.027[11] |
| M-β-Cyclodextrin | Silymarin | - | - | 0.038[11] |
| HP-β-Cyclodextrin | Silymarin | - | Higher than β-CD[11] | 0.045[11] |
Table 2: Dissolution Profile Enhancement of Silymarin Complexes
| Preparation Method | Time for 90% Drug Release (T₉₀) |
| Kneading | Quickest dissolution rate[1] |
| Co-precipitation | ~94 minutes[1] |
| Pure Drug | Significantly slower than complexes[1] |
Experimental Protocols & Workflow
This section provides detailed methodologies for the key experiments involved in the preparation and characterization of this compound-cyclodextrin complexes.
Caption: General experimental workflow for this compound-cyclodextrin complexation.
Phase Solubility Study (Higuchi and Connors Method)
This study determines the stoichiometry and apparent stability constant (Kc) of the complex.
-
Objective: To evaluate the effect of cyclodextrin concentration on the solubility of this compound.
-
Materials: this compound, Cyclodextrin (e.g., β-CD), distilled water, screw-capped vials, laboratory shaker, UV-Vis spectrophotometer, 0.45 µm membrane filters.
-
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 0.002 M to 0.01 M).[1][10]
-
Add an excess amount of this compound to each vial containing the CD solutions. The drug must be in surplus to ensure saturation.
-
Seal the vials and place them on a laboratory shaker at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to reach equilibrium.[1][10]
-
After equilibration, retrieve the samples and filter the supernatant through a 0.45 µm filter to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in each filtrate using a UV-Vis spectrophotometer at its λmax (approx. 286 nm for silymarin).[1][10]
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of cyclodextrin (x-axis).
-
Analyze the resulting phase solubility diagram. A linear (Aₗ-type) plot with a slope less than 1 suggests the formation of a 1:1 soluble complex.
-
Calculate the stability constant (Kc) from the slope and the intrinsic solubility of this compound (S₀) using the formula: Kc = Slope / (S₀ * (1 - Slope)).[4]
-
Preparation of Inclusion Complex: Co-precipitation Method
This method is often cited as yielding a product with excellent dissolution characteristics.[1][4][5]
-
Objective: To prepare a solid this compound-cyclodextrin inclusion complex.
-
Materials: this compound, β-Cyclodextrin, Methanol, Distilled Water, Magnetic stirrer, Filtration apparatus.
-
Methodology:
-
Dissolve the required molar quantity of this compound in a suitable volume of methanol.
-
In a separate beaker, dissolve the equimolar quantity of β-cyclodextrin in distilled water, possibly with gentle heating to aid dissolution.[1]
-
Add the cyclodextrin solution dropwise to the this compound solution under continuous stirring.
-
Continue stirring for a defined period (e.g., 1-3 hours) to allow the complex to precipitate.
-
Collect the resulting precipitate by filtration.
-
Wash the collected solid with a small amount of a suitable solvent (e.g., methanol or distilled water) to remove any uncomplexed material.
-
Dry the final product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[1]
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform powder, then store it in a desiccator.[1]
-
Troubleshooting Guide
Caption: Troubleshooting flowchart for common experimental issues.
Q: My final product shows only a marginal increase in solubility. What went wrong?
A: This issue can stem from several factors:
-
Incomplete Complexation: The preparation method may not have provided enough energy or time for the this compound to fully enter the cyclodextrin cavity. Try increasing the kneading/stirring time or using a method with higher energy input like sonication.
-
Incorrect Stoichiometry: Ensure you are using a 1:1 molar ratio. An excess of either component can lead to a simple physical mixture rather than a true inclusion complex. Re-calculate the molecular weights and masses carefully.
-
Choice of Cyclodextrin: The solubility of the cyclodextrin itself can be a limiting factor. If you are using β-cyclodextrin, which has relatively low water solubility, consider switching to a more soluble derivative like HP-β-CD to achieve a greater solubilizing effect.[11]
Q: The DSC thermogram of my complex still shows the melting endotherm for pure this compound. Why?
A: The presence of this compound's characteristic melting peak (around 150°C) indicates that a significant portion of the drug is not included in the cyclodextrin cavity and exists as a free, crystalline form.[1] This suggests that you may have a physical mixture or an incomplete complex.
-
Troubleshooting Step: The preparation method is the most likely cause. The physical mixing method, for instance, often results in a product that is not a true inclusion complex.[1] It is recommended to use a more robust method like co-precipitation or freeze-drying, which are more effective at disrupting the drug's crystal lattice and facilitating its entry into the CD cavity.[1][9]
Q: The yield from my co-precipitation experiment was very low. How can I improve it?
A: Low yields in co-precipitation can be due to several factors:
-
Competitive Inhibition: The organic solvent used to dissolve this compound can sometimes compete with the drug for a place in the cyclodextrin cavity, reducing complexation efficiency.[9]
-
Suboptimal Precipitation Conditions: The complex may have some solubility in the final solvent mixture. Try adjusting the solvent ratios, reducing the temperature, or increasing the stirring time to maximize precipitation.
-
Loss During Recovery: Significant product loss can occur during the filtration and washing steps. Ensure you are using an appropriate filter paper pore size and minimize the volume of washing solvent to what is strictly necessary to remove impurities.
References
- 1. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmedar.ro [jmedar.ro]
- 3. [PDF] Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 9. oatext.com [oatext.com]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Formulation and Evaluation of a Silymarin Inclusion Complex-Based Gel for Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxypropyl-β-cyclodextrin Enhances Oral Absorption of Silymarin Nanoparticles Prepared Using PureNano™ Continuous Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Cytotoxicity of Silydianin and Silychristin: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of two prominent flavonolignans derived from milk thistle ( Silybum marianum ): silydianin and silychristin. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for therapeutic applications. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in the cited studies.
Executive Summary
This compound and silychristin, key components of the silymarin complex, have been evaluated for their cytotoxic potential across various cell lines. Emerging data suggests that both compounds generally exhibit low cytotoxicity, particularly when compared to other flavonolignans like silybin and its derivatives. However, their effects are cell-type dependent, with some studies indicating mild growth-inhibitory effects against certain cancer cell lines. Notably, in several cellular models, these compounds have demonstrated protective rather than toxic effects.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and silychristin.
| Compound | Cell Line | Assay | Result | Concentration | Source |
| This compound | Huh7.5.1 (Human Hepatoma) | Not specified | IC50 > 100 µM | Up to 100 µM | [1] |
| DU145 (Human Prostate Cancer) | WST-8 | Relatively inactive | 30, 60, 90 µM | [2] | |
| Blood Platelets | LDH Release | No cytotoxic effect | Up to 100 µM | [3] | |
| PBMCs | Propidium Iodide Staining | No cytotoxic effect | Up to 100 µM | [3] | |
| A549 (Human Lung Cancer) | Trypan Blue Exclusion | No cytotoxic effect | Up to 100 µM | [3] | |
| Silychristin | Huh7.5.1 (Human Hepatoma) | Not specified | IC50 > 100 µM | Up to 100 µM | [1] |
| DU145 (Human Prostate Cancer) | WST-8 | Growth inhibitory effects observed | 30, 60, 90 µM | [2] | |
| Blood Platelets | LDH Release | No cytotoxic effect | Up to 100 µM | [3] | |
| PBMCs | Propidium Iodide Staining | No cytotoxic effect | Up to 100 µM | [3] | |
| A549 (Human Lung Cancer) | Trypan Blue Exclusion | No cytotoxic effect | Up to 100 µM | [3] |
Signaling Pathways
While specific cytotoxic signaling pathways for this compound and silychristin are not extensively detailed in the literature, their roles as components of silymarin suggest involvement in apoptosis regulation. Silymarin and its constituents are known to modulate key signaling cascades that are crucial for cancer progression, including those leading to apoptosis.[4] The diagram below illustrates a generalized apoptotic signaling pathway that can be influenced by flavonolignans.
Caption: Generalized extrinsic and intrinsic apoptotic signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Cytotoxicity Assays
A common workflow for assessing the cytotoxicity of compounds like this compound and silychristin is depicted in the following diagram.
Caption: A typical workflow for in vitro cytotoxicity assessment.
1. Cell Culture and Treatment:
-
A549 (Human Lung Carcinoma): Cells were cultured in DMEM medium supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified incubator with 5% CO2 at 37°C. For experiments, cells were seeded at 3 × 10^6 cells per well and treated with this compound or silychristin (10, 50, and 100 µM) for 24 hours.[3]
-
DU145 (Human Prostate Carcinoma): Logarithmically growing cells were seeded at 5 x 10^4 per well in 24-well plates. Stock solutions of the compounds were prepared in DMSO and diluted in RPMI 1640 to final concentrations of 30, 60, or 90 µM. Cells were exposed for 72 hours.[2]
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from human blood by density gradient centrifugation. Cells were suspended in RPMI 1640 and pre-incubated with the flavonolignans (10, 50, and 100 µM) for 1 hour at 37°C.[3]
-
Blood Platelets: Platelet-rich plasma (PRP) was pre-incubated with this compound or silychristin (10, 50, and 100 µM) for 30 minutes at 37°C.[3]
2. Cytotoxicity and Cell Viability Assays:
-
Trypan Blue Exclusion Assay (for A549 cells): After treatment, cell viability was determined using the Trypan blue exclusion method to differentiate viable from non-viable cells.[3]
-
WST-8 Assay (for DU145 cells): Cell growth was assessed after 3 days of exposure to the compounds using the mitochondrial succinate dehydrogenase substrate, WST-8.[2]
-
Propidium Iodide (PI) Staining (for PBMCs): Cell viability was determined by spectrofluorimetric analysis using propidium iodide as a fluorescent dye that stains the nucleus of membrane-compromised cells.[3]
-
Lactate Dehydrogenase (LDH) Release Assay (for Blood Platelets): Cytotoxicity was evaluated by measuring the activity of LDH, a marker of cell lysis, in the extracellular medium using a spectrophotometric method.[3]
Conclusion
The available evidence indicates that this compound and silychristin possess low cytotoxic activity against a range of both cancerous and non-cancerous cell lines, particularly at concentrations up to 100 µM. In some instances, these compounds exhibit cytoprotective effects. Silychristin has shown mild growth-inhibitory effects on prostate cancer cells, suggesting that its bioactivity is cell-type specific. Further research is warranted to explore the full therapeutic potential of these flavonolignans, including their efficacy in combination with other agents and the use of advanced delivery systems to enhance their potential bioactivity.[5][6]
References
- 1. Semisynthesis, cytotoxicity, antiviral activity, and drug interaction liability of 7-O-methylated analogues of flavonolignans from milk thistle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Evaluation of the Cytotoxicity and Genotoxicity of Flavonolignans in Different Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Looking beyond silybin: the importance of other silymarin flavonolignans [frontiersin.org]
- 6. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]
Silydianin vs. Silybin: A Comparative Analysis of Hepatoprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
The flavonolignans silydianin and silybin, both key constituents of silymarin extracted from milk thistle (Silybum marianum), are recognized for their hepatoprotective properties. While silybin has historically been the focus of extensive research, emerging evidence suggests that this compound may exhibit comparable or even superior activity in certain protective mechanisms. This guide provides a comparative overview of their hepatoprotective effects, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the bioactivities of this compound and silybin.
| Parameter | This compound | Silybin (Silibinin) | Reference |
| Antioxidant Activity (DPPH Assay, EC50) | More active than silybin | Less active than this compound | [1] |
| Antioxidant Activity (ORAC Assay, Trolox Equivalents) | Exhibited strong activity | Exhibited strong activity | [1] |
| Antioxidant Activity (ABTS+ Assay) | Stronger radical scavenging activity | Weaker radical scavenging activity | [1] |
| NF-κB Inhibition (IC50) | Data not available | 40 µM (Silybin A and B) | [2] |
| HCV Protein Expression Inhibition | Inactive | Active | [2] |
| T-Cell Proliferation Inhibition | Inactive | Active | [2] |
Note: Silybin is often referred to as silibinin, which is a 1:1 mixture of silybin A and silybin B.
| Animal Model | Treatment | Dose | Effect on ALT Levels | Effect on AST Levels | Reference |
| CCl4-induced liver injury in rats | Silymarin (containing this compound and silybin) | 100 mg/kg | Significantly reduced | Significantly reduced | [3] |
| CCl4-induced liver injury in broiler chickens | Silymarin (containing this compound and silybin) | 100 mg/kg BW | Decreased | Decreased | [4][5] |
| CCl4-induced acute liver injury in rats | Silibinin derivatives (SS and ST) | Equimolar to silybin | Significantly reduced compared to silybin | Significantly reduced compared to silybin | [6] |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase. An increase in these enzyme levels is a marker of liver damage.
Key Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: Test compounds (this compound, silybin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations in the same solvent.
-
Reaction: An aliquot of the sample solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
EC50 Determination: The EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[7]
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the transcription and translation of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the activity of the NF-κB pathway.
Procedure:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or Huh7) is cultured and transiently transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After an incubation period to allow for plasmid expression, the cells are treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of the test compounds (silybin).
-
Cell Lysis: Following the treatment period, the cells are washed and lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Assay: The cell lysate is transferred to a luminometer plate. A firefly luciferase substrate is added, and the resulting luminescence is measured. Subsequently, a Renilla luciferase substrate is added to the same well, and its luminescence is measured for normalization.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the test compound is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated control. The IC50 value is determined from the dose-response curve.[8][9]
Visualizations
Experimental Workflow for Hepatoprotective Studies
Caption: A generalized experimental workflow for evaluating the hepatoprotective effects of this compound and silybin.
NF-κB Signaling Pathway in Hepatoprotection
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. bowdish.ca [bowdish.ca]
Validating the In Vivo Anti-inflammatory Effects of Silydianin: A Comparative Guide
Introduction: Silydianin is a key bioactive flavonolignan found in silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum).[1][2][3][4] Silymarin, and its primary constituent silibinin, have been extensively studied for their hepatoprotective, antioxidant, and anti-inflammatory properties.[4][5][6][7] While most in vivo research focuses on the broader silymarin extract or its most abundant component, silibinin, the data provides significant validation for the anti-inflammatory potential of its constituent parts, including this compound. This guide compares the anti-inflammatory performance of silymarin and silibinin against established anti-inflammatory drugs in various in vivo models, presenting the supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy in Chronic Inflammation Models
Chronic inflammation was induced in animal models to evaluate the long-term anti-inflammatory effects of silymarin and its components.
Formalin-Induced Paw Edema in Rats
This model induces a persistent inflammatory response. The data below compares the efficacy of silymarin and silibinin with the steroidal anti-inflammatory drug, dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid.
Table 1: Comparison of Anti-inflammatory Effects in Formalin-Induced Paw Edema
| Treatment Group | Dose & Route | Mean Paw Edema (mm) ± SD | % Inhibition of Edema |
| Silibinin Study | |||
| Vehicle (Control) | - | 1.88 ± 0.08 | - |
| Silibinin | 300 mg/kg, P.O. | 1.13 ± 0.06 | 40% |
| Dexamethasone | 1 mg/kg, P.O. | 0.73 ± 0.04 | 61% |
| Silymarin Dose-Response Study | |||
| Vehicle (Control) | 2 ml/kg, I.P. | - | - |
| Silymarin | 125 mg/kg, I.P. | Significantly higher than control | - |
| Silymarin | 250 mg/kg, I.P. | Significantly lower than 125 mg/kg dose | - |
| Silymarin | 500 mg/kg, I.P. | Comparable to 250 mg/kg dose | - |
| Dexamethasone | 1 mg/kg, I.P. | Comparable to Silymarin 250 & 500 mg/kg* | - |
| Acetyl Salicylic Acid | 100 mg/kg, I.P. | Significantly less effective than Silymarin 250 & 500 mg/kg | - |
*P < 0.05 compared to the control group. Data compiled from multiple studies.[2][3][8][9]
Cotton Pellet-Induced Granuloma in Rats
This model assesses the effect of substances on the proliferative phase of inflammation by measuring the weight of granuloma tissue formed around subcutaneously implanted cotton pellets.
Table 2: Comparison of Anti-granuloma Effects
| Treatment Group | Dose & Route | Mean Dry Weight of Granuloma (mg) ± SD | % Inhibition of Granuloma Formation |
| Vehicle (Control) | - | 48.5 ± 2.5 | - |
| Silibinin | 300 mg/kg, P.O. | 32.8 ± 1.9 | 32.4% |
| Dexamethasone | 1 mg/kg, P.O. | 21.6 ± 1.3 | 55.5% |
*P < 0.05 compared to the control group.[8][9]
Experimental Protocols: Chronic Inflammation
1. Formalin-Induced Paw Edema:
-
Animals: Sprague-Dawley rats (180-220 g) are typically used.[2]
-
Induction: Chronic inflammation is induced by a sub-plantar injection of 0.1 ml of 2% formalin into the right hind paw.[2]
-
Treatment: Test compounds (Silibinin, Silymarin), reference drugs (Dexamethasone, Acetyl Salicylic Acid), or vehicle are administered orally (P.O.) or intraperitoneally (I.P.).[2][3][8] Dosing typically begins 30 minutes prior to formalin injection and continues for seven consecutive days.[2]
-
Assessment: Paw edema is measured using a vernier caliper before the initial injection and daily thereafter for the duration of the study.[2][3] The difference in paw thickness is calculated as the measure of edema.
2. Cotton Pellet-Induced Granuloma:
-
Animals: Wistar or Sprague-Dawley rats are used.
-
Induction: Sterilized cotton pellets (e.g., 10 mg each) are implanted subcutaneously in the axilla or groin region of the anesthetized rats.[8][9]
-
Treatment: Drugs are administered daily for a period of 7 to 10 days.
-
Assessment: On the final day, the rats are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed. The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.
Comparative Efficacy in an Acute Inflammation Model
The egg albumin-induced paw edema model is used to assess the efficacy of compounds in treating acute inflammation.
Table 3: Comparison of Anti-inflammatory Effects in Egg Albumin-Induced Paw Edema
| Treatment Group | Dose & Route | % Inhibition of Edema (at 3 hours) |
| Vehicle (Control) | I.P. | - |
| Silymarin | 125 mg/kg, I.P. | Significant inhibition |
| Silymarin | 250 mg/kg, I.P. | Significantly greater inhibition than 125 mg/kg dose |
| Silymarin | 500 mg/kg, I.P. | Comparable to 250 mg/kg dose |
| Dexamethasone | - | Comparable to Silymarin 250 & 500 mg/kg |
| Meloxicam | - | Comparable to Silymarin 250 & 500 mg/kg |
| Acetyl Salicylic Acid | - | Significant inhibition |
*P < 0.05 compared to the control group.[10][11] The study noted that the anti-inflammatory effect of silymarin increased up to the 250 mg/kg dose, with no significant further increase at 500 mg/kg.[10]
Experimental Protocol: Acute Inflammation
1. Egg Albumin-Induced Paw Edema:
-
Animals: Rats (e.g., 56 rats allocated into 7 groups) are used.[11]
-
Induction: Acute inflammation is induced by a sub-plantar injection of fresh, undiluted egg albumin into the hind paw.
-
Treatment: Test compounds (Silymarin), reference drugs, or vehicle are administered intraperitoneally 30 minutes before the egg albumin injection.[11]
-
Assessment: The increase in paw volume or thickness is measured at 1, 2, and 3 hours post-induction using a plethysmometer or vernier caliper.[11]
Mechanistic Insights and Experimental Design
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of silymarin and its constituents, like this compound, are primarily attributed to the inhibition of the TLR4/NF-κB-mediated signaling pathway.[1][12] This pathway is a cornerstone of the inflammatory response. Its inhibition leads to the downregulation of various pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6.[1][5]
References
- 1. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Silibinin in Animal Models of Chronic Inflammation [sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. Silymarin as a phyto-pharmaceutical: Isolation, simultaneous quantification of four biomarkers and in-silico anti-infla… [ouci.dntb.gov.ua]
A Comparative Guide to HPLC and HPTLC Methods for Silydianin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. Silydianin, a key bioactive component of silymarin extracted from milk thistle, is widely recognized for its hepatoprotective properties. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two of the most common analytical techniques employed for its quantification. This guide provides a comprehensive cross-validation comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Methodologies: A Detailed Look at the Experimental Protocols
The successful implementation of any analytical method hinges on a clear and detailed protocol. Below are the typical experimental procedures for the analysis of this compound using both HPLC and HPTLC.
High-Performance Liquid Chromatography (HPLC) Protocol
A reliable reversed-phase HPLC method is often employed for the simultaneous determination of silymarin flavonoids, including this compound.[1]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, UV-Vis detector, and a C18 column is typically used.[1][2]
-
Mobile Phase: A common mobile phase consists of a gradient mixture of methanol and water, often with the addition of an acidifier like acetic acid or formic acid to improve peak shape.[1][3] For instance, a gradient elution using 1% aqueous acetic acid solution and methanol can be effective.[1] Another approach utilizes a mobile phase of methanol and water in a 95:5 v/v ratio.[4]
-
Detection: UV detection is commonly performed at a wavelength of 288 nm or 284 nm.[4][5][6]
-
Sample Preparation: A stock solution of silymarin is prepared by dissolving a known amount in a suitable solvent, such as methanol.[4][7] This stock solution is then further diluted to create working standard solutions.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC offers a high-throughput alternative for the quantification of this compound.
-
Stationary Phase: The analysis is performed on pre-coated silica gel 60 F254 HPTLC plates.[5][6]
-
Mobile Phase (Solvent System): A frequently used solvent system is a mixture of chloroform and methanol, for example, in a 6:4 v/v ratio.[5] Another effective mobile phase is toluene: ethyl acetate: formic acid: methanol in a ratio of 10:10 with 4 drops of formic acid and 2 drops of methanol.[6]
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried and scanned using a densitometer at a wavelength of 288 nm.[5][6]
Performance Comparison: A Data-Driven Analysis
The validation of an analytical method is crucial to ensure its accuracy, precision, and reliability. The following tables summarize the key validation parameters for both HPLC and HPTLC methods for the analysis of this compound, based on published data.
| Validation Parameter | HPLC Method | HPTLC Method |
| Linearity Range | 50 - 200 µg/mL[4] | 200 - 1200 ng/band[5] or 200 - 2000 ng/spot[6] |
| Correlation Coefficient (r²) | 0.999[4] | 0.993[5] or 0.997[6] |
| Limit of Detection (LOD) | 3.155 µg/mL[4] | 25.355 ng/band[5] |
| Limit of Quantification (LOQ) | 9.61 µg/mL[4] | 76.833 ng/band[5] |
| Accuracy (% Recovery) | - | 100.146 ± 0.537%[5] |
| Precision (%RSD) | - | Intraday: 0.307 - 0.544%[5], Interday: 0.509 - 0.914%[5] |
Note: The values presented are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Visualizing the Workflow and Method Validation
To further clarify the processes involved, the following diagrams illustrate the general workflow for cross-validation and the logical relationship of the validation parameters.
Caption: General workflow for the cross-validation of HPLC and HPTLC methods.
Caption: Logical relationship of key validation parameters for analytical methods.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and HPTLC are powerful techniques for the quantification of this compound.
-
HPLC offers high resolution and sensitivity, making it a gold standard for the analysis of complex mixtures and for achieving low limits of detection and quantification.[1][2] It is particularly well-suited for research and development where detailed separation of multiple components is required.[1]
-
HPTLC provides advantages in terms of sample throughput, cost-effectiveness, and reduced solvent consumption.[8] Its ability to analyze multiple samples simultaneously makes it an excellent choice for routine quality control and screening purposes.[8]
The choice between HPLC and HPTLC will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples to be analyzed, and the available resources. This guide provides the foundational information to make an informed decision based on a comparative assessment of their performance and methodological considerations.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. prabandh.itmuniversity.ac.in [prabandh.itmuniversity.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. jpionline.org [jpionline.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Synergy Between HPTLC and HPLC-DAD for the Investigation of Wine-Making By-Products - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Silymarin's Key Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Silymarin, a complex extract from the seeds of the milk thistle plant (Silybum marianum), has long been recognized for its hepatoprotective properties. More recently, its potential as an anticancer agent has garnered significant scientific interest. Silymarin is a mixture of several flavonolignans, with its primary components being silybin (also known as silibinin), isosilybin, silychristin, and silydianin.[1] Emerging research indicates that the anticancer effects of the crude silymarin extract may be attributable to the individual or synergistic activities of these components. This guide provides a comparative analysis of the anticancer potential of silybin, isosilybin, silychristin, and this compound, supported by experimental data to aid researchers in drug discovery and development.
Comparative Anticancer Efficacy
The cytotoxic effects of silymarin and its components vary across different cancer cell lines. Silybin, being the most abundant and studied component, has demonstrated broad-spectrum anticancer activity.[2] Isosilybin has also shown potent anticancer effects, in some cases exceeding those of silybin.[3] Data on the direct cytotoxic effects of silychristin and this compound are more limited, with some studies indicating weaker or no direct cytotoxicity at concentrations effective for silybin and isosilybin.[4][5]
Table 1: Comparative Cytotoxicity (IC50) of Silymarin Components in Various Cancer Cell Lines
| Component | Cancer Cell Line | IC50 (µM) | Reference |
| Silybin | Pancreatic (AsPC-1, BxPC-3, Panc-1) | 12.5 - 800 | [2] |
| Prostate (LNCaP, 22Rv1) | 10 - 90 | [6] | |
| Breast (T47D) | 35.4 (48h) | [7] | |
| Isosilybin A & B | Prostate (LNCaP, 22Rv1) | 10 - 90 | [6] |
| Silychristin | Lung (A549) | > 100 | [4] |
| This compound | Lung (A549) | > 100 | [4] |
| Silymarin (crude extract) | Hepatocellular Carcinoma (HepG2) | 50-75 µg/mL | [6] |
| Oral (KB), Lung (A549) | 555 µg/mL, 511 µg/mL (24h) | [8] |
Mechanistic Insights: Modulation of Cellular Signaling Pathways
The anticancer activity of silymarin components is underpinned by their ability to modulate a multitude of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Silybin: A Multi-Targeted Agent
Silybin has been shown to induce cell cycle arrest and apoptosis in various cancer cells.[2][9] It exerts its effects by targeting key signaling molecules. For instance, it can inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[10] Furthermore, silybin can modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family of proteins, and activate caspases.[11][12]
Isosilybin: A Potent Inducer of Cell Cycle Arrest and Apoptosis
Isosilybin isomers have demonstrated strong pro-apoptotic and cell cycle inhibitory effects, particularly in prostate cancer cells.[6][12] These compounds can induce a strong G1 arrest by downregulating cyclins and cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors like p21 and p27.[6] The induction of apoptosis by isosilybin is associated with the cleavage of PARP and activation of caspases.[6]
Silychristin and this compound: Emerging Roles
While less cytotoxic, silychristin has been reported to inhibit the activity of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells, suggesting a potential role in chemosensitization.[11] The direct anticancer mechanisms of this compound are the least understood among the major components. However, some studies suggest that like other flavonolignans, they may possess antioxidant and anti-inflammatory properties that could contribute to cancer prevention.[13]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Silybin's multi-targeted anticancer mechanism.
Caption: Isosilybin's mechanism of inducing G1 arrest and apoptosis.
Caption: General experimental workflow for assessing anticancer potential.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of silymarin components. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the silymarin components (e.g., silybin, isosilybin, silychristin, this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the silymarin components at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and assess the impact of the silymarin components on signaling pathways.
-
Protein Extraction: Treat cells with the silymarin components, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, caspases, cyclins, CDKs) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
The available evidence strongly suggests that silybin and isosilybin are the most potent anticancer components of silymarin, acting through the modulation of multiple critical signaling pathways to induce cell cycle arrest and apoptosis. While the direct cytotoxic effects of silychristin and this compound appear to be less pronounced, their potential roles in overcoming multidrug resistance and their antioxidant properties warrant further investigation. This comparative guide provides a foundation for researchers to explore the individual and synergistic anticancer activities of silymarin's components, paving the way for the development of novel and effective cancer therapies.
References
- 1. Anticancer Potential of Silymarin: From Bench to Bed Side | Anticancer Research [ar.iiarjournals.org]
- 2. Multitargeted therapy of cancer by silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin and silibinin cause G1 and G2-M cell cycle arrest via distinct circuitries in human prostate cancer PC3 cells: a comparison of flavanone silibinin with flavanolignan mixture silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Cytotoxicity and Genotoxicity of Flavonolignans in Different Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Cytotoxicity and Genotoxicity of Flavonolignans in Different Cellular Models [ouci.dntb.gov.ua]
- 6. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silymarin induces cell cycle arrest and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]
Silybin Demonstrates Superior Potency Over Silydianin in Prostate Cancer Models
For Immediate Release
[City, State] – [Date] – Emerging research indicates that silybin, a major bioactive constituent of silymarin from milk thistle, exhibits greater anticancer potency than its isomer, silydianin, in specific cancer models, particularly in human prostate cancer. While both are components of the widely studied silymarin extract, comparative studies highlight distinct differences in their effects on cancer cell proliferation, cell cycle progression, and apoptosis.
A pivotal study investigating the individual components of silymarin on human prostate cancer cells revealed that silybin diastereomers (silybin A and silybin B) actively suppress cancer cell growth by inducing cell cycle arrest and promoting programmed cell death (apoptosis). In stark contrast, this compound, at the same concentrations, demonstrated no significant effect on the cell cycle of these cancer cells[1]. Specifically, silybin B was shown to cause a significant increase in apoptosis of prostate cancer cells[1].
Comparative Efficacy: Silybin vs. This compound in Prostate Cancer
| Feature | Silybin (Silybin A & B) | This compound | Reference |
| Cell Cycle Regulation | Induces G1 and G2/M phase arrest | No significant effect | [1] |
| Apoptosis Induction | Silybin B significantly increases apoptosis | No significant effect reported | [1] |
| Quantitative Potency (IC50) | Data from a direct comparative study is not available. However, studies on silybin alone have reported IC50 values in various cancer cell lines. | Data from a direct comparative study is not available. |
Experimental Protocols
To provide a comprehensive understanding of the methodologies used to assess the anticancer properties of these compounds, detailed protocols for key experiments are outlined below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of silybin or this compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with silybin or this compound for a specific duration. Both adherent and floating cells are then harvested, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: The cells are fixed in ice-cold 70% ethanol, which is added dropwise to the cell pellet while vortexing to prevent clumping. The fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-intercalating dye, most commonly propidium iodide (PI). The staining solution also contains RNase A to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the PI-stained DNA is proportional to the amount of DNA in each cell. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Apoptosis Assay by Annexin V Staining
This assay is used to detect early and late apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the compounds of interest. After the treatment period, both floating and adherent cells are collected.
-
Washing: The cells are washed with cold PBS.
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Incubation: The cells are incubated in the dark at room temperature for a short period.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Experimental Visualization
The differential effects of silybin and this compound on cancer cells can be attributed to their interaction with various cellular signaling pathways. Silybin has been shown to modulate pathways that control cell cycle progression and apoptosis.
References
Comparative Analysis of Silydianin's Efficacy in Modulating the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of silydianin's performance in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway against other known inhibitors. The content is supported by experimental data and detailed methodologies to assist in research and development efforts. The NF-κB signaling cascade is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[1][2]
This compound is a major flavonolignan component of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum).[3] Silymarin and its constituents, including silybin, silychristin, and this compound, have demonstrated significant anti-inflammatory and hepatoprotective properties.[4][5] These effects are, in part, attributed to their ability to suppress the NF-κB signaling pathway.[3][4][6]
The Canonical NF-κB Signaling Pathway
Under basal conditions, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm in an inactive state, bound to the inhibitor of κB (IκB) proteins, primarily IκBα.[7] Upon stimulation by various agents such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[8] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[7][9] This degradation unmasks the nuclear localization signal on the NF-κB subunits, allowing them to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of pro-inflammatory genes.[8]
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Silibinin modulates the NF-κb pathway and pro-inflammatory cytokine production by mononuclear cells from preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. embopress.org [embopress.org]
Quantitative comparison of Silydianin content in different Silybum species
For researchers and drug development professionals, understanding the nuanced composition of botanical extracts is paramount. This guide offers a quantitative comparison of silydianin content across different Silybum species, supported by detailed experimental methodologies and a visualization of a key signaling pathway influenced by this bioactive flavonolignan.
Silymarin, the active complex from milk thistle (Silybum marianum), is a well-regarded hepatoprotective agent. While much of the research has centered on its most abundant constituent, silybin, other components like this compound are gaining attention for their unique biological activities.[1][2] This comparison focuses on the quantitative levels of this compound in Silybum marianum and the lesser-studied Silybum eburneum, providing valuable data for phytochemical research and drug discovery.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly based on the species, genotype, and plant part. Recent studies have begun to characterize the phytochemical profile of Silybum eburneum, revealing a distinct composition compared to the more common Silybum marianum.
| Species | Plant Part | This compound Content (% of Total Silymarin) | Key Findings |
| Silybum marianum (Chemotype B) | Seeds | High, often the predominant flavonolignan | Certain chemotypes of S. marianum are characterized by high levels of this compound.[3] |
| Silybum marianum (General) | Seeds | ~5-10% | This compound is a consistent but variable component of the silymarin complex in most common varieties.[1] |
| Silybum eburneum | Seeds | ~15.77% | In S. eburneum, this compound is the most abundant of the known, characterized flavonolignans, though the overall profile is dominated by a yet unidentified flavonolignan compound.[3][4] |
Experimental Protocols
The quantification of this compound and other flavonolignans is predominantly achieved through High-Performance Liquid Chromatography (HPLC). Below is a representative methodology synthesized from multiple validated studies.
Protocol: Quantification of this compound by HPLC
-
Sample Preparation and Extraction:
-
Defatting: Powdered Silybum seeds (approximately 5g) are first defatted to remove lipid interference. This is typically achieved by extraction with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for several hours.[5]
-
Extraction: The defatted plant material is then dried. The active flavonolignans, including this compound, are extracted using a polar solvent such as methanol or ethanol.[6] This can be done through cold maceration, ultrasonication, or Soxhlet extraction to ensure exhaustive recovery of the compounds.[5]
-
Concentration: The resulting extract is filtered and evaporated to dryness under reduced pressure. The residue is then reconstituted in a known volume of the mobile phase or methanol for HPLC analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is used.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is most commonly employed for the separation of silymarin components.[6]
-
Mobile Phase: A gradient or isocratic elution is used, typically consisting of a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic solvent like methanol or acetonitrile.[6] A common mobile phase composition is a mixture of methanol and 5 mM sodium dihydrogen phosphate (NaH2PO4) with the pH adjusted to 3.5.[4][6]
-
Flow Rate: A typical flow rate is maintained around 1.0 to 1.5 mL/min.[4]
-
Detection: Detection is performed by monitoring the UV absorbance at 288 nm, a wavelength where flavonolignans exhibit strong absorption.[7]
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards of this compound.
-
Visualization of a Key Signaling Pathway
This compound, along with other silymarin components, exerts its cellular effects by modulating various signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of cellular defense against oxidative stress. Research has shown that derivatives of this compound can activate this protective pathway.[6]
Caption: this compound derivative-mediated activation of the Nrf2 signaling pathway.
This guide provides a foundational comparison of this compound content in Silybum marianum and Silybum eburneum. The distinct phytochemical profile of S. eburneum, with its relatively high proportion of this compound among known flavonolignans, suggests it may be a valuable source for this specific compound. Further research into the bioactivity of isolated this compound and the characterization of novel compounds from diverse Silybum species is warranted.
References
- 1. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Frontiers | Exploring the chemotypic variability of Silybum marianum and Silybum eburneum by biochemical and genetic characterization [frontiersin.org]
- 4. Exploring the chemotypic variability of Silybum marianum and Silybum eburneum by biochemical and genetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into the Pharmacological Significance of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonolignan 2,3-dehydrothis compound activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silibinin modulates the NF-κb pathway and pro-inflammatory cytokine production by mononuclear cells from preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Silybinin's Hepatoprotective Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective efficacy of silybinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), against other well-established or alternative hepatoprotective agents. The information presented is collated from independent preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.
Comparative Efficacy of Hepatoprotective Agents
The following tables summarize the quantitative data from various studies, comparing the performance of silybinin (or its parent extract, silymarin) with N-acetylcysteine (NAC) and Vitamin E in mitigating liver damage induced by various toxins.
Table 1: Silybinin/Silymarin vs. N-Acetylcysteine (NAC) in Toxin-Induced Hepatotoxicity
| Study Parameter | Animal Model/ Study Design | Toxin & Dose | Treatment Group | Dose | Alanine Aminotransferase (ALT) Levels (U/L) | Aspartate Aminotransferase (AST) Levels (U/L) | Histopathological Findings |
| Demiroren et al. | Mice | Carbon Tetrachloride (CCl4) | CCl4 Control | - | Markedly Elevated | Markedly Elevated | Severe Necrosis and Inflammation |
| Silymarin | 100 mg/kg | Significantly Reduced vs. Control | Significantly Reduced vs. Control | Reduced Necrosis and Inflammation | |||
| N-Acetylcysteine | 100 mg/kg | Significantly Reduced vs. Control (No significant difference with Silymarin) | Significantly Reduced vs. Control (No significant difference with Silymarin) | Reduced Necrosis and Inflammation | |||
| Yorrmaz et al. | Rats | Partial Hepatectomy | Control | - | Elevated | Elevated | Normal Regeneration |
| Silymarin | 10 mg/kg | Significantly Reduced vs. Control | Significantly Reduced vs. Control | Higher Rate of Liver Regeneration vs. NAC | |||
| N-Acetylcysteine | 20 mg/kg | Significantly Reduced vs. Control | Significantly Reduced vs. Control | Improved Damaged Liver Tissue | |||
| Shabani et al. | Humans (Severe Pre-eclampsia) | Endogenous Toxins | Silymarin | - | Significant Decrease | Significant Decrease | Not Applicable |
| N-Acetylcysteine | - | Significant Decrease (Similar efficacy to Silymarin) | Significant Decrease (Similar efficacy to Silymarin) | Not Applicable | |||
| Anonymous Study | Rats | Acetaminophen (APAP) | APAP Control | 800 mg/kg | Significantly Increased | - | Severe Hepatocyte Necrosis in 70% of animals |
| Silymarin | 150 mg/kg | Returned to Normal | Not Statistically Different from NAC group | No Severe Hepatotoxicity | |||
| N-Acetylcysteine | 300 mg/kg | Returned to Normal | Not Statistically Different from Silymarin group | No Severe Hepatotoxicity |
Note: Silybinin is the main active component of silymarin. Studies often use silymarin, and its effects are largely attributed to silybinin.[1]
Table 2: Silymarin vs. Vitamin E in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Study Parameter | Study Design | Treatment Group | Dose | Change in Mean ALT Levels (IU/mL) | Change in Mean AST Levels (IU/mL) | Normalization of AST Levels |
| Anonymous Clinical Trial | Randomized, 12-week treatment | Vitamin E | 400 IU/day | 78.2 to 58.8 | - | 56.30% (40 of 71 cases) |
| Silymarin | 70 mg, three times daily | 77.3 to 56.4 | Significant Decrease (p<0.007 vs. Vitamin E) | 74.6% (53 of 71 patients) |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rodents
This model is widely used to induce acute liver injury and fibrosis to test the efficacy of hepatoprotective agents.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Injury: A single intraperitoneal (i.p.) injection or oral gavage of CCl4 is administered. A common protocol involves an i.p. injection of 1.5 mL/kg of CCl4 mixed in olive oil (50% solution), administered twice a week for 4 weeks to induce fibrosis. For acute injury models, a single higher dose may be used.
-
Treatment Protocol:
-
Prophylactic: The test compound (e.g., silybinin) is administered orally or via i.p. injection for a specified period before CCl4 administration.
-
Therapeutic: The test compound is administered after CCl4-induced injury has been established.
-
Dosages: Silybinin/Silymarin dosages in rodent models typically range from 10 mg/kg to 200 mg/kg body weight.[2] N-acetylcysteine is often used as a positive control at doses around 100-300 mg/kg.[3]
-
-
Assessment of Hepatoprotection:
-
Blood Biochemistry: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured 24-72 hours after the final CCl4 dose.
-
Oxidative Stress Markers: Liver tissue homogenates are analyzed for levels of glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and malondialdehyde (MDA).
-
Histopathology: Liver tissue is fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis. Masson's trichrome or Sirius red staining is used to visualize collagen deposition in fibrosis models.
-
Acetaminophen (APAP)-Induced Hepatotoxicity in Rodents
This model mimics paracetamol overdose-induced liver injury in humans.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Injury: A single oral gavage of a high dose of acetaminophen (e.g., 800 mg/kg) is administered to induce acute liver failure.[3]
-
Treatment Protocol:
-
The test compound (e.g., silymarin) and the positive control (NAC) are typically administered orally at the same time as or shortly after APAP administration.
-
Dosages: A common dose for silymarin is 150 mg/kg, and for NAC is 300 mg/kg.[3]
-
-
Assessment of Hepatoprotection:
-
Blood Biochemistry: Serum ALT, AST, and ALP levels are measured at 72 hours post-APAP administration.
-
Histopathology: Liver sections are graded for the severity of hepatocyte necrosis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Silybinin
Silybinin exerts its hepatoprotective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
References
- 1. Hepatoprotective herbal drug, silymarin from experimental pharmacology to clinical medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Hepatoprotective Effects of Silibinin in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective Property of Oral Silymarin is Comparable to N-Acetyl Cysteine in Acetaminophen Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Silydianin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Silydianin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
This compound is a flavonolignan with potential biological activities. As with any chemical substance, proper safety precautions are paramount. The following information is a summary of key safety data and handling procedures.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard identification:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
Signal Word: Warning
This classification indicates that acute ingestion of this compound may cause harmful effects.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves. |
| Eyes | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or when dust is generated. | Work in a fume hood to minimize inhalation of dust. |
Operational and Handling Procedures
Adherence to standard laboratory operating procedures is essential to minimize the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area for handling this compound is recommended.
-
Weighing: When weighing the powdered form, do so in a chemical fume hood or a ventilated balance enclosure to prevent the generation and inhalation of dust.
-
Dissolving: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
Storage and Disposal Plans
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage:
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at -20°C for long-term stability.[2][3][4] |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
Disposal Plan:
Dispose of contents and container in accordance with local, regional, and national regulations.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix with other waste streams unless compatible.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] |
| If on Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Inhaled | Move person into fresh air and keep comfortable for breathing. |
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
